molecular formula C54H85N19O13 B612709 CEF8, Influenza Virus NP (383-391)

CEF8, Influenza Virus NP (383-391)

Katalognummer: B612709
Molekulargewicht: 1208.4 g/mol
InChI-Schlüssel: RSAAOPBSIPAHOK-NHUGIYAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CEF8, Influenza Virus NP (383-391), an influenza A virus nucleoprotein containing residues 383 to 391, is the most important HLA-B*2705-restricted epitope in the nucleoprotein of influenza A viruses and is associated with escape from cytotoxic T lymphocytes-mediated immunity.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H85N19O13/c1-5-27(2)41(49(83)68-37(14-9-21-63-53(58)59)46(80)73-42(29(4)75)50(84)69-38(51(85)86)15-10-22-64-54(60)61)72-43(77)28(3)66-47(81)40(24-31-25-65-35-12-7-6-11-33(31)35)71-48(82)39(23-30-16-18-32(76)19-17-30)70-45(79)36(13-8-20-62-52(56)57)67-44(78)34(55)26-74/h6-7,11-12,16-19,25,27-29,34,36-42,65,74-76H,5,8-10,13-15,20-24,26,55H2,1-4H3,(H,66,81)(H,67,78)(H,68,83)(H,69,84)(H,70,79)(H,71,82)(H,72,77)(H,73,80)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t27-,28-,29+,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAAOPBSIPAHOK-NHUGIYAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H85N19O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1208.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the CEF8 Influenza Virus NP (383-391) Epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CEF8 peptide, derived from the Influenza A virus nucleoprotein (NP) and spanning amino acid residues 383-391, is a critical tool in immunological research. Its amino acid sequence is SRYWAIRTR . As a well-defined HLA-B*2705-restricted epitope, CEF8 is instrumental in studying antigen-specific CD8+ T-cell responses. This technical guide provides a comprehensive overview of the CEF8 peptide, including its biochemical properties, detailed experimental protocols for its use in immunological assays, and a summary of quantitative data on its immunogenicity. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with the study of this significant viral epitope.

Introduction

The CEF8 peptide, with the sequence H-Ser-Arg-Tyr-Trp-Ala-Ile-Arg-Thr-Arg-OH, is a synthetic peptide corresponding to amino acids 383-391 of the Influenza A virus nucleoprotein. It is a prominent HLA-B*2705-restricted epitope, making it a valuable reagent for investigating the dynamics of T-cell recognition and viral antigen presentation. The CEF8 peptide is frequently incorporated into the widely used CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, which serves as a positive control for stimulating CD8+ T-cell activation in individuals previously exposed to these common viruses. Understanding the specific T-cell responses to individual epitopes like CEF8 is crucial for the development of targeted immunotherapies and vaccines.

Biochemical and Immunological Properties

The properties of the CEF8 peptide are summarized in the table below, providing essential information for its application in experimental settings.

PropertyValue
Amino Acid Sequence SRYWAIRTR
Three-Letter Code H-Ser-Arg-Tyr-Trp-Ala-Ile-Arg-Thr-Arg-OH
Molecular Formula C₅₉H₉₂N₂₀O₁₆
Molecular Weight 1208.4 g/mol
Source Protein Influenza A Virus Nucleoprotein (NP)
Amino Acid Position 383-391
HLA Restriction HLA-B*2705

Quantitative Data on T-Cell Response

The immunogenicity of the CEF8 peptide has been quantified in various studies. The following table presents representative data from a Tumor Necrosis Factor-alpha (TNF-α) Enzyme-Linked Immunospot (ELISPOT) assay, demonstrating the frequency of CEF8-specific CD8+ T-cells in HLA-B27+ individuals.

CohortNumber of SubjectsMean Frequency of TNF-α Spot-Forming Cells (SFC) per 1 x 10⁵ CD8+ T-cells
HLA-B27+ Healthy Controls209
HLA-B27+ Ankylosing Spondylitis Patients2511

Data adapted from a study on HLA-B27-restricted T-cell responses. The influenza NP 383-391 peptide was used as a positive control for T-cell reactivity.[1]

Experimental Protocols

Detailed methodologies for key experiments involving the CEF8 peptide are provided below. These protocols are foundational for assessing antigen-specific T-cell responses.

Interferon-gamma (IFN-γ) ELISPOT Assay

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[2][3]

Materials:

  • PVDF-membrane 96-well ELISPOT plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP)

  • Substrate for AP or HRP

  • Peripheral Blood Mononuclear Cells (PBMCs) from HLA-B27+ donors

  • CEF8 (SRYWAIRTR) peptide (lyophilized)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) as a positive control

  • DMSO (for peptide reconstitution)

Procedure:

  • Plate Coating: Pre-wet the ELISPOT plate membrane with 35% ethanol for 1 minute, then wash five times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium. Adjust the cell concentration to 2-3 x 10⁶ cells/mL.

  • Peptide Reconstitution: Reconstitute the lyophilized CEF8 peptide in sterile DMSO to create a stock solution. Further, dilute the stock solution in complete RPMI-1640 medium to the desired working concentration (typically 1-10 µg/mL).

  • Cell Stimulation: Wash the coated plate five times with sterile PBS and block with complete RPMI-1640 medium for 2 hours at 37°C. Add 2-3 x 10⁵ PBMCs per well. Add the CEF8 peptide working solution to the designated wells. Include a negative control (medium with DMSO vehicle) and a positive control (PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Wash the plate with PBS containing 0.05% Tween-20. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-AP or streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the corresponding substrate. Stop the reaction by washing with distilled water once spots have developed.

  • Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is a powerful technique to identify and quantify cytokine-producing cells at the single-cell level, allowing for the characterization of antigen-specific T-cell responses.

Materials:

  • PBMCs from HLA-B27+ donors

  • CEF8 (SRYWAIRTR) peptide

  • Co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8)

  • Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Fixation/Permeabilization buffer

  • FACS buffer (PBS with 2% FBS)

  • Complete RPMI-1640 medium

Procedure:

  • Cell Stimulation: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL. Add the cells to a 96-well round-bottom plate. Add the CEF8 peptide (final concentration 1-10 µg/mL), co-stimulatory antibodies, and a protein transport inhibitor to the wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Surface Staining: Wash the cells with FACS buffer. Add the fluorescently labeled surface marker antibodies and incubate for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells and resuspend in fixation/permeabilization buffer. Incubate for 20 minutes at room temperature in the dark.

  • Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorescently labeled intracellular cytokine antibodies and incubate for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using appropriate flow cytometry software to quantify the percentage of CD8+ T-cells producing specific cytokines in response to the CEF8 peptide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the CEF8 peptide.

MHC_Class_I_Antigen_Presentation MHC Class I Antigen Presentation Pathway for CEF8 cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_tcell CD8+ T-Cell Influenza_Virus Influenza Virus Viral_NP Viral Nucleoprotein (NP) Influenza_Virus->Viral_NP Replication Proteasome Proteasome Viral_NP->Proteasome Ubiquitination & Degradation CEF8_Peptide CEF8 Peptide (SRYWAIRTR) Proteasome->CEF8_Peptide Generates TAP TAP Transporter CEF8_Peptide->TAP Peptide_Loading_Complex Peptide-Loading Complex TAP->Peptide_Loading_Complex Transports Peptide into ER HLA_B2705 HLA-B2705 HLA_B2705->Peptide_Loading_Complex Binds to HLA_CEF8_Complex HLA-B2705-CEF8 Complex Peptide_Loading_Complex->HLA_CEF8_Complex Loads Peptide Cell_Surface Cell Surface HLA_CEF8_Complex->Cell_Surface Transport to Antigen_Presenting_Cell Antigen Presenting Cell TCR T-Cell Receptor (TCR) Antigen_Presenting_Cell->TCR Recognition CD8 CD8 Co-receptor Antigen_Presenting_Cell->CD8 Binding Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD8->Signaling_Cascade T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) Signaling_Cascade->T_Cell_Activation

Caption: MHC Class I presentation of CEF8 and subsequent T-cell activation.

Peptide_Vaccine_Workflow Peptide-Based Vaccine Development Workflow Epitope_Discovery Epitope Discovery (e.g., CEF8 from Influenza NP) Peptide_Synthesis Peptide Synthesis & Purification (SRYWAIRTR) Epitope_Discovery->Peptide_Synthesis Formulation Vaccine Formulation (Adjuvant, Delivery System) Peptide_Synthesis->Formulation Preclinical_Studies Preclinical Studies (In vitro & In vivo) Formulation->Preclinical_Studies Immunogenicity_Assessment Immunogenicity Assessment (ELISPOT, ICS) Preclinical_Studies->Immunogenicity_Assessment Toxicity_Studies Toxicity & Safety Studies Preclinical_Studies->Toxicity_Studies Clinical_Trials Clinical Trials (Phase I, II, III) Immunogenicity_Assessment->Clinical_Trials Toxicity_Studies->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Manufacturing Large-Scale Manufacturing Regulatory_Approval->Manufacturing

Caption: A generalized workflow for peptide-based vaccine development.

Conclusion

The CEF8 peptide (SRYWAIRTR) from the Influenza A virus nucleoprotein is a cornerstone for the study of cellular immunity. Its well-characterized nature as an HLA-B*2705-restricted epitope allows for precise and reproducible immunological assays. The protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals aiming to elucidate the mechanisms of T-cell-mediated immunity and to advance the design of novel vaccines and immunotherapies against influenza and other viral diseases. The continued investigation of such specific epitopes is paramount to enhancing our understanding of the intricate interplay between viral pathogens and the human immune system.

References

The Influenza A NP (383-391) Epitope: A Cornerstone of T-Cell Immunity and Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoprotein (NP) of the influenza A virus is a highly conserved internal antigen, making it a critical target for cross-reactive T-cell immunity. Within this protein lies the NP (383-391) epitope, a nonamer peptide with the sequence SRYWAIRTR. This epitope has been the subject of extensive research for decades, revealing its pivotal role in the human immune response to influenza infection. This technical guide provides a comprehensive overview of the discovery, history, and immunological significance of the NP (383-391) epitope, complete with detailed experimental protocols and quantitative data to support researchers in immunology and vaccine development.

Discovery and History

The NP (383-391) epitope was identified as a key target for cytotoxic T lymphocytes (CTLs) in individuals expressing the Human Leukocyte Antigen (HLA) B*2705 allele.[1][2][3][4] Early studies demonstrated that CTLs specific for this epitope could efficiently lyse influenza virus-infected cells, highlighting its importance in viral clearance.[1][3]

A significant breakthrough in understanding the dynamics of this epitope came with the discovery of natural mutations. Research revealed that amino acid substitutions, particularly at position 384 from Arginine (R) to Glycine (G) or Lysine (K), could abrogate recognition by specific CTLs.[1][2][5][6][7] This R384G/K mutation demonstrated a mechanism of viral escape from immune surveillance, as the altered peptide could no longer bind effectively to the HLA-B*2705 molecule for presentation to T-cells.[6][7] This finding underscored the intense selective pressure exerted by the immune system on this specific epitope and its critical role in the host-virus arms race.[8]

The NP (383-391) epitope is considered immunodominant in HLA-B2705-positive individuals, often eliciting a stronger T-cell response than other well-known epitopes, such as the M1 (58-66) epitope in individuals co-expressing HLA-A02:01.[7][9] This immunodominance makes it a crucial component of the anti-influenza T-cell response and a focal point for universal influenza vaccine strategies.[5][9]

Immunological Characteristics

The NP (383-391) epitope is a classical MHC class I-restricted epitope, presented to CD8+ cytotoxic T lymphocytes. Upon recognition of the peptide-MHC complex on the surface of an infected cell, these CTLs initiate a cascade of events leading to the elimination of the infected cell.

T-Cell Response Profile

Stimulation of peripheral blood mononuclear cells (PBMCs) from HLA-B*2705-positive donors with the NP (383-391) peptide elicits a robust CD8+ T-cell response characterized by:

  • Cytokine Production: Proliferation of NP (383-391)-specific CD8+ T-cells that produce key antiviral cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[9]

  • Cytotoxicity: Direct killing of target cells presenting the NP (383-391) epitope. This is often measured by the release of cellular components, such as chromium-51, or by the expression of degranulation markers like CD107a.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the NP (383-391) epitope, compiled from various studies.

Parameter Value Method Reference
HLA Restriction HLA-B*2705CTL assays[1][2][3]
Sequence SRYWAIRTRPeptide Synthesis[1][10]
Amino Acid Position 383-391 of NucleoproteinSequence Analysis[1][10]

Table 1: Basic Characteristics of the NP (383-391) Epitope

Effector Cells Target Cells E:T Ratio Peptide Concentration % Specific Lysis Assay Reference
NP (383-391) specific CTL lineNP (383-391) pulsed BLCL20:130 µM~74%⁵¹Cr Release[11][12]
NP (383-391) specific CTL lineVaccinia-NP infected BLCLNot SpecifiedN/A~80%⁵¹Cr Release[11]
NP (383-391) specific CTL lineInfluenza A infected BLCLNot SpecifiedN/A~41%⁵¹Cr Release[11]

Table 2: Cytotoxicity Data for NP (383-391)-Specific CTLs BLCL: B-lymphoblastoid cell line; E:T Ratio: Effector to Target Ratio

Stimulation Responding Cells Cytokine Frequency Assay Reference
NP (383-391) peptideCD8+ T-cells from HLA-B27+ donorsIFN-γ32 spots per 2.5 x 10⁵ PBMCELISPOT[7]
Influenza A Virus (with NP 383-391)CD8+ T-cells from HLA-B27+ donorIFN-γ10.6% of CD8+ T-cellsIntracellular Staining[1]
Influenza A Virus (R384G mutant)CD8+ T-cells from HLA-B27+ donorIFN-γVirtually absentIntracellular Staining[1]

Table 3: T-Cell Response Frequencies

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Generation of NP (383-391)-Specific CTL Clones
  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-B*2705-positive donor using Ficoll-Paque density gradient centrifugation.

  • In Vitro Stimulation: Stimulate 1 x 10³ PBMCs with 2.5 x 10⁴ gamma-irradiated, autologous PBMCs pulsed with the SRYWAIRTR peptide in a 96-well round-bottom plate. Repeat the stimulation after one week.

  • T-Cell Cloning: Expand the responding T-cells in the presence of recombinant Interleukin-2 (rIL-2). Isolate and expand single T-cell clones by limiting dilution.

  • Phenotyping and Specificity Confirmation: Characterize the phenotype of the T-cell clones by flow cytometry for CD3, CD4, and CD8 markers. Confirm specificity using a cytotoxicity assay with target cells pulsed with the NP (383-391) peptide.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
  • Target Cell Preparation: Prepare target cells (e.g., HLA-B*2705-positive B-lymphoblastoid cell line).

  • Labeling: Incubate 2 x 10⁶ target cells with 100 µCi of ⁵¹Cr (as Na₂⁵¹CrO₄) in fetal calf serum for 1 hour at 37°C.

  • Washing: Wash the labeled target cells three to four times with culture medium to remove excess ⁵¹Cr.

  • Peptide Pulsing/Infection: Resuspend the target cells and pulse with the NP (383-391) peptide (typically 1-10 µM) for 1 hour at 37°C, or infect with influenza virus.

  • Co-culture: Plate 2 x 10³ labeled target cells per well in a 96-well round-bottom plate. Add effector cells (NP-specific CTLs) at various effector-to-target (E:T) ratios.

  • Controls:

    • Spontaneous Release: Target cells with medium only.

    • Maximum Release: Target cells with a lysis buffer (e.g., 1% Triton X-100).

  • Incubation: Centrifuge the plate at 200 x g for 5 minutes and incubate for 4-5 hours at 37°C.

  • Supernatant Collection: Pellet the cells by centrifugation and collect the supernatant.

  • Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Intracellular Cytokine Staining (ICS) by Flow Cytometry
  • Cell Stimulation: Stimulate PBMCs with the NP (383-391) peptide, whole influenza virus, or a positive control (e.g., PMA/Ionomycin) for several hours. In the final hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers such as CD3 and CD8.

  • Fixation and Permeabilization: Wash the cells again, then fix and permeabilize them using a commercial kit or a formaldehyde/saponin-based buffer. This allows antibodies to access intracellular antigens.

  • Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines, such as IFN-γ and TNF-α.

  • Data Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software. Gate on the CD8+ T-cell population and then determine the percentage of cells that are positive for the cytokine(s) of interest.

ELISPOT (Enzyme-Linked Immunospot) Assay
  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Cell Plating: Add a known number of PBMCs to each well.

  • Stimulation: Add the NP (383-391) peptide or control stimuli to the wells and incubate.

  • Detection: After incubation, wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: Add a substrate that precipitates upon enzymatic cleavage, forming a colored spot at the location of each cytokine-secreting cell.

  • Analysis: Count the number of spots in each well, either manually or using an automated ELISPOT reader. The number of spots corresponds to the frequency of antigen-specific, cytokine-producing cells.

Visualizations

MHC Class I Antigen Presentation Pathway

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Virus Influenza Virus Viral_NP Viral Nucleoprotein (NP) Virus->Viral_NP Replication Proteasome Proteasome Viral_NP->Proteasome Degradation Peptides NP Peptides (including 383-391) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Peptide_Loading Peptide Loading Complex TAP->Peptide_Loading MHC_I HLA-B*2705 Molecule MHC_I->Peptide_Loading MHC_Peptide_Complex HLA-B*2705 + NP(383-391) Peptide_Loading->MHC_Peptide_Complex Loading MHC_Presented Antigen Presentation MHC_Peptide_Complex->MHC_Presented Transport to Surface CTL CD8+ CTL MHC_Presented->CTL Recognition CTL->MHC_Presented Induces Lysis TCR TCR CTL->TCR

Caption: MHC Class I presentation of the NP (383-391) epitope.

Experimental Workflow: CTL Cytotoxicity Assay

CTL_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Target_Cells Target Cells (HLA-B*2705+) Labeling Label Target Cells with 51Cr Target_Cells->Labeling Effector_Cells Effector Cells (NP-specific CTLs) CoCulture Co-culture Effector and Target Cells (4-5h) Effector_Cells->CoCulture Pulsing Pulse with NP(383-391) peptide or Infect with Virus Labeling->Pulsing Pulsing->CoCulture Centrifuge Centrifuge Plate CoCulture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Counting Measure 51Cr Release (Gamma Counter) Supernatant->Counting Calculate Calculate % Specific Lysis Counting->Calculate

Caption: Workflow for a Chromium-51 release cytotoxicity assay.

Logical Relationship: Viral Escape Mutation

Viral_Escape Wild_Type Wild-Type Virus NP(383-391) = SRYWAIRTR MHC_Binding Binds to HLA-B*2705 Wild_Type->MHC_Binding CTL_Recognition CTL Recognition MHC_Binding->CTL_Recognition Immune_Clearance Immune Clearance of Infected Cells CTL_Recognition->Immune_Clearance Mutant_Virus Mutant Virus NP(383-391) = SGYWAIRTR (R384G mutation) No_Binding No/Reduced Binding to HLA-B*2705 Mutant_Virus->No_Binding No_Recognition No CTL Recognition No_Binding->No_Recognition Immune_Escape Immune Escape and Viral Persistence No_Recognition->Immune_Escape

Caption: Impact of the R384G mutation on immune recognition.

Conclusion

The influenza A NP (383-391) epitope remains a paradigm for understanding T-cell immunodominance, viral escape, and the potential for a universal influenza vaccine. Its high degree of conservation and potent immunogenicity in a significant portion of the population make it an attractive candidate for inclusion in novel vaccine formulations aimed at inducing broad, cross-reactive T-cell immunity. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of influenza immunology and developing next-generation influenza countermeasures.

References

Function of CEF8 peptide in cytotoxic T-lymphocyte mediated immunity.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of the CEF Peptide Pool in Cytotoxic T-Lymphocyte Mediated Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of immunology, vaccine development, and cancer immunotherapy, the accurate assessment of antigen-specific T-cell responses is crucial. Cytotoxic T-lymphocytes (CTLs), specifically CD8+ T-cells, are primary effectors in the elimination of virally infected cells and tumor cells. The functionality of these cells is often evaluated using in-vitro assays that measure their response to specific peptide epitopes. A robust positive control is essential to validate these assays, ensuring that the experimental system is functioning correctly and that the cells under investigation are responsive. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool has been established as the gold standard positive control for inducing recall responses in human CD8+ T-cells.

This technical guide provides a comprehensive overview of the CEF peptide pool, detailing its composition, its mechanism of action in CTL-mediated immunity, quantitative aspects of T-cell responses, and detailed protocols for its use in common immunological assays.

Core Concepts: The CEF Peptide Pool

The CEF peptide pool is a precisely formulated mixture of synthetic peptides that represent immunodominant, MHC class I-restricted epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1] Due to the high prevalence of these viruses in the general population, most individuals have a pre-existing memory T-cell population capable of recognizing these epitopes.[2] Consequently, the CEF pool can elicit a potent recall response in CD8+ T-cells from a large percentage of human donors, making it an ideal positive control.[3]

There are several commercially available formulations of the CEF pool, most commonly containing 23 or 32 distinct peptides.[4][5][6] These peptides are selected to bind to a wide range of common HLA class I alleles, enhancing their applicability across diverse human populations.[3][7]

Data Presentation: Composition of a Standard 23-Peptide CEF Pool

The following table details the composition of a widely used 23-peptide CEF pool, including the amino acid sequence, source protein, and restricting HLA allele for each peptide.

Peptide IDSequenceSource Virus & ProteinHLA Restriction
CEF-1VSDGGPNLYInfluenza A PB1HLA-A1
CEF-2CTELKLSDYInfluenza A NPHLA-A1
CEF-3GLCTLVAMLEBV BMLF1HLA-A2
CEF-4NLVPMVATVCMV pp65HLA-A2
CEF-5GILGFVFTLInfluenza A M1HLA-A2
CEF-6ILRGSVAHKInfluenza A NPHLA-A3
CEF-7RVRAYTYSKEBV BRLF1HLA-A3
CEF-8RLRAEAQVKEBV BZLF1HLA-A3
CEF-9IVTDFSVIKEBV LMP2HLA-A11
CEF-10ATIGTAMYKEBV EBNA3BHLA-A11
CEF-11DYCNVLNKEFEBV EBNA3BHLA-A24
CEF-12KTGGPIYKRInfluenza A NPHLA-A68
CEF-13RPPIFIRRLEBV EBNA3AHLA-B7
CEF-14TPRVTGGGAMCMV pp65HLA-B7
CEF-15ELRSRYWAIInfluenza A NAHLA-B8
CEF-16RAKFKQLLEBV BZLF1HLA-B8
CEF-17FLRGRAYGLEBV BZLF1HLA-B8
CEF-18QAKWRLQTLEBV EBNA3AHLA-B8
CEF-19SRYWAIRTRInfluenza A NPHLA-B27
CEF-20RRIYDLIELEBV EBNA3CHLA-B27
CEF-21YPLHEQHGMEBV EBNA3AHLA-B35
CEF-22EFFWDANDIYCMV pp65HLA-B44
CEF-23EENLLDFVRFEBV EBNA3BHLA-B44
(Data sourced from Mabtech and ImmunoSpot product datasheets)[3][4]

Mechanism of CTL Activation by CEF Peptides

The activation of CD8+ T-cells by the CEF peptide pool follows the canonical pathway of T-cell activation.

  • Antigen Processing and Presentation : In an in-vitro setting with peripheral blood mononuclear cells (PBMCs), professional Antigen Presenting Cells (APCs) like dendritic cells and macrophages take up the exogenous CEF peptides. These peptides are then loaded onto MHC class I molecules and presented on the APC surface.

  • TCR Recognition (Signal 1) : Circulating memory CD8+ T-cells with T-cell receptors (TCRs) specific to a particular CEF peptide-MHC complex will recognize and bind to it. The CD8 co-receptor stabilizes this interaction by binding to a non-polymorphic region of the MHC class I molecule.[8]

  • Co-stimulation (Signal 2) : Full T-cell activation requires a second, co-stimulatory signal. This is provided by the interaction of molecules like CD28 on the T-cell with B7 family molecules (CD80/CD86) on the surface of the activated APC.[8][9]

  • Cytokine Signaling (Signal 3) : The local cytokine environment, influenced by both the APC and the T-cell itself, further modulates the response.

  • Downstream Signaling and Effector Function : Successful engagement of these signals triggers a complex intracellular signaling cascade, leading to T-cell proliferation, differentiation, and the execution of effector functions such as the secretion of cytotoxic granules (containing perforin and granzymes) and pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1][10]

Visualization: CTL Activation Signaling Pathway

CTL_Activation_Pathway Diagram 1: CD8+ T-Cell Activation by CEF Peptide cluster_APC Antigen Presenting Cell (APC) cluster_CTL CD8+ T-Cell MHC MHC Class I + CEF Peptide TCR TCR MHC->TCR CD80_86 CD80 / CD86 CD28 CD28 CD80_86->CD28 LCK Lck TCR->LCK Signal 1 CD8 CD8 CD8->MHC PKC PKCθ CD28->PKC Signal 2 ZAP70 ZAP-70 LCK->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 DAG->PKC RAS Ras DAG->RAS Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB MAPK MAPK Pathway RAS->MAPK MAPK->NFkB Cytokines Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokines Proliferation Proliferation & Effector Function NFkB->Proliferation Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Cytokines NFAT->Proliferation

Diagram 1: CD8+ T-Cell Activation by CEF Peptide

Quantitative Analysis of T-Cell Responses

The response of CD8+ T-cells to CEF peptides can be quantified in several ways, with functional avidity being a key parameter for assessing the 'quality' of the response. Functional avidity refers to the concentration of a peptide needed to induce a half-maximal response (EC50), reflecting the overall strength of the T-cell's activation.[11][12] T-cells with high functional avidity (lower EC50 values) can be activated by very low concentrations of their target peptide.

Data Presentation: Functional Avidity of HLA-A2 Restricted CEF Peptides

The following table summarizes data from a study that measured the functional avidity of T-cells responding to five HLA-A2-restricted CEF peptides in an IFN-γ ELISpot assay.[13][14]

PeptideSource Virus & ProteinFunctional Avidity (Keff 50)Notes
CEF-3EBV BMLF1VariableResponse depends on donor.
CEF-4CMV pp65Low AvidityRequires higher peptide concentrations for maximal activation.
CEF-5Influenza A M1VariableResponse depends on donor.
CEF-6Influenza A NPLow AvidityHigh frequency but low avidity response observed in some donors.
CEF-7EBV BRLF1High Avidity~10⁻⁹⁵ M peptide concentration sufficient for 50% activation.
(Data adapted from Vigroux et al., 2012)[13][14]

The study highlighted that even within a standardized pool, individual peptides elicit T-cell responses of widely varying functional avidities.[13] Peptides like CEF-7 can stimulate high-avidity T-cells, which are likely to be effective in vivo.[13][14]

Experimental Protocols and Workflows

The CEF peptide pool is routinely used as a positive control in ELISpot and Intracellular Cytokine Staining (ICS) assays.

Protocol 1: IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells.

Materials:

  • 96-well PVDF membrane ELISpot plate

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-enzyme conjugate (e.g., HRP or ALP)

  • Substrate (e.g., AEC or BCIP/NBT)

  • Cryopreserved or fresh human PBMCs

  • Complete RPMI 1640 medium

  • CEF Peptide Pool (reconstituted in DMSO and diluted in medium)

  • Negative control (medium with equivalent DMSO concentration)

  • Mitogen positive control (e.g., PHA)

Methodology:

  • Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate with sterile PBS and block with complete RPMI medium for at least 1 hour at 37°C.

  • Cell Plating: Decant the blocking medium. Add 2-3 x 10⁵ PBMCs per well.

  • Stimulation: Add the CEF peptide pool to the designated wells at a final concentration of approximately 1-2 µg/mL per peptide. Add negative and mitogen controls to separate wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plates during incubation.

  • Detection: Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate with PBST. Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate thoroughly. Add the substrate and monitor for spot development (typically 5-30 minutes). Stop the reaction by washing with distilled water.

  • Analysis: Air dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Visualization: ELISpot Assay Workflow

Diagram 2: ELISpot Experimental Workflow
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells at a single-cell level.

Materials:

  • Cryopreserved or fresh human PBMCs

  • Complete RPMI 1640 medium

  • CEF Peptide Pool

  • Co-stimulatory antibodies (anti-CD28, anti-CD49d)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8)

  • Fixation/Permeabilization buffer kit

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

  • FACS buffer (PBS + 2% FBS)

Methodology:

  • Cell Stimulation: Plate 1-2 x 10⁶ PBMCs per well. Add the CEF peptide pool (1-2 µg/mL per peptide), co-stimulatory antibodies, and the protein transport inhibitor. Incubate for 4-6 hours at 37°C.

  • Surface Staining: Wash the cells. Stain with a fixable viability dye to exclude dead cells. Wash again, then stain with surface marker antibodies (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells with FACS buffer. Resuspend in fixation/permeabilization buffer and incubate for 20 minutes at room temperature.

  • Intracellular Staining: Wash the cells with permeabilization/wash buffer. Resuspend the cells in the permeabilization/wash buffer containing the intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α). Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Gate on live, single CD3+CD8+ lymphocytes and quantify the percentage of cells expressing IFN-γ and/or TNF-α.

Visualization: ICS Experimental Workflow

Diagram 3: ICS Experimental Workflow

Rationale for Use as a Positive Control

The CEF peptide pool serves as an ideal positive control for several key reasons, ensuring the integrity and reliability of T-cell functionality assays.

Visualization: Logic of CEF as a Positive Control

Rationale Diagram 4: Rationale for CEF Pool as a Positive Control A High prevalence of CMV, EBV, and Influenza viruses in the human population B Most individuals have pre-existing memory CD8+ T-cells against epitopes from these viruses A->B E Induces a robust and detectable 'recall' response in vitro (e.g., IFN-γ secretion) B->E ensures T-cell presence C CEF pool contains immunodominant MHC Class I epitopes from CMV, EBV, and Influenza C->E D Peptides selected for broad HLA allele coverage D->E F Confirms cell viability and functional responsiveness E->F G Validates the integrity of the assay protocol and reagents (e.g., antibodies, media) E->G H Provides a benchmark for comparing antigen-specific responses of interest E->H I CEF Pool is an Effective Positive Control F->I G->I H->I

Diagram 4: Rationale for CEF Pool as a Positive Control

Conclusion

The CEF peptide pool is an indispensable tool for researchers and drug developers working on T-cell mediated immunity. By providing a reliable and reproducible method for stimulating a positive control response, it validates the integrity of immunological assays and ensures that the data generated are accurate and meaningful. Its composition of immunodominant epitopes from common viruses guarantees a response in a majority of donors, confirming cell viability and functionality. Understanding the mechanism of action, quantitative response characteristics, and proper implementation of the CEF pool in experimental protocols is fundamental to the successful execution of research in cellular immunology.

References

The Immunodominance of the Influenza Nucleoprotein NP (383-391) Epitope: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The influenza A virus nucleoprotein (NP) is a critical internal antigen that elicits robust, cross-reactive T-cell responses, making it a key target for the development of universal influenza vaccines.[1][2][3] Among the various epitopes identified within the NP, the amino acid sequence 383-391 (SRYWAIRTR) has been consistently shown to be an immunodominant epitope in human populations, particularly in individuals expressing the Human Leukocyte Antigen (HLA)-B*2705 allele.[4][5][6] This technical guide provides a comprehensive overview of the immunodominance of the NP (383-391) epitope, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological processes.

Quantitative Analysis of NP (383-391) Immunodominance

The immunodominance of the NP (383-391) epitope has been quantified through various immunological assays that measure the frequency and functional capacity of specific T-cells. The following tables summarize key findings from studies investigating the cytotoxic T-lymphocyte (CTL) response to this epitope.

Table 1: Comparative T-Cell Responses to NP (383-391) and Other Influenza Epitopes

Donor HLA TypeEpitopeT-Cell Response MetricResultReference
HLA-A0201 / HLA-B2705NP (383-391) vs. M1 (58-66)Percentage of CD8+ T-cells specific for the epitope10.6% for NP (383-391)[4]
HLA-A02:01 / HLA-B27:05NP (383-391) vs. M1 (58-66)IFN-γ and TNF production by specific CD8+ T-cellsHigher for NP (383-391)-specific responses[7]
HLA-A02:01 / HLA-B27:05NP (383-391) vs. M1 (58-66)In vitro expansion of specific CD8+ T-cellsNP (383-391) specific cells show greater expansion
HLA-A02:01 / HLA-B27:05NP (383-391) vs. M1 (58-66)Antigen sensitivity (EC50)NP (383-391) specific CD8+ T-cells are 10 times more sensitive[8]

Table 2: Impact of Viral Mutations on NP (383-391) Recognition

Viral StrainMutation in NP (383-391)Experimental SystemEffect on CTL ResponseReference
Influenza A/NL/94-384GR384GIn vitro stimulation of PBMCs from HLA-B*2705+ donorsVirtual absence of response to NP (383-391)[4][5]
Influenza A/NL/94-384GR384G51Cr release assay with NP (383-391) specific CTL cloneFailure to recognize infected target cells[4][5]

Experimental Protocols

The characterization of the NP (383-391) epitope's immunodominance relies on a set of established immunological techniques. Detailed below are the methodologies for key experiments cited in the literature.

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the frequency of antigen-specific T-cells based on their production of cytokines upon stimulation.

  • Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) are stimulated in vitro with the NP (383-391) peptide (SRYWAIRTR) or with autologous B-lymphoblastoid cell lines (BLCL) infected with influenza virus.

  • Protein Transport Inhibition: A protein transport inhibitor (e.g., Brefeldin A) is added to the cell culture to cause the accumulation of cytokines within the cell.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD8, to identify the T-cell populations of interest.

  • Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Cells are stained with a fluorescently labeled antibody specific for interferon-gamma (IFN-γ).

  • Flow Cytometry Analysis: The percentage of CD8+ T-cells that are positive for IFN-γ is determined using a flow cytometer.[4][9]

51Chromium (51Cr) Release Assay

This classic cytotoxicity assay measures the ability of CTLs to lyse target cells presenting the specific epitope.

  • Target Cell Preparation: Target cells (e.g., BLCLs) are labeled with radioactive 51Cr. These cells are then pulsed with the NP (383-391) peptide or infected with influenza virus to ensure presentation of the epitope via HLA-B*2705.

  • Effector Cell Co-culture: The 51Cr-labeled target cells are co-cultured with effector CTLs (either clones or in vitro expanded T-cell lines) at various effector-to-target ratios.

  • Measurement of 51Cr Release: After an incubation period (typically 4 hours), the amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.[4][10]

ELISpot (Enzyme-Linked Immunospot) Assay

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Incubation: PBMCs or isolated T-cells are added to the wells along with the NP (383-391) peptide or viral antigen.

  • Cytokine Capture: During incubation, secreted cytokines are captured by the antibodies on the plate surface in the immediate vicinity of the secreting cell.

  • Detection: After washing away the cells, a biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by a streptavidin-enzyme conjugate.

  • Spot Formation: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a "spot" at the location of each cytokine-secreting cell.

  • Spot Counting: The spots are counted, with each spot representing a single antigen-specific, cytokine-producing cell.[9][11]

Visualizing the Pathways and Processes

To better understand the complex interactions involved in the immunodominant response to the NP (383-391) epitope, the following diagrams illustrate the key signaling pathways and experimental workflows.

Antigen_Processing_Presentation Antigen Processing and Presentation of NP (383-391) cluster_virus Influenza Virus Infection cluster_cell Antigen Presenting Cell (APC) Viral_Entry Viral Entry & Uncoating Viral_Replication Viral RNA Replication & Transcription Viral_Entry->Viral_Replication NP_Synthesis Nucleoprotein (NP) Synthesis Viral_Replication->NP_Synthesis Proteasome Proteasomal Degradation NP_Synthesis->Proteasome Cytosolic NP Peptide_Fragments Peptide Fragments Proteasome->Peptide_Fragments ERAP ERAP Trimming Peptide_Fragments->ERAP N-terminally extended precursors NP_383_391 NP (383-391) Epitope ERAP->NP_383_391 TAP TAP Transporter NP_383_391->TAP Peptide_Loading Peptide Loading Complex NP_383_391->Peptide_Loading ER Endoplasmic Reticulum TAP->ER HLA_B2705 HLA-B*2705 HLA_B2705->Peptide_Loading Peptide_Loading->ER pMHC_Complex Peptide-MHC I Complex Peptide_Loading->pMHC_Complex Golgi Golgi Apparatus pMHC_Complex->Golgi Cell_Surface Cell Surface Presentation Golgi->Cell_Surface CTL_Recognition T-Cell Receptor (TCR) Recognition Cell_Surface->CTL_Recognition Presented to CD8+ T-cell

Caption: Antigen processing pathway for the influenza NP (383-391) epitope.

CTL_Response_Workflow Experimental Workflow for Assessing CTL Response cluster_ICS Intracellular Cytokine Staining (ICS) cluster_Cr51 51Cr Release Assay cluster_ELISpot ELISpot Assay PBMC_Isolation Isolate PBMCs from HLA-B*2705+ Donor Stimulation_ICS Stimulate with NP (383-391) peptide PBMC_Isolation->Stimulation_ICS Target_Prep Prepare 51Cr-labeled Target Cells + Peptide PBMC_Isolation->Target_Prep Generate CTLs Plate_Coat Coat Plate with Anti-IFN-γ Antibody PBMC_Isolation->Plate_Coat Inhibition Add Protein Transport Inhibitor Stimulation_ICS->Inhibition Staining_ICS Surface & Intracellular Staining (CD8, IFN-γ) Inhibition->Staining_ICS FACS Flow Cytometry Analysis Staining_ICS->FACS CoCulture Co-culture Effector CTLs with Targets Target_Prep->CoCulture Cr_Measurement Measure 51Cr in Supernatant CoCulture->Cr_Measurement Lysis_Calc Calculate % Specific Lysis Cr_Measurement->Lysis_Calc Cell_Incubation Incubate Cells with Peptide Plate_Coat->Cell_Incubation Detection Add Detection Ab & Substrate Cell_Incubation->Detection Spot_Count Count Spots Detection->Spot_Count

Caption: Workflow of key experiments to measure NP (383-391) specific T-cell responses.

Conclusion

The influenza nucleoprotein epitope NP (383-391) represents a highly immunodominant target for cytotoxic T-lymphocytes in HLA-B*2705 positive individuals. Its prominence in the anti-influenza immune response is supported by substantial quantitative data from a variety of in vitro assays. Understanding the mechanisms of its processing and presentation, as well as the experimental methodologies used to characterize the T-cell response it elicits, is crucial for the rational design of novel, T-cell based influenza vaccines. The detailed information presented in this guide serves as a valuable resource for researchers and professionals dedicated to advancing the field of influenza immunology and vaccine development.

References

Unveiling the Specificity: A Technical Guide to the HLA Restriction of the Influenza Virus NP (383-391) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus nucleoprotein (NP) is a major target for cytotoxic T lymphocyte (CTL) responses during infection. The NP (383-391) peptide, with the amino acid sequence SRYWAIRTR, is a well-characterized and immunodominant CTL epitope. Understanding the Human Leukocyte Antigen (HLA) restriction of this peptide is paramount for the rational design of T-cell-based vaccines and immunotherapies against influenza. This technical guide provides a comprehensive overview of the HLA restriction of the Influenza Virus NP (383-391) peptide, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate research and development in this area.

HLA Restriction of the NP (383-391) Peptide

The presentation of the NP (383-391) peptide to CTLs is predominantly restricted by the HLA-B27:05 allele.[1][2][3] This strong association has been consistently demonstrated in numerous studies, highlighting the immunodominance of this epitope in individuals expressing HLA-B27:05.[2] The peptide's sequence, SRYWAIRTR, adheres to the canonical binding motif for HLA-B*27:05, which typically favors peptides with an Arginine (R) at position 2.

While HLA-B27:05 is the primary restricting allele, evidence also suggests potential binding to other HLA molecules, including HLA-B 3501 and other members of the HLA-B27 supertype.[4] However, binding to other common HLA class I alleles, such as HLA-A*02:01, is generally not observed.[5]

Data Presentation: HLA Binding Affinity of Influenza NP (383-391)

The following tables summarize the available quantitative and qualitative data on the binding of the Influenza NP (383-391) peptide to various HLA alleles.

Table 1: Quantitative Binding Affinity of Influenza NP (383-391) Peptide to Select HLA Alleles

HLA Allele/AnalogueMethodReported Affinity (IC50/EC50)Reference
Mamu-B003:01 (HLA-B27 analogue)Radioimmunoassay6.0 nM[6]
Mamu-A201:02 (HLA-B27 analogue)Radioimmunoassay347 nM[6]
Mamu-B*010:01 (HLA-B27 analogue)Radioimmunoassay82 nM[6]

Table 2: Summary of Experimental Binding Assays for Influenza NP (383-391) from the Immune Epitope Database (IEDB)

HLA AlleleNumber of Positive Assays / Total AssaysOutcomeReference
HLA-B27:0518 / 18Positive[5]
HLA-B275 / 5Positive[5]
HLA-B27:034 / 5Positive[5]
HLA-B27:043 / 3Positive[5]
HLA-B27:062 / 2Positive[5]
HLA-B27:021 / 2Positive[5]
HLA-B27:091 / 1Positive[5]
HLA-A02:010 / 6Negative[5]
HLA-A01:010 / 3Negative[5]
HLA-A03:010 / 3Negative[5]
HLA-A11:010 / 2Negative[5]
HLA-A24:020 / 2Negative[5]
HLA-B07:020 / 2Negative[5]
HLA-B08:010 / 2Negative[5]
HLA-B15:010 / 2Negative[5]
HLA-B40:010 / 2Negative[5]
HLA-B58:010 / 2Negative[5]

Note: Data is sourced from the Immune Epitope Database (--INVALID-LINK--) and represents a summary of multiple independent studies.[5]

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Processing Pathway

The presentation of the NP (383-391) peptide on the cell surface is initiated by the degradation of the viral nucleoprotein within the cytoplasm of an infected cell. The resulting peptide fragments are then transported into the endoplasmic reticulum, where they are loaded onto nascent HLA class I molecules. This peptide-HLA complex then traffics to the cell surface for presentation to CD8+ T cells.

MHC_Class_I_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Influenza_Virus Influenza Virus Viral_NP Viral Nucleoprotein (NP) Influenza_Virus->Viral_NP Infection Proteasome Proteasome Viral_NP->Proteasome Ubiquitination & Degradation NP_peptides NP Peptides (incl. 383-391) Proteasome->NP_peptides TAP TAP Transporter NP_peptides->TAP Peptide_Loading_Complex Peptide Loading Complex (Tapasin, Calreticulin, ERp57) TAP->Peptide_Loading_Complex HLA_HC HLA Class I Heavy Chain HLA_HC->Peptide_Loading_Complex B2M β2-microglobulin B2M->Peptide_Loading_Complex HLA_Peptide_Complex HLA-NP(383-391) Complex Peptide_Loading_Complex->HLA_Peptide_Complex Peptide Loading Presented_Complex Presented HLA-Peptide Complex HLA_Peptide_Complex->Presented_Complex Transport to Surface Cell_Membrane TCR T-Cell Receptor (TCR) on CD8+ T-cell Presented_Complex->TCR Recognition

Caption: MHC Class I antigen processing and presentation pathway for the Influenza NP peptide.

Experimental Protocols

MHC Class I - Peptide Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of the NP (383-391) peptide for a specific HLA class I molecule using fluorescence polarization.

Principle: A fluorescently labeled probe peptide with known high affinity for the HLA molecule is used. The unlabeled test peptide (NP 383-391) competes with the probe peptide for binding to the HLA molecule. The degree of fluorescence polarization is proportional to the amount of probe peptide bound to the much larger HLA molecule. A decrease in polarization indicates displacement of the probe peptide by the test peptide, from which the binding affinity (IC50) can be calculated.

Materials:

  • Purified, soluble recombinant HLA class I molecules (e.g., HLA-B*27:05)

  • Fluorescently labeled high-affinity probe peptide for the specific HLA allele

  • Unlabeled NP (383-391) test peptide

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and protease inhibitors)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute HLA molecules, fluorescent probe peptide, and unlabeled test peptide in assay buffer to desired stock concentrations.

    • Prepare a serial dilution of the unlabeled NP (383-391) peptide.

  • Assay Setup:

    • In a 384-well plate, add a fixed concentration of the HLA class I molecule to each well.

    • Add the serially diluted unlabeled NP (383-391) peptide to the wells. Include wells with no unlabeled peptide as a positive control for maximum binding and wells with no HLA molecule as a negative control for background fluorescence.

    • Add a fixed concentration of the fluorescently labeled probe peptide to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 24-48 hours in the dark to reach equilibrium.

  • Measurement:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the unlabeled peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled peptide required to inhibit 50% of the binding of the fluorescent probe.

FP_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Soluble HLA - Fluorescent Probe Peptide - Unlabeled NP(383-391) Peptide Serial_Dilution Create Serial Dilution of Unlabeled NP(383-391) Peptide Reagents->Serial_Dilution Plate_Setup Plate Setup (384-well): 1. Add HLA 2. Add Unlabeled Peptide Dilutions 3. Add Fluorescent Probe Serial_Dilution->Plate_Setup Incubation Incubate at RT (24-48h) in the dark Plate_Setup->Incubation FP_Reading Read Fluorescence Polarization Incubation->FP_Reading Data_Plotting Plot Polarization vs. [Unlabeled Peptide] FP_Reading->Data_Plotting IC50_Calculation Calculate IC50 from Dose-Response Curve Data_Plotting->IC50_Calculation

Caption: Workflow for a fluorescence polarization-based MHC-peptide binding assay.

T-Cell Activation Assay (IFN-γ ELISpot)

This protocol details the measurement of NP (383-391) specific T-cell responses by quantifying the number of interferon-gamma (IFN-γ) secreting cells upon peptide stimulation.

Principle: Peripheral blood mononuclear cells (PBMCs) from an HLA-typed donor are stimulated with the NP (383-391) peptide. T-cells that recognize the peptide presented by the appropriate HLA molecules on antigen-presenting cells within the PBMC population will become activated and secrete IFN-γ. The secreted IFN-γ is captured by antibodies coated on the surface of a microplate well. A second, enzyme-linked antibody is used to detect the captured cytokine, and the addition of a substrate results in the formation of colored spots, each representing a single IFN-γ secreting cell.

Materials:

  • PBMCs from an HLA-typed donor (e.g., HLA-B*27:05 positive)

  • NP (383-391) peptide

  • Control peptides (irrelevant peptide and a positive control mitogen like PHA)

  • Human IFN-γ ELISpot kit (containing coated plates, detection antibody, and substrate)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CO2 incubator

  • ELISpot plate reader

Procedure:

  • Plate Preparation:

    • Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and block with cell culture medium.

  • Cell Plating and Stimulation:

    • Resuspend PBMCs in cell culture medium.

    • Add 2-3 x 10^5 PBMCs to each well of the ELISpot plate.

    • Add the NP (383-391) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Include negative control wells (cells with no peptide) and positive control wells (cells with PHA).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

  • Development and Analysis:

    • Wash the plate and add the substrate solution.

    • Monitor the development of spots. Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

    • Count the spots in each well using an ELISpot reader. The number of spots corresponds to the frequency of NP (383-391)-specific IFN-γ secreting cells.

ELISpot_Workflow cluster_setup Setup cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Analysis Prepare_Plate Prepare ELISpot Plate: - Pre-wet - Wash - Block Plate_Cells Plate PBMCs and Add Peptides Prepare_Plate->Plate_Cells Prepare_Cells Prepare PBMCs from HLA-typed Donor Prepare_Cells->Plate_Cells Prepare_Peptides Prepare Peptides: - NP(383-391) - Controls (Negative, Positive) Prepare_Peptides->Plate_Cells Incubate_Stim Incubate 18-24h at 37°C Plate_Cells->Incubate_Stim Wash_Cells Wash to Remove Cells Incubate_Stim->Wash_Cells Add_Detection_Ab Add Biotinylated Detection Antibody Wash_Cells->Add_Detection_Ab Add_Enzyme Add Streptavidin-Enzyme Conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate Add Substrate and Develop Spots Add_Enzyme->Add_Substrate Count_Spots Count Spots with ELISpot Reader Add_Substrate->Count_Spots

Caption: Workflow for an IFN-γ ELISpot assay to measure T-cell activation.

Conclusion

The Influenza Virus NP (383-391) peptide is a critical epitope in the anti-influenza T-cell response, with a strong and well-documented restriction to the HLA-B*27:05 allele. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on T-cell-based influenza vaccines and immunotherapies. By understanding the precise HLA restriction and employing robust experimental methodologies, the scientific community can continue to advance the development of novel and effective strategies to combat influenza virus infections.

References

T-Cell Receptor Recognition of the CEF Pool: An In-Depth Analysis of the Immunodominant Influenza M1₅₈₋₆₆-HLA-A*02:01 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adaptive immune system's ability to recognize and eliminate virally infected cells is a cornerstone of host defense. This process is mediated by T-cell receptors (TCRs) on the surface of T lymphocytes, which recognize viral peptide fragments presented by Major Histocompatibility Complex (MHC) molecules on infected cells. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a widely used reagent in immunological research to stimulate and detect memory T-cell responses to these common viruses. This technical guide provides an in-depth examination of T-cell receptor recognition of a key component of this pool: the immunodominant influenza A matrix protein 1 (M1) peptide, residues 58-66, in complex with the human leukocyte antigen (HLA)-A*02:01 molecule.

The influenza M1₅₈₋₆₆ peptide, with the amino acid sequence GILGFVFTL, is a highly conserved and immunodominant epitope in individuals expressing the HLA-A*02:01 allele, which is prevalent in a significant portion of the human population[1][2][3]. Understanding the molecular interactions, binding kinetics, and signaling pathways involved in the recognition of this peptide-MHC (pMHC) complex by specific TCRs is crucial for the development of novel vaccines and T-cell-based immunotherapies.

The Influenza M1₅₈₋₆₆ Peptide and its Presentation by HLA-A*02:01

The influenza A M1 protein is an essential structural component of the virus. The M1₅₈₋₆₆ epitope (GILGFVFTL) is an 9-amino acid peptide that binds with high affinity to the peptide-binding groove of the HLA-A*02:01 molecule, a class I MHC protein[2][4][5]. The presentation of this pMHC complex on the surface of an infected cell serves as a critical signal for cytotoxic T lymphocytes (CTLs).

T-Cell Receptor Recognition and Signaling

The interaction between a TCR and the GILGFVFTL-HLA-A*02:01 complex is a highly specific molecular recognition event that initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions, such as the elimination of infected cells.

TCR-pMHC Signaling Pathway

The binding of the TCR to the pMHC complex, along with the co-receptor CD8, triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR. This phosphorylation is primarily mediated by the Src family kinase Lck. Phosphorylated ITAMs then recruit and activate ZAP-70, another tyrosine kinase, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76. This leads to the activation of multiple signaling pathways, including the PLCγ1, PI3K/Akt, and MAPK pathways, culminating in the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes involved in T-cell activation and function.

TCR_Signaling_Pathway TCR Signaling Pathway upon pMHC Recognition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 Complex TCR->CD3 pMHC pMHC (GILGFVFTL-HLA-A*02:01) pMHC->TCR Binding CD8 CD8 CD8->pMHC Lck Lck CD8->Lck Recruitment ZAP70 ZAP-70 CD3->ZAP70 Recruitment & Activation Lck->CD3 Phosphorylates ITAMs LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCG1 PLCγ1 LAT_SLP76->PLCG1 PI3K PI3K LAT_SLP76->PI3K MAPK_pathway MAPK Pathway LAT_SLP76->MAPK_pathway NFAT NFAT PLCG1->NFAT Activation NFkB NF-κB PI3K->NFkB Activation AP1 AP-1 MAPK_pathway->AP1 Activation Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

TCR Signaling Cascade

Quantitative Analysis of TCR-pMHC Interaction

The affinity and kinetics of the TCR-pMHC interaction are critical determinants of T-cell activation. These parameters are typically measured using techniques such as Surface Plasmon Resonance (SPR).

TCR ClonePeptideMHC AlleleK D (μM)k on (M⁻¹s⁻¹)k off (s⁻¹)Reference
JM22GILGFVFTLHLA-A*02:011.79Not ReportedNot Reported[6]

This table summarizes available quantitative data for the interaction of a specific TCR with the GILGFVFTL-HLA-A*02:01 complex. Further research is ongoing to characterize a broader range of TCRs recognizing this epitope.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Measuring TCR-pMHC Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Methodology:

  • Immobilization of pMHC: Purified, biotinylated GILGFVFTL-HLA-A*02:01 monomers are immobilized on a streptavidin-coated sensor chip.

  • Analyte Injection: Serial dilutions of purified soluble TCR are injected over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound TCR, is measured over time. This generates a sensorgram showing the association and dissociation phases of the interaction.

  • Data Analysis: The association rate (k on ), dissociation rate (k off ), and equilibrium dissociation constant (K D ) are calculated by fitting the sensorgram data to a suitable binding model.

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_preparation Preparation cluster_experiment SPR Experiment cluster_analysis Data Analysis pMHC_prep Purify & Biotinylate pMHC Monomers Immobilization Immobilize pMHC on Streptavidin Sensor Chip pMHC_prep->Immobilization TCR_prep Purify Soluble TCR Injection Inject Serial Dilutions of Soluble TCR TCR_prep->Injection Immobilization->Injection Detection Measure Change in Refractive Index (Sensorgram) Injection->Detection Fitting Fit Sensorgram Data to Binding Model Detection->Fitting Results Calculate kon, koff, KD Fitting->Results

SPR Experimental Workflow
Generation of pMHC Tetramers for T-Cell Staining

pMHC tetramers are reagents used to detect and quantify antigen-specific T cells by flow cytometry. They consist of four biotinylated pMHC monomers bound to a fluorescently labeled streptavidin molecule.

Methodology:

  • Expression and Refolding: The HLA-A*02:01 heavy chain and β2-microglobulin light chain are expressed in E. coli as inclusion bodies. These are then refolded in the presence of the GILGFVFTL peptide to form soluble pMHC monomers[7][8].

  • Biotinylation: The refolded monomers are enzymatically biotinylated at a C-terminal tag.

  • Purification: The biotinylated monomers are purified by chromatography.

  • Tetramerization: The purified, biotinylated pMHC monomers are mixed with fluorescently labeled streptavidin in a 4:1 molar ratio to form tetramers[7][8].

T-Cell Activation Assays

Enzyme-Linked Immunospot (ELISPOT) Assay: This assay quantifies the number of cytokine-secreting T cells upon stimulation with the GILGFVFTL peptide.

Intracellular Cytokine Staining (ICS): This flow cytometry-based assay detects the production of intracellular cytokines (e.g., IFN-γ, TNF-α) by T cells after stimulation with the GILGFVFTL peptide.

Conclusion

The recognition of the influenza M1₅₈₋₆₆ peptide presented by HLA-A*02:01 is a critical and well-studied component of the human immune response to influenza A virus. This in-depth guide provides a foundational understanding of the molecular mechanisms, quantitative parameters, and experimental methodologies central to the study of this TCR-pMHC interaction. This knowledge is instrumental for the rational design and evaluation of T-cell-based vaccines and immunotherapies targeting influenza and other viral infections. Further research aimed at characterizing the diverse repertoire of TCRs that recognize this and other immunodominant epitopes will continue to advance our ability to harness the power of the immune system for therapeutic benefit.

References

A Technical Guide to the Conservation of the Influenza A Nucleoprotein Epitope NP (383-391)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nucleoprotein (NP) of the influenza A virus is a relatively conserved internal protein, making it a key target for universal vaccine and antiviral drug development. This technical guide focuses on the conservation of a specific cytotoxic T-lymphocyte (CTL) epitope, NP (383-391), with the canonical sequence SRYWAIRTR. This epitope is crucial for the cell-mediated immune response in individuals expressing the HLA-B*2705 allele. Understanding its conservation and variability across different influenza A strains is vital for the development of effective, broadly protective immunotherapies. This document provides a comprehensive overview of the sequence conservation, details key experimental methodologies for its analysis, and illustrates the relevant biological pathways.

Introduction: The NP (383-391) Epitope as an Immunological Target

Influenza A viruses continuously evolve through antigenic drift and shift, primarily affecting the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA). This high variability necessitates the annual reformulation of seasonal vaccines. In contrast, internal proteins like the nucleoprotein (NP) are more conserved across different subtypes.[1] NP is a major target for cytotoxic T-lymphocytes (CTLs), which are critical for clearing virus-infected cells and contributing to cross-protective immunity.[2]

The specific nine-amino-acid sequence NP (383-391), SRYWAIRTR, is a well-documented, immunodominant CTL epitope restricted by the human leukocyte antigen (HLA)-B*2705 allele.[3][4] The cellular immune response to this epitope can significantly contribute to viral control. However, the virus can evade this CTL response by introducing mutations within this epitope, a phenomenon known as viral escape.[5] The most notable variation involves a substitution at position 384 from Arginine (R) to Glycine (G), known as the R384G mutation.[2][5] This single amino acid change can abrogate recognition by specific CTLs.[5] Therefore, a detailed understanding of the prevalence of the wild-type sequence versus its variants is paramount for therapeutic design.

Quantitative Analysis of NP (383-391) Sequence Conservation

The conservation of the NP (383-391) epitope varies significantly across different influenza A subtypes and over time. While the NP protein is generally considered conserved, specific epitopes can be subject to selective pressure from the host immune system.

The R384G mutation has been a primary focus of study. Research on H3N2 viruses circulating in the Netherlands between 1989 and 1999 showed that an R384K mutation was present in the 1989-1990 season, but the R384G mutation emerged during the 1993-1994 season and became fixed in all subsequent isolates analyzed in that study. This suggests a strong positive selection for this escape variant within that population and timeframe.

Interestingly, the wild-type SRYWAIRTR epitope, which has been largely replaced by the R384G variant in seasonal H3N2 viruses, is reported to be present in highly pathogenic avian influenza H5N1 strains. This difference in conservation has significant implications for cross-protective immunity and the development of universal vaccines targeting this epitope.

While a comprehensive global and multi-subtype analysis is a complex task requiring extensive bioinformatics, the following table summarizes the observed trends from published literature.

Influenza A SubtypePredominant Sequence (NP 383-391)Key ObservationsReferences
H3N2 (Human, post-1993) SG YWAIRTRThe R384G mutation emerged in the early 1990s and appears to be largely fixed in later human H3N2 strains, indicating a successful CTL escape mechanism.[2]
H5N1 (Avian/Human) SR YWAIRTRThe ancestral, wild-type epitope is largely conserved in H5N1 isolates.[2]
H1N1 (Human) SR YWAIRTR / SG YWAIRTRThe conservation in H1N1 is less clearly defined in the literature, with studies suggesting the presence of the wild-type epitope in many strains.[6]

Note: This table represents a summary of trends found in the cited literature and is not an exhaustive analysis of all available sequence data. The prevalence of variants can vary by geographic location and specific viral lineage.

Experimental Protocols for Conservation and Immunogenicity Analysis

Assessing the conservation and immunological relevance of the NP (383-391) epitope requires a combination of molecular biology, virology, and immunology techniques.

Viral RNA Sequencing and Sequence Analysis

This is the foundational step to determine the genetic sequence of the NP gene from different influenza isolates.

  • RNA Extraction: Viral RNA is extracted from clinical samples (e.g., nasopharyngeal swabs) or from virus cultured in cell lines (e.g., Madin-Darby Canine Kidney - MDCK cells).

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): The NP RNA segment is reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified using PCR with primers specific to the conserved regions of the NP gene.

  • DNA Sequencing: The amplified NP DNA is sequenced using methods like Sanger sequencing or Next-Generation Sequencing (NGS) to determine the precise amino acid sequence of the 383-391 region.

  • Sequence Alignment: The obtained sequences are aligned with a reference sequence (e.g., from A/Puerto Rico/8/1934 H1N1) using bioinformatics tools like BLAST or ClustalW to identify variations.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This classical assay measures the ability of epitope-specific CTLs to kill target cells presenting the NP (383-391) peptide.

  • Target Cell Preparation: An HLA-B*2705-positive cell line (e.g., B-lymphoblastoid cell lines - BLCL) is used as target cells.

  • Labeling: Target cells are incubated with ⁵¹Cr (as sodium chromate), which is taken up by viable cells.

  • Peptide Pulsing: A portion of the labeled target cells is incubated with the synthetic NP (383-391) peptide (either the wild-type SRYWAIRTR or a variant like SGYWAIRTR). The peptide will be presented on the cells' HLA-B*2705 molecules.

  • Co-culture: Peptide-pulsed target cells are mixed with effector cells (NP 383-391-specific CTLs, previously generated from donor peripheral blood mononuclear cells).

  • Incubation: The mixture is incubated for 4-6 hours, during which CTLs will recognize and lyse the target cells presenting the peptide.

  • Measurement: The supernatant is collected, and the amount of released ⁵¹Cr is measured using a gamma counter.

  • Calculation: The percentage of specific lysis is calculated by comparing the ⁵¹Cr release in the experimental wells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is used to identify and quantify T cells that produce cytokines (like Interferon-gamma, IFN-γ) in response to stimulation with the NP epitope.

  • Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) from an HLA-B*2705-positive donor are stimulated in vitro with the synthetic NP (383-391) peptide for several hours. A protein transport inhibitor (e.g., Brefeldin A) is added to trap cytokines inside the producing cell.

  • Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers, such as CD3 (to identify T cells) and CD8 (to identify the cytotoxic T cell subset).

  • Fixation and Permeabilization: Cells are treated with reagents to fix them and permeabilize their membranes. This allows antibodies to enter the cell.

  • Intracellular Staining: The permeabilized cells are stained with a fluorescently-labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. By gating on the CD3+ and CD8+ cell populations, the percentage of cells that are positive for IFN-γ can be determined, providing a measure of the antigen-specific T cell response.

Visualizations: Workflows and Pathways

Experimental Workflow for Immunogenicity Assessment

The following diagram outlines the logical flow of experiments to assess the T-cell response to the NP (383-391) epitope.

G cluster_sample Sample Source cluster_prep Preparation cluster_assay Functional Assays cluster_analysis Analysis & Output donor HLA-B*2705+ Donor pbmc Isolate PBMCs donor->pbmc virus Influenza A Isolate sequence Sequence NP Gene virus->sequence ics Intracellular Cytokine Staining (ICS) pbmc->ics cr51 Chromium-51 Release Assay pbmc->cr51 peptide Synthesize NP(383-391) Peptide (WT/Variant) peptide->ics peptide->cr51 conservation Conservation Data sequence->conservation immunogenicity Immunogenicity Profile ics->immunogenicity cr51->immunogenicity

Workflow for NP epitope conservation and immunogenicity analysis.
MHC Class I Antigen Presentation Pathway

This diagram illustrates the cellular mechanism by which the viral NP (383-391) epitope is processed and presented to a cytotoxic T-lymphocyte.

G cluster_cell Infected Host Cell cluster_tcell Cytotoxic T-Lymphocyte (CD8+) viral_rna Viral RNA Genome np_protein NP Protein Synthesis viral_rna->np_protein Transcription & Translation proteasome Proteasome np_protein->proteasome Degradation peptides NP Peptides (including 383-391) proteasome->peptides tap TAP Transporter peptides->tap er Endoplasmic Reticulum (ER) tap->er complex Peptide-MHC Complex er->complex Peptide Loading mhc1 HLA-B*2705 Molecule mhc1->er golgi Golgi Apparatus complex->golgi surface Cell Surface Presentation golgi->surface tcr T-Cell Receptor (TCR) surface->tcr Recognition cd8 CD8 Co-receptor surface->cd8 activation T-Cell Activation tcr->activation Signal 1 cd8->activation Signal 2 activation->activation Clonal Expansion & Effector Function

MHC Class I presentation of the NP (383-391) epitope.

Conclusion and Future Directions

The NP (383-391) epitope is a critical target for the CTL response against influenza A virus in HLA-B*2705-positive individuals. While the nucleoprotein is more conserved than surface glycoproteins, this specific epitope has undergone significant evolution, particularly in H3N2 strains, through the fixation of the R384G escape mutation. The conservation of the ancestral epitope in other subtypes like H5N1 highlights the complex evolutionary dynamics driven by host immune pressure.

For drug development professionals and vaccine designers, these findings are crucial.

  • Vaccine Design: T-cell-based universal vaccine candidates targeting NP must account for the prevalence of escape variants like R384G in circulating strains. Including multiple conserved epitopes may be a more robust strategy.

  • Immunotherapy: Adoptive T-cell therapies could be engineered to recognize both the wild-type and major escape variants of key epitopes to prevent viral escape.

  • Surveillance: Continued genomic surveillance of influenza A viruses is essential to monitor for the emergence of new escape mutations in conserved T-cell epitopes, which could undermine the efficacy of future broadly protective vaccines.

Further large-scale bioinformatic analyses across all subtypes and geographic regions are needed to create a comprehensive, dynamic map of NP (383-391) conservation. This will provide a valuable resource for the ongoing effort to develop a universal influenza A vaccine.

References

A Technical Guide to the Cross-Reactivity of T-Cells Specific for Influenza Virus NP (383-391)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of T-cell cross-reactivity targeting the immunodominant Influenza A virus nucleoprotein (NP) epitope, NP (383-391). This epitope is a critical target for cytotoxic T lymphocytes (CTLs) and is highly conserved across various influenza A strains, making it a key focus for the development of universal influenza vaccines. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying biological pathways involved in the T-cell response to this epitope.

Quantitative Assessment of T-Cell Cross-Reactivity

The cross-reactivity of T-cells specific for the NP(383-391) epitope (sequence: SRYWAIRTR), restricted by the HLA-B*2705 allele, has been quantified using several key immunological assays. These assays measure the ability of T-cells primed against one viral variant to recognize and respond to other variants.

Cytotoxicity Assays

Cytotoxicity assays directly measure the ability of CTLs to kill target cells presenting the NP(383-391) epitope. The data below summarizes results from chromium release assays and fluorescent antigen-transfected target cell-CTL (FATT-CTL) assays.

Target CellsEffector CellsAssay TypeSpecific Lysis (%)Effector:Target RatioReference
Peptide (NP383-391) pulsed BLCLCD8+ T-cell line (1-1)51Cr Release73.9Not Specified[1]
TIV-infected autologous BLCLCD8+ T-cell line (1-1)51Cr Release≥2010:1[1][2]
Influenza A/New Caledonia/20/99 (H1N1) infected BLCLCD8+ T-cell line (1-1)51Cr Release40.6Not Specified[1]
Recombinant Vaccinia Virus expressing NP infected BLCLCD8+ T-cell line (1-1)51Cr Release79.8Not Specified[1]
BLCs expressing M1-NP(avian H5N1)-eGFPNP383–391-specific CD8+ T cellsFATT-CTL~7020:1[3]
BLCs expressing M1-NP(human H3N2)-eGFPNP383–391-specific CD8+ T cellsFATT-CTL~7020:1[3]
Target cells infected with Influenza A/NL/94-384R (Wild-type NP)NP383-391 specific CTL clone51Cr Release~5010:1[4]
Target cells infected with Influenza A/NL/94-384G (R384G mutant NP)NP383-391 specific CTL clone51Cr Release~010:1[4]
ELISpot Assays

The Enzyme-Linked Immunospot (ELISpot) assay quantifies the frequency of cytokine-producing T-cells upon stimulation with the NP(383-391) epitope. Interferon-gamma (IFN-γ) is the most commonly measured cytokine.

StimulusResponding CellsMean Spot Forming Cells (SFC) / 104 cellsNotesReference
Transfected BLCs with avian IAV M1-NPNP383–391-specific CD8+ T cells~210No significant difference observed between avian and human NP constructs.[3]
Transfected BLCs with human IAV M1-NPNP383–391-specific CD8+ T cells~215No significant difference observed between avian and human NP constructs.[3]
NP383–391 peptidePBMCs from HLA-B*2705+ donors5 - 32 / 2.5 x 105 PBMCsResponse varied between donors, with some showing dominance of this epitope.[5]
Intracellular Cytokine Staining (ICS)

Intracellular cytokine staining followed by flow cytometry allows for the multiparametric characterization of T-cells producing specific cytokines in response to epitope stimulation.

StimulusResponding Cell Population% of Cytokine-Positive CellsCytokines MeasuredReference
Influenza A/NL/94-384R (Wild-type NP) stimulated PBMCsCD8+ T-cells10.6% (Donor 2)IFN-γ[4]
Influenza A/NL/94-384G (R384G mutant NP) stimulated PBMCsCD8+ T-cellsVirtually absentIFN-γ[4]
Autologous IAV-infected APCsB27/NP383+ CD8+ T cells3.8 ± 1.2%IFN-γ[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess T-cell cross-reactivity to the NP(383-391) epitope.

51Cr Release Assay for Cytotoxicity

This assay measures the lysis of target cells by CTLs through the release of radioactive chromium (51Cr).

  • Target Cell Preparation:

    • B-lymphoblastoid cell lines (BLCLs) matched for the appropriate HLA allele (e.g., HLA-B*2705) are used as target cells.

    • Target cells are incubated with 100 µCi of Na251CrO4 for 60-90 minutes at 37°C.

    • After labeling, cells are washed three to four times with culture medium to remove excess 51Cr.

    • Labeled target cells are then pulsed with the NP(383-391) peptide (typically 1-10 µg/mL) for 60 minutes at 37°C, or infected with influenza virus or a recombinant vaccinia virus expressing the influenza NP protein.

  • Effector Cell Preparation:

    • CTL lines or clones specific for NP(383-391) are generated by in vitro stimulation of peripheral blood mononuclear cells (PBMCs) from HLA-B*2705 positive donors with the peptide.

    • Effector cells are counted and resuspended at various concentrations to achieve different effector-to-target (E:T) ratios.

  • Co-culture and Measurement:

    • Effector and target cells are co-incubated in a 96-well round-bottom plate at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1) for 4-6 hours at 37°C.

    • Spontaneous release is measured from target cells incubated with medium alone.

    • Maximum release is determined by lysing target cells with a detergent (e.g., 1% Triton X-100).

    • After incubation, the supernatant is harvested, and the amount of 51Cr released is measured using a gamma counter.

  • Data Analysis:

    • The percentage of specific lysis is calculated using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

IFN-γ ELISpot Assay

This assay quantifies the number of IFN-γ secreting T-cells.

  • Plate Coating:

    • A 96-well PVDF membrane plate is coated with a capture anti-IFN-γ monoclonal antibody overnight at 4°C.

    • The plate is then washed and blocked with a blocking buffer (e.g., RPMI 1640 with 10% fetal bovine serum) for at least 1 hour at room temperature.

  • Cell Stimulation:

    • PBMCs or isolated CD8+ T-cells are added to the wells at a concentration of 2-4 x 105 cells/well.

    • Cells are stimulated with the NP(383-391) peptide or peptide variants (typically at 1-10 µg/mL).

    • A negative control (medium or DMSO) and a positive control (e.g., phytohemagglutinin or anti-CD3 antibody) are included.

    • The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • After incubation, cells are removed, and the plate is washed.

    • A biotinylated detection anti-IFN-γ monoclonal antibody is added and incubated for 2 hours at room temperature.

    • The plate is washed, and streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added for 1 hour.

    • After a final wash, a substrate solution is added, leading to the formation of colored spots at the sites of cytokine secretion.

  • Analysis:

    • The spots are counted using an automated ELISpot reader.

    • The results are expressed as spot-forming cells (SFC) per million input cells.

Intracellular Cytokine Staining (ICS)

ICS allows for the identification and phenotyping of cytokine-producing cells by flow cytometry.

  • Cell Stimulation:

    • PBMCs (1-2 x 106 cells/tube) are stimulated with the NP(383-391) peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) for 6-12 hours at 37°C.

    • A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the last 4-6 hours of incubation to trap cytokines intracellularly.

    • Negative (unstimulated) and positive (e.g., PMA/Ionomycin or Staphylococcal enterotoxin B) controls are included.

  • Surface Staining:

    • Cells are washed and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Cells are washed again and then fixed with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.

    • Following fixation, cells are permeabilized using a permeabilization buffer (e.g., containing saponin or a mild detergent).

  • Intracellular Staining:

    • Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) are added to the permeabilized cells and incubated for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Cells are washed and resuspended in FACS buffer.

    • Data is acquired on a flow cytometer.

    • Analysis is performed using appropriate software to gate on the T-cell populations of interest (e.g., CD3+CD8+) and determine the percentage of cells expressing the cytokine(s) of interest.

Visualizing Key Pathways and Workflows

Graphviz diagrams are provided below to illustrate the core biological and experimental processes.

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC HLA-B*2705 NP_peptide NP(383-391) B7 CD80/CD86 TCR TCR TCR->MHC Signal 1 Lck Lck TCR->Lck CD8 CD8 CD8->MHC CD28 CD28 CD28->B7 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 activates PLCg PLCγ ZAP70->PLCg activates AP1 AP-1 ZAP70->AP1 activates via MAPK pathway IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ release IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT activates NFkB NF-κB PKC->NFkB activates Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine_Production NFkB->Cytokine_Production Cytotoxicity Cytotoxicity (Granzyme/Perforin) NFkB->Cytotoxicity AP1->Cytokine_Production Cross_Reactivity_Workflow cluster_preparation Sample & Reagent Preparation cluster_assays Functional Assays cluster_analysis Data Analysis & Interpretation start Isolate PBMCs from HLA-B*2705+ Donor stimulate Stimulate PBMCs with Peptides or Viruses start->stimulate peptides Synthesize NP(383-391) and Variant Peptides peptides->stimulate viruses Prepare Influenza Virus Strains (Wild-type and Variants) viruses->stimulate elispot IFN-γ ELISpot stimulate->elispot ics Intracellular Cytokine Staining (ICS) stimulate->ics ctl_assay Cytotoxicity Assay (e.g., 51Cr Release) stimulate->ctl_assay quantify Quantify SFC, % Positive Cells, or % Specific Lysis elispot->quantify ics->quantify ctl_assay->quantify compare Compare Responses to Wild-type vs. Variants quantify->compare conclusion Determine Degree of Cross-Reactivity compare->conclusion Cross_Reactivity_Logic cluster_strains Influenza A Virus Strains T_cell NP(383-391)-Specific CD8+ T-Cell H1N1 H1N1 (e.g., A/New Caledonia/20/99) T_cell->H1N1 Recognizes H3N2_wt H3N2 (Wild-type NP) (e.g., A/NL/94-384R) T_cell->H3N2_wt Recognizes H5N1 H5N1 (Avian) (e.g., A/Vietnam/1194/2004) T_cell->H5N1 Recognizes H3N2_mut H3N2 (R384G Mutant NP) (e.g., A/NL/94-384G) T_cell->H3N2_mut Does Not Recognize

References

CEF8 as a component of the broader CEF peptide pool for immune monitoring.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Cytomegalovirus, Epstein-Barr virus, and Influenza virus (CEF) peptide pool, a critical reagent for the functional assessment of T-cell mediated immunity. It details the composition of the CEF pool, its mechanism of action, and standardized protocols for its application in key immunological assays.

Core Concepts: The CEF Peptide Pool

The CEF peptide pool is a standardized mixture of immunodominant peptide epitopes derived from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1][2] These pools are primarily composed of Major Histocompatibility Complex (MHC) class I-restricted peptides and are extensively used as a positive control in T-cell assays.[2] Given the high prevalence of these viruses in the general population, a significant proportion of individuals possess memory T-cells capable of recognizing these peptides.[2] This makes CEF pools a reliable tool for verifying the functional capacity of T-cells in a given sample and for validating the experimental setup of immunological assays.[2][3]

The most common formulations of the CEF peptide pool consist of 23 or 32 individual peptides, typically 8-12 amino acids in length, corresponding to well-characterized T-cell epitopes.[2][4] These peptides are restricted by a variety of common HLA alleles, ensuring a broad response across a diverse population.[4]

Data Presentation: Quantitative Analysis of T-Cell Responses

The response to the CEF peptide pool is most commonly quantified by the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry. The magnitude of the response can vary between donors, influenced by their immunological history and HLA type.[3]

Table 1: Recommended Concentrations for CEF Peptide Pool Assays
ParameterRecommended ConcentrationNotes
Stock Solution (Lyophilized Powder)Reconstitute in DMSO and sterile water/PBSFollow manufacturer's instructions for final concentration.
Working Concentration (per peptide)1 - 2 µg/mLOptimal concentration may vary depending on the assay and cell type.[5]
Final DMSO Concentration in Culture< 1% (v/v)High concentrations of DMSO can be toxic to cells.
Table 2: Recommended Cell Concentrations for T-Cell Assays
AssayCell TypeRecommended Concentration
ELISpotPeripheral Blood Mononuclear Cells (PBMCs)2.5 x 10^5 cells/well[5]
Intracellular Cytokine Staining (ICS)Peripheral Blood Mononuclear Cells (PBMCs)1-2 x 10^6 cells/mL[3]
Table 3: Typical Quantitative Results for CEF-stimulated T-Cell Assays
AssayPrimary ReadoutTypical Response Range in Healthy Donors
IFN-γ ELISpotSpot Forming Units (SFU) per 10^6 PBMCs50 - 500+[5]
Intracellular Cytokine Staining (ICS)Percentage of IFN-γ positive CD8+ T-cells0.5% - 5%[5]

Experimental Protocols

IFN-γ ELISpot Assay Protocol

This protocol outlines the steps for quantifying IFN-γ secreting T-cells upon stimulation with the CEF peptide pool.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • CEF peptide pool

  • Complete RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Wash buffer (PBS + 0.05% Tween-20)

  • Blocking buffer (PBS + 1% BSA)

Procedure:

  • Plate Coating: Aseptically coat a 96-well PVDF membrane plate with anti-human IFN-γ capture antibody (e.g., 1 µ g/well ) and incubate overnight at 4°C.[6]

  • Plate Preparation: The next day, wash the plate four times with sterile PBS. Block the wells with 150 µL of T-cell medium for at least 2 hours at 37°C.[6]

  • Cell Plating: Prepare a single-cell suspension of PBMCs in complete RPMI medium. Add 2.5 x 10^5 PBMCs per well in 50 µL.[5][6]

  • Stimulation: Add 50 µL of the CEF peptide pool to the designated wells at a final concentration of 1-2 µg/mL per peptide. Include a negative control (medium with DMSO vehicle) and a positive control (e.g., Phytohemagglutinin [PHA]).[5]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • Detection: Discard cells and wash the plate six times with wash buffer. Add 100 µL of biotinylated anti-human IFN-γ detection antibody and incubate for at least 2 hours at 37°C.[6]

  • Enzyme Conjugation: Wash the plate three times with PBS. Add 100 µL of Streptavidin-ALP or -HRP and incubate for at least 1 hour at room temperature.[6]

  • Development: Wash the plate three times with PBS. Add 100 µL of substrate and monitor for spot development (typically 4-10 minutes).[6]

  • Analysis: Stop the reaction by washing with tap water. Allow the plate to dry completely and count the spots using an automated ELISpot reader.[6]

Intracellular Cytokine Staining (ICS) Protocol

This protocol details the procedure for identifying and quantifying cytokine-producing T-cells using flow cytometry.

Materials:

  • PBMCs

  • CEF peptide pool

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)

  • Fluorochrome-conjugated antibody against IFN-γ

  • Fixable Viability Dye

  • Fixation/Permeabilization buffer

  • FACS buffer (PBS + 2% FBS)

Procedure:

  • Cell Stimulation: Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL. Add the CEF peptide pool at a final concentration of 1-2 µg/mL per peptide.[3]

  • Co-stimulation and Incubation: Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d). Incubate for 1-2 hours at 37°C.[3]

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) and incubate for an additional 4-6 hours at 37°C.[2]

  • Surface Staining: Wash the cells with FACS buffer. Stain with a fixable viability dye according to the manufacturer's instructions. Subsequently, stain with a cocktail of fluorochrome-conjugated surface marker antibodies for 30 minutes at 4°C in the dark.[2]

  • Fixation and Permeabilization: Wash the cells and resuspend in fixation/permeabilization buffer. Incubate for 20 minutes at 4°C in the dark.[2]

  • Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.[2]

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate flow cytometry software to determine the percentage of IFN-γ-producing CD8+ T-cells.

Visualizations: Signaling Pathways and Workflows

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC MHC class I CEF_peptide CEF Peptide CD8 CD8 TCR TCR CEF_peptide->TCR Recognition CD3 CD3 ZAP70 ZAP70 TCR->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Cytokine_Gene Cytokine Gene (e.g., IFN-γ) NFAT->Cytokine_Gene AP1->Cytokine_Gene NFkB->Cytokine_Gene Cytokine_Release Cytokine Release (e.g., IFN-γ) Cytokine_Gene->Cytokine_Release

Caption: TCR signaling cascade initiated by CEF peptide recognition on an APC.

ELISpot Experimental Workflow

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture & Stimulation cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Capture Antibody p2 Wash and Block p1->p2 c1 Add PBMCs p2->c1 c2 Add CEF Peptide Pool c1->c2 c3 Incubate (18-24h) c2->c3 d1 Wash Plate c3->d1 d2 Add Detection Antibody d1->d2 d3 Add Enzyme Conjugate d2->d3 d4 Add Substrate d3->d4 a1 Stop Reaction d4->a1 a2 Dry Plate a1->a2 a3 Count Spots a2->a3

Caption: Step-by-step workflow for the IFN-γ ELISpot assay.

Intracellular Cytokine Staining (ICS) Workflow

ICS_Workflow cluster_stimulation Cell Stimulation cluster_staining Staining cluster_analysis Analysis s1 Stimulate PBMCs with CEF Peptide Pool s2 Add Protein Transport Inhibitor s1->s2 s3 Incubate (4-6h) s2->s3 st1 Surface Marker Staining (CD3, CD8, etc.) s3->st1 st2 Fix and Permeabilize st1->st2 st3 Intracellular Cytokine Staining (IFN-γ) st2->st3 a1 Acquire on Flow Cytometer st3->a1 a2 Gate on CD8+ T-Cells a1->a2 a3 Quantify % of IFN-γ+ Cells a2->a3

Caption: Workflow for Intracellular Cytokine Staining (ICS) by flow cytometry.

References

Methodological & Application

Application Notes and Protocols for CEF8 Influenza Virus NP (383-391) in ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][2] One critical application of this technique is the monitoring of antigen-specific T-cell responses, which is fundamental in vaccine development, infectious disease research, and immunotherapy. The CEF8 peptide, derived from the influenza A virus nucleoprotein (NP), spanning amino acids 383-391 (Sequence: SRYWAIRTR), is a well-characterized, immunodominant HLA-B27 and HLA-B*3501 restricted epitope that serves as a potent stimulator of CD8+ cytotoxic T-lymphocytes (CTLs). These CTLs, upon recognition of the CEF8 peptide presented by Major Histocompatibility Complex (MHC) Class I molecules on antigen-presenting cells (APCs), are activated to secrete effector cytokines, most notably Interferon-gamma (IFN-γ).

These application notes provide a comprehensive guide to utilizing the CEF8 peptide in an IFN-γ ELISpot assay to measure influenza-specific CD8+ T-cell responses in human Peripheral Blood Mononuclear Cells (PBMCs).

Data Presentation

The following tables summarize representative quantitative data from IFN-γ ELISpot assays performed with a pool of peptides including CEF8, stimulating PBMCs from healthy donors.

Table 1: Representative IFN-γ ELISpot Responses to a CEF Peptide Pool in Healthy Donors

Donor IDCEF Pool Stimulation (SFU/10^6 PBMCs)Negative Control (SFU/10^6 PBMCs)
Donor 1450<10
Donor 21200<10
Donor 375<10
Donor 4850<10
Donor 5230<10

SFU: Spot Forming Units. Data is representative and compiled from published studies. The negative control consists of PBMCs cultured in medium without the peptide stimulant.[3]

Table 2: Key Parameters for a CEF8-Stimulated IFN-γ ELISpot Assay

ParameterRecommended ValueNotes
Cell TypeHuman PBMCsFreshly isolated or cryopreserved
Cell Seeding Density2.0 - 3.0 x 10^5 cells/wellOptimal cell number should be titrated for specific experimental conditions.[3]
CEF8 Peptide Concentration1-2 µg/mLThis is a common starting concentration; optimal concentration may need to be determined empirically.[3]
Incubation Time18-24 hoursAt 37°C, 5% CO2. Incubation time can be optimized for the specific cytokine being measured.[3][4]
Positive ControlPhytohemagglutinin (PHA) or anti-CD3/CD28 antibodiesTo ensure cell viability and assay performance.[3]
Negative ControlMedium with DMSO (peptide solvent)To determine background spot formation.[4]

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay for Detection of CEF8-Specific T-Cells

This protocol outlines the key steps for performing an IFN-γ ELISpot assay using human PBMCs.

Materials:

  • CEF8, Influenza Virus NP (383-391) peptide

  • Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and enzyme conjugate)

  • PVDF-membrane 96-well ELISpot plates

  • Cryopreserved or freshly isolated human PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, Penicillin-Streptomycin, and L-glutamine)

  • Phytohemagglutinin (PHA) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • Wash Buffer (PBS + 0.05% Tween-20)

  • Substrate for spot development (e.g., BCIP/NBT)

  • An automated ELISpot reader for analysis

Procedure:

Day 1: Plate Coating and Cell Stimulation

  • Plate Preparation: Pre-wet the PVDF membrane of the ELISpot plate with 15 µL of 35% ethanol for 1 minute. Wash the wells three times with sterile PBS.

  • Antibody Coating: Coat the wells with anti-human IFN-γ capture antibody diluted in PBS. Incubate overnight at 4°C.

  • Blocking: The following day, wash the plate to remove unbound capture antibody. Block the membrane with 150 µL of complete RPMI-1640 medium for at least 2 hours at 37°C.

  • Peptide and Cell Preparation: While the plate is blocking, thaw and count the PBMCs. Resuspend the cells in complete RPMI-1640 medium at a concentration of 2-3 x 10^6 cells/mL. Prepare a working solution of the CEF8 peptide at a 2X final concentration (e.g., 2-4 µg/mL).

  • Cell Plating and Stimulation: Decant the blocking medium from the plate. Add 100 µL of the cell suspension (containing 2-3 x 10^5 PBMCs) to each well. Add 100 µL of the 2X CEF8 peptide solution to the appropriate wells for a final concentration of 1-2 µg/mL.

    • Negative Control: Add 100 µL of medium with an equivalent concentration of DMSO.

    • Positive Control: Add 100 µL of medium containing PHA.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator. Do not disturb the plate during this incubation period.[3]

Day 2: Spot Development and Analysis

  • Cell Removal: Wash the plate three to four times with PBS to remove the cells.

  • Detection Antibody: Add the biotinylated anti-human IFN-γ detection antibody, diluted according to the manufacturer's instructions. Incubate for 2 hours at room temperature.[3]

  • Enzyme Conjugation: Wash the plate three to four times with Wash Buffer. Add the streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP). Incubate for 1 hour at room temperature.[3]

  • Spot Development: Wash the plate again with Wash Buffer and then PBS. Add the substrate solution (e.g., BCIP/NBT) and monitor for the development of spots. This typically takes 5-15 minutes.

  • Stopping the Reaction: Stop the reaction by washing the plate thoroughly with distilled water.

  • Drying and Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader.

Data Analysis:

The results are expressed as Spot Forming Units (SFU) per million PBMCs. To calculate the antigen-specific response, subtract the average number of spots in the negative control wells from the average number of spots in the CEF8-stimulated wells.

Visualizations

Experimental Workflow

ELISpot_Workflow Figure 1. Experimental Workflow for CEF8 ELISpot Assay cluster_prep Day 1: Preparation and Stimulation cluster_detection Day 2: Detection and Analysis plate_prep Plate Coating (Anti-IFN-γ Capture Ab) blocking Blocking (Complete Medium) plate_prep->blocking stimulation Cell Plating and CEF8 Stimulation blocking->stimulation cell_prep PBMC Thawing and Counting cell_prep->stimulation incubation Incubation (18-24h, 37°C) stimulation->incubation detection_ab Detection Antibody (Biotinylated Anti-IFN-γ) incubation->detection_ab enzyme_conjugate Enzyme Conjugate (Streptavidin-AP/HRP) detection_ab->enzyme_conjugate spot_dev Substrate Addition (BCIP/NBT) enzyme_conjugate->spot_dev analysis Plate Drying and Spot Counting spot_dev->analysis

Caption: Figure 1. Experimental Workflow for CEF8 ELISpot Assay

Signaling Pathway

T_Cell_Activation Figure 2. T-Cell Activation Pathway by CEF8-MHC Complex cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Signaling Cascade APC Antigen Presenting Cell (APC) T_Cell CD8+ T-Cell MHC_Peptide MHC Class I + CEF8 Peptide TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Binding CD8 CD8 Co-receptor MHC_Peptide->CD8 LCK LCK Activation TCR->LCK CD8->LCK ZAP70 ZAP70 Recruitment and Activation LCK->ZAP70 PLCg PLCγ Activation ZAP70->PLCg Transcription_Factors Activation of NFAT, AP-1, NF-κB PLCg->Transcription_Factors IFNg_Gene IFN-γ Gene Transcription Transcription_Factors->IFNg_Gene IFNg_Secretion IFN-γ Secretion (Detected as Spot) IFNg_Gene->IFNg_Secretion

Caption: Figure 2. T-Cell Activation Pathway by CEF8-MHC Complex

References

Application Notes and Protocols for CEF Peptide Pool in Intracellular Cytokine Staining (ICS) by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular cytokine staining (ICS) is a robust flow cytometry-based assay for the single-cell analysis of cytokine production, providing critical insights into the functional responses of immune cells.[1][2] A key component of a successful ICS experiment is the inclusion of appropriate controls to ensure assay validity and data reliability. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a widely utilized positive control for stimulating antigen-specific CD8+ T-cell responses in human peripheral blood mononuclear cells (PBMCs).[2][3] These peptides represent well-characterized HLA class I-restricted T-cell epitopes from common viruses to which a majority of the population has been exposed.[4]

This document provides detailed application notes and experimental protocols for the use of the CEF peptide pool in ICS assays. It is important to note that the term "CEF8 peptide" as specified in the query is not a standard nomenclature in the field. The most commonly used reagents are CEF peptide pools, which are mixtures of multiple peptides, typically 23 or 32 distinct epitopes.[4][5] The protocols and data presented herein are based on these widely characterized CEF peptide pools.

Principle of the Assay

The core principle of the assay involves the in vitro stimulation of PBMCs with the CEF peptide pool. CD8+ T cells from individuals previously exposed to CMV, EBV, or influenza virus will recognize their cognate peptides presented by HLA class I molecules on antigen-presenting cells (APCs) within the PBMC population. This recognition triggers T-cell activation, leading to the production of effector cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (IL-2).

To enable intracellular detection, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to the culture. This blocks the secretion of newly synthesized cytokines, causing them to accumulate in the Golgi apparatus and endoplasmic reticulum. Following stimulation, the cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify the T-cell populations of interest. Subsequently, the cells are fixed and permeabilized to allow for the intracellular staining of the accumulated cytokines with specific fluorescently labeled antibodies. Flow cytometric analysis then allows for the precise quantification of the frequency of cytokine-producing CD8+ T cells.[2]

Data Presentation: Representative Quantitative Data

The frequency of CEF-responsive CD8+ T cells can vary significantly between donors, largely dependent on their HLA type and history of exposure to the respective viruses. The following table provides a summary of representative quantitative data expected from the stimulation of healthy human PBMCs with a CEF peptide pool in an ICS assay.

ParameterUnstimulated Control (% of CD8+ T cells)CEF Peptide Pool Stimulation (% of CD8+ T cells)
IFN-γ Positive Cells < 0.1%0.5 - 5.0%
TNF-α Positive Cells < 0.1%0.4 - 4.0%
IL-2 Positive Cells < 0.05%0.1 - 2.0%
Multi-functional Cells (IFN-γ+ and TNF-α+) < 0.05%0.2 - 3.0%

Note: These values are illustrative and the actual percentages will vary. It is crucial to include an unstimulated control for each donor to establish the baseline cytokine production.

Experimental Protocols

Materials and Reagents
  • Peripheral Blood Mononuclear Cells (PBMCs)

  • CEF Peptide Pool (lyophilized)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • Co-stimulatory antibodies: anti-CD28 and anti-CD49d (1 µg/mL each)

  • Protein transport inhibitor: Brefeldin A (10 µg/mL) or Monensin (5 µg/mL)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD8)

  • Fixation/Permeabilization buffer kit

  • Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)

  • 96-well round-bottom plates

  • Flow cytometer

Protocol 1: Intracellular Cytokine Staining
  • Preparation of Reagents and Cells:

    • CEF Peptide Pool Reconstitution: Reconstitute the lyophilized CEF peptide pool in sterile DMSO to create a stock solution (e.g., 1 mg/mL per peptide). Aliquot and store at -20°C or -80°C.[2]

    • Cell Preparation: Thaw cryopreserved PBMCs or isolate fresh PBMCs using density gradient centrifugation. Resuspend cells in complete RPMI 1640 medium and perform a cell count. Adjust the cell concentration to 1-2 x 10^6 cells/mL.[2]

  • Cell Stimulation:

    • Plate 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate.[2]

    • Prepare a working solution of the CEF peptide pool by diluting the stock in complete RPMI 1640 medium to the desired final concentration (typically 1-2 µg/mL per peptide).[2][6]

    • Add the CEF peptide pool working solution to the designated wells.

    • For the unstimulated (negative) control, add an equivalent volume of DMSO vehicle control.

    • Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to all wells.[6]

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add the protein transport inhibitor (Brefeldin A or Monensin) to all wells.[6]

    • Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.[2]

  • Surface Staining:

    • After incubation, centrifuge the plate and discard the supernatant.

    • Wash the cells with PBS.

    • Resuspend the cells in a solution containing the fixable viability dye and incubate according to the manufacturer's instructions to allow for the exclusion of dead cells from the analysis.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD8) and incubate in the dark at 4°C for 20-30 minutes.[2]

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in Fixation/Permeabilization buffer and incubate in the dark at room temperature for 20 minutes.[2][6]

    • Wash the cells with Permeabilization/Wash buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in a cocktail of fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) diluted in Permeabilization/Wash buffer.[2]

    • Incubate in the dark at room temperature for 30 minutes.

    • Wash the cells twice with Permeabilization/Wash buffer.

  • Flow Cytometry Acquisition and Analysis:

    • Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

    • Acquire a sufficient number of events for robust statistical analysis.

    • Analyze the data using appropriate flow cytometry analysis software. Employ a sequential gating strategy to identify single, live lymphocytes, followed by CD3+ T cells, and then CD8+ T cells. Finally, quantify the percentage of CD8+ T cells positive for each cytokine.

Mandatory Visualizations

Signaling Pathway

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell Peptide CEF Peptide MHC_I MHC class I Peptide->MHC_I Processing & Loading TCR TCR MHC_I->TCR Signal 1 CD3 CD3 TCR->CD3 CD8 CD8 CD8->MHC_I Lck Lck CD3->Lck Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCG1 PLCγ1 LAT->PLCG1 Activation Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT Calcineurin->NFAT Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene NFkB NF-κB PKC->NFkB NFkB->Cytokine_Gene AP1 AP-1 Ras_MAPK->AP1 AP1->Cytokine_Gene Cytokines IFN-γ, TNF-α, IL-2 Cytokine_Gene->Cytokines Translation

Caption: CD8+ T-cell activation signaling pathway.

Experimental Workflow

ICS_Workflow A 1. Prepare Cells & Reagents (PBMCs, CEF Peptide Pool) B 2. Cell Stimulation (6 hours, 37°C) A->B E 3. Surface Staining (anti-CD3, anti-CD8, Viability Dye) B->E Incubation Complete C Add Co-stimulators (anti-CD28/CD49d) C->B D Add Protein Transport Inhibitor (Brefeldin A) D->B F 4. Fixation & Permeabilization E->F G 5. Intracellular Staining (anti-IFN-γ, anti-TNF-α) F->G H 6. Flow Cytometry Acquisition G->H I 7. Data Analysis H->I

Caption: Intracellular cytokine staining workflow.

References

How to reconstitute and dilute lyophilized CEF8 peptide for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pools are widely used as positive controls in T-cell assays to verify the functionality of peripheral blood mononuclear cells (PBMCs) and the overall assay performance. The CEF8 peptide, a component of these pools or used individually, corresponds to a defined HLA class I-restricted T-cell epitope. Proper reconstitution, dilution, and handling of lyophilized CEF8 peptide are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation and use of CEF8 peptide in common immunological assays.

Peptide Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of lyophilized and reconstituted CEF8 peptide. Peptides are susceptible to degradation from moisture, oxidation, and repeated freeze-thaw cycles.

General Handling Guidelines:

  • Always wear gloves to prevent enzymatic and microbial contamination.[1]

  • Before opening, allow the peptide vial to equilibrate to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic.[2][3][4]

  • Weigh out the desired amount of lyophilized peptide quickly in a clean, dry environment.[3]

  • Avoid inhaling peptide powder; handle in a well-ventilated area or under a hood.[5]

Storage Conditions

The stability of the peptide is highly dependent on its storage conditions.

Peptide FormStorage TemperatureDurationNotes
Lyophilized -20°C to -80°CSeveral yearsStore in a tightly sealed vial, protected from light.[2][4][5] For peptides containing Cys, Met, or Trp, storage under an inert gas is recommended.[4]
4°CSeveral days to weeksSuitable for short-term storage.[5]
Room TemperatureUp to 24 hoursDegradation may begin after this period.[2]
Reconstituted (in solution) -80°CUp to 1 yearRecommended for long-term storage. Aliquoting is critical.[5][6]
-20°C3-4 monthsAvoid repeated freeze-thaw cycles by preparing single-use aliquots.[4][5][6]
4°C1-2 weeksSuitable for short-term use.[5] Stability is limited.[7]

Reconstitution Protocol

Reconstitution is the process of dissolving the lyophilized peptide powder in a suitable solvent to create a stock solution.

Materials:

  • Lyophilized CEF8 peptide vial

  • Sterile, endotoxin-free solvent (e.g., DMSO, sterile water, PBS, or Tris buffer at pH 7)[1]

  • Sterile pipette tips and pipettor

  • Vortex mixer

  • Centrifuge

Procedure:

  • Equilibrate: Allow the lyophilized peptide vial to warm to room temperature before opening.[8]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[9][10][11]

  • Solvent Selection: The choice of solvent depends on the peptide's polarity. For many CEF peptides, sterile, endotoxin-free water or buffers like PBS are sufficient.[1] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary to aid dissolution before diluting with an aqueous buffer.[11][12][13]

  • Add Solvent: Using a sterile pipette, slowly add the calculated volume of the recommended solvent to the vial.[8]

  • Dissolve: Gently swirl or vortex the vial to dissolve the peptide completely.[1][8] Avoid vigorous shaking, which can cause foaming and denaturation.[9][10] If the peptide does not dissolve readily, brief sonication can be applied.[11][12]

  • Inspect: The final solution should be clear and free of particulates.[8]

Reconstitution Workflow

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage start Start: Lyophilized CEF8 Peptide Vial equilibrate Equilibrate Vial to Room Temperature start->equilibrate centrifuge Centrifuge Vial to Collect Powder equilibrate->centrifuge add_solvent Add Sterile Solvent (e.g., Water, PBS, DMSO) centrifuge->add_solvent dissolve Gently Vortex/Swirl to Dissolve add_solvent->dissolve inspect Inspect for Complete Dissolution (Clear Solution) dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store Aliquots at -20°C or -80°C aliquot->store end End: Reconstituted Stock Solution Ready store->end

Caption: Workflow for reconstituting lyophilized CEF8 peptide.

Dilution Protocol

The reconstituted stock solution is typically diluted to a working concentration for use in experiments.

Procedure:

  • Determine Working Concentration: The optimal working concentration should be determined for each specific assay. For ELISpot and Intracellular Cytokine Staining (ICS) assays, a final concentration of 1-2 µg/mL for each peptide is commonly used.[14][15][16]

  • Calculate Dilution: Based on the concentration of your stock solution, calculate the volume needed to achieve the desired final concentration in your cell culture medium.

  • Prepare Working Solution: Dilute the stock solution with the appropriate sterile cell culture medium (e.g., RPMI 1640) to create a working solution. It is often convenient to prepare a 2x or 10x working solution to add to the cells.[15]

  • Use Immediately: It is recommended to use the diluted peptide solution immediately, as its stability decreases at lower concentrations.[1]

Experimental Protocols

CEF8 peptides are standardly used as positive controls in T-cell functionality assays.

ELISpot (Enzyme-Linked Immunospot) Assay

The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells.

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.[15]

  • Blocking: Wash the plate and block the wells with cell culture medium containing 10% FBS for at least 1 hour at 37°C.[15]

  • Cell Plating: Prepare and count PBMCs. Add 2.5 x 10^5 cells per well.[15]

  • Stimulation: Add the CEF8 peptide working solution to the wells at a final concentration of 1-2 µg/mL. Include negative (cells with medium only) and positive (e.g., PHA) controls.[15]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[15]

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate. Follow with a streptavidin-enzyme conjugate and substrate to visualize the spots, where each spot represents a cytokine-secreting cell.[15]

ELISpot Assay Workflow

G cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture & Stimulation cluster_detection Detection & Analysis coat Coat Plate with Capture Antibody (e.g., anti-IFN-γ) block Wash and Block Plate coat->block plate_cells Plate PBMCs (2.5 x 10^5 cells/well) block->plate_cells add_peptide Add CEF8 Peptide (1-2 µg/mL final conc.) plate_cells->add_peptide incubate Incubate 18-24h at 37°C, 5% CO2 add_peptide->incubate detect_ab Add Detection Antibody incubate->detect_ab add_substrate Add Enzyme Conjugate and Substrate detect_ab->add_substrate analyze Analyze Spots add_substrate->analyze

Caption: Experimental workflow for an ELISpot assay using CEF8 peptide.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the characterization of cytokine-producing cells at a single-cell level.

Methodology:

  • Cell Stimulation: In a 24-well plate, stimulate 1 x 10^7 PBMCs with the CEF8 peptide at a final concentration of 1 µg/mL per peptide for a total of 6 hours at 37°C.[15] A protein transport inhibitor (e.g., Brefeldin A) should be added for the last 4-5 hours of incubation to trap cytokines intracellularly.

  • Surface Staining: Harvest the cells and stain for cell surface markers, such as CD3 and CD8.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Stain for intracellular cytokines, such as IFN-γ and TNF-α.[15]

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population, then on CD3+ and CD8+ T cells. Quantify the percentage of CD8+ T cells expressing the cytokines of interest.[15]

ICS Workflow

G cluster_stimulation Stimulation cluster_staining Staining cluster_analysis Analysis stimulate Stimulate PBMCs with CEF8 Peptide (6h) inhibit Add Protein Transport Inhibitor (last 4-5h) stimulate->inhibit surface_stain Stain Surface Markers (e.g., CD3, CD8) inhibit->surface_stain fix_perm Fix and Permeabilize Cells surface_stain->fix_perm intra_stain Stain Intracellular Cytokines (e.g., IFN-γ) fix_perm->intra_stain acquire Acquire on Flow Cytometer intra_stain->acquire analyze Gate on CD8+ T Cells and Analyze Cytokines acquire->analyze

Caption: Workflow for Intracellular Cytokine Staining (ICS).

References

Application of CEF Peptides in Influenza Vaccine Immunogenicity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective influenza vaccines, particularly those aiming for broad or universal protection, relies on the robust assessment of cellular immune responses. While antibody production is a traditional correlate of protection, the role of T-cell mediated immunity, especially that of cytotoxic T-lymphocytes (CTLs), is increasingly recognized as crucial for virus clearance and protection against diverse influenza strains.[1][2] The CEF peptide pool, a well-established reagent in immunology, serves as an essential positive control in the functional assays used to quantify these T-cell responses.

The CEF pool consists of a cocktail of well-defined Major Histocompatibility Complex (MHC) class I-restricted T-cell epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[3][4] As a result of widespread exposure to these viruses, most individuals possess memory CD8+ T-cells capable of recognizing these peptides.[5] In the context of influenza vaccine trials, CEF peptides are not part of the vaccine itself, but are used to validate the integrity and responsiveness of patient-derived peripheral blood mononuclear cells (PBMCs) and the overall performance of the immunological assays. This ensures that any lack of response to a novel vaccine candidate is due to the vaccine's immunogenicity and not a technical failure of the assay or compromised cell viability.

This document provides detailed application notes and protocols for the use of CEF peptide pools in key immunogenicity assays, namely the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) with flow cytometry.

Principle of Application

In immunogenicity studies for influenza vaccines, the primary goal is to measure the vaccine-induced antigen-specific T-cell response. Assays like ELISpot and ICS are employed to quantify the frequency of T-cells that secrete cytokines (e.g., Interferon-gamma, IFN-γ) upon stimulation with influenza-specific antigens.

The CEF peptide pool is used as a positive control in these assays. When PBMCs from a healthy donor are stimulated with the CEF pool, the influenza-specific peptides within the pool are presented by antigen-presenting cells (APCs) on MHC class I molecules.[6] This presentation is recognized by the T-cell receptors (TCR) on corresponding memory CD8+ T-cells, initiating a signaling cascade that leads to cellular activation and the production of effector cytokines.[4][7] A robust response to the CEF pool confirms that the cells are viable and functional, and that the assay is performing correctly, thereby validating the results obtained with the experimental influenza vaccine antigens.

Signaling Pathway for CD8+ T-Cell Activation

The activation of a CD8+ T-cell by a CEF peptide is a multi-step process involving the interaction between the T-cell and an APC. This signaling cascade is critical for the subsequent production of cytokines that are measured in immunogenicity assays.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I MHC_Peptide pMHC Complex MHC->MHC_Peptide Presents CD8 CD8 MHC->CD8 Co-receptor Binding Peptide CEF Peptide TCR TCR MHC_Peptide->TCR Recognition Activation T-Cell Activation TCR->Activation Signal 1 CD8->Activation Cytokines IFN-γ, TNF-α, IL-2 Production Activation->Cytokines Effector Function

Caption: TCR signaling pathway leading to IFN-γ production.[4]

Data Presentation

The use of CEF peptides as a positive control generates quantitative data that is essential for the quality control of immunogenicity assays. The expected outcomes from ELISpot and ICS assays are summarized below. These values are representative and can vary based on the donor's immune status and specific laboratory protocols.

Table 1: Representative Quantitative Data from ELISpot Assay

StimulantCell TypeAnalyteResult (SFU per 10^6 PBMCs)Interpretation
Negative Control (Medium)PBMCsIFN-γ< 10Baseline/background response
CEF Peptide Pool PBMCs IFN-γ > 50 (typically 100-1000) Valid Assay: Cells are responsive
Influenza Vaccine PeptidePBMCsIFN-γVariableMeasure of vaccine immunogenicity

SFU: Spot-Forming Units

Table 2: Representative Quantitative Data from Intracellular Cytokine Staining (ICS)

StimulantGated Cell PopulationAnalyteResult (% of Parent Population)Interpretation
Negative Control (DMSO)CD3+CD8+ T-cellsIFN-γ+< 0.1%Baseline/background cytokine production
CEF Peptide Pool CD3+CD8+ T-cells IFN-γ+ > 0.5% (typically 1-5%) Valid Assay: Cells are responsive
Influenza Vaccine PeptideCD3+CD8+ T-cellsIFN-γ+VariableMeasure of vaccine immunogenicity

Experimental Protocols

Detailed methodologies for the two most common assays utilizing CEF peptides are provided below.

IFN-γ ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level.[4]

ELISpot_Workflow A 1. Coat Plate (Anti-IFN-γ Ab) B 2. Block Plate A->B C 3. Add PBMCs B->C D 4. Stimulate (CEF Pool / Flu Peptides) C->D E 5. Incubate (18-24h) D->E F 6. Lyse Cells & Wash E->F G 7. Add Detection Ab F->G H 8. Add Enzyme Conjugate G->H I 9. Add Substrate H->I J 10. Read & Analyze Spots I->J

Caption: Experimental workflow for the CEF ELISpot assay.[4]

Materials:

  • 96-well PVDF membrane plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)

  • Substrate (e.g., BCIP/NBT for AP)

  • CEF Peptide Pool (lyophilized or pre-dissolved)

  • Human PBMCs

  • Complete RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • PBS and PBS-Tween20 (Wash Buffer)

Procedure:

  • Plate Coating: Pre-wet the PVDF plate with 35% ethanol for 1 minute, then wash 3 times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody diluted in PBS (e.g., 10 µg/mL). Incubate overnight at 4°C.[7]

  • Blocking: The next day, wash the plate four times with sterile PBS. Block the wells with complete RPMI medium (containing 10% FBS) for at least 2 hours at 37°C.[7][8]

  • Cell Preparation: Thaw cryopreserved human PBMCs and resuspend in complete RPMI medium. Perform a viable cell count using trypan blue. Adjust the cell concentration to 2.5 x 10^6 cells/mL.[7]

  • Cell Plating and Stimulation: Decant the blocking solution. Add 100 µL of the PBMC suspension (2.5 x 10^5 cells) to each well. Add the CEF peptide pool to the positive control wells at a final concentration of 1-2 µg/mL per peptide. Add influenza vaccine peptides to test wells and medium with DMSO vehicle to negative control wells.[3][7]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[7]

  • Detection:

    • Wash the plate 5 times with Wash Buffer (PBS + 0.05% Tween-20) to remove cells.[4]

    • Add biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.[7]

    • Wash the plate 5 times. Add streptavidin-AP or -HRP conjugate. Incubate for 1 hour at room temperature.[7]

  • Spot Development: Wash the plate thoroughly. Add the appropriate substrate and monitor for the development of distinct spots (typically 5-30 minutes). Stop the reaction by washing with distilled water.[4][8]

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is a powerful technique to identify and quantify cytokine-producing cells at a single-cell level, allowing for phenotypic characterization of the responding cells (e.g., CD8+ T-cells).[5]

ICS_Workflow A 1. Stimulate PBMCs (CEF Pool / Flu Peptides) + Co-stimulatory Abs + Protein Transport Inhibitor B 2. Incubate (4-6h) A->B C 3. Surface Stain (e.g., anti-CD3, anti-CD8) B->C D 4. Fix & Permeabilize C->D E 5. Intracellular Stain (e.g., anti-IFN-γ) D->E F 6. Acquire on Flow Cytometer E->F G 7. Analyze Data F->G

Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).

Materials:

  • Human PBMCs

  • Complete RPMI 1640 medium

  • CEF Peptide Pool

  • Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)[9]

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Fixation/Permeabilization buffers

  • FACS buffer (PBS + 2% FBS)

Procedure:

  • Cell Stimulation:

    • Adjust PBMC concentration to 1-2 x 10^6 cells/mL in complete RPMI medium.

    • Plate 1 x 10^6 PBMCs per well in a 96-well round-bottom plate.

    • Add the CEF peptide pool (final concentration 1-2 µg/mL per peptide), influenza vaccine peptides, or DMSO vehicle (negative control) to the appropriate wells.

    • Add co-stimulatory antibodies and a protein transport inhibitor to all wells.[5]

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[5]

  • Surface Staining:

    • After incubation, wash the cells with FACS buffer.

    • Resuspend the cells in a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD8).

    • Incubate in the dark at 4°C for 20-30 minutes.[5]

    • Wash the cells twice with FACS buffer.[5]

  • Fixation and Permeabilization:

    • Resuspend the cells in Fixation/Permeabilization buffer and incubate at room temperature for 20 minutes in the dark.[5]

    • Wash the cells with Permeabilization/Wash buffer.[5]

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in a cocktail of fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ).

    • Incubate in the dark at room temperature for 30 minutes.

    • Wash the cells twice with Permeabilization/Wash buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of CD8+ T-cells producing IFN-γ in response to each stimulus.

Conclusion

The CEF peptide pool is an indispensable tool for the immunogenicity assessment of novel influenza vaccines. Its application as a positive control in functional T-cell assays such as ELISpot and ICS ensures the validity, reliability, and reproducibility of the experimental data. By confirming the functional fitness of the immune cells and the assay system, researchers can confidently interpret the specific responses elicited by their vaccine candidates. The standardized protocols and clear data interpretation guidelines provided herein are intended to support robust and high-quality research in the field of influenza vaccine development.

References

Application Notes and Protocols for Generating Influenza-Specific Cytotoxic T-Lymphocyte Clones Using the GILGFVFTL Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of the Influenza A Virus M1 58-66 Peptide (GILGFVFTL) for Generating Influenza-Specific Cytotoxic T-Lymphocyte (CTL) Clones.

Audience: Researchers, scientists, and drug development professionals in the fields of immunology, virology, and vaccine development.

Introduction

The generation of influenza-specific cytotoxic T-lymphocytes (CTLs) is a critical component of research into cellular immunity against viral infections and the development of universal influenza vaccines. The peptide GILGFVFTL, corresponding to amino acids 58-66 of the Influenza A virus Matrix Protein 1 (M1), is a highly conserved and immunodominant epitope. It is restricted by the human leukocyte antigen (HLA)-A*02:01 allele, which is prevalent in a significant portion of the human population[1][2]. This peptide is a key component of the widely used CEF (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool, employed as a positive control in various T-cell assays.

These application notes provide detailed protocols for the generation of GILGFVFTL-specific CTL lines and clones, as well as methods for assessing their functionality through cytotoxicity and cytokine release assays.

Data Presentation

The following tables summarize quantitative data related to the generation and function of GILGFVFTL-specific CTLs, compiled from published studies.

Table 1: Frequency of GILGFVFTL-Specific CTLs Following In Vitro Stimulation

Donor HLA TypeStimulation ConditionsAssayMeasured ParameterResultReference
HLA-A02 positive14-day culture with 10 µg/ml GILGFVFTL and 25 U/ml rIL-2Intracellular Cytokine Staining (ICS)% of CD8+ T cells expressing CD107a14.3% - 45.7%[1]
HLA-A02 positive14-day culture with 10 µg/ml GILGFVFTL and 25 U/ml rIL-2Intracellular Cytokine Staining (ICS)% of CD8+ T cells secreting IFN-γ8.3% - 25.3%[1]
HLA-A*02 positive14-day culture with GILGFVFTL or a synthetic mimic peptideELISpotIFN-γ Spot Forming Units (SFU) / 10^6 cellsSignificant increase over background[3]

Table 2: Cytotoxicity of GILGFVFTL-Specific CTL Clones

Effector CellsTarget CellsEffector to Target (E:T) RatioAssay% Specific LysisReference
GILGFVFTL-specific CD8+ T cell clone GDC1R-A2 cells pulsed with 10⁻⁵ M GILGFVFTL10:15-hour Chromium Release Assay~40%[4]
Influenza-specific CTL clonesPeptide-pulsed L1210Fas cells5:16-hour 51Cr Cytotoxicity AssayAntigen-specific lysis demonstrated[5]
Human CTL clonesPeptide-pulsed target cellsVariousOvernight Cytotoxicity Assay (FACS-based)Density-dependent killing observed[6]

Experimental Protocols

Protocol 1: Generation of GILGFVFTL-Specific CTL Lines from Human PBMCs

This protocol describes the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) from an HLA-A*02 positive donor to expand a polyclonal population of T cells specific for the GILGFVFTL peptide.

Materials:

  • Ficoll-Paque

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS) or Human AB serum

  • Penicillin-Streptomycin solution

  • L-glutamine

  • β-mercaptoethanol

  • GILGFVFTL peptide (purity >95%)

  • Recombinant human Interleukin-2 (rIL-2)

  • PBMCs isolated from a healthy HLA-A*02 positive donor

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with sterile PBS.

  • Resuspend the PBMCs in culture medium (RPMI 1640 supplemented with 5% Human AB serum, 2.05 mM L-glutamine, 100 IU/ml penicillin-streptomycin, and 40 µM β-mercaptoethanol) at a density of 1 x 10⁶ cells/ml[1].

  • Add the GILGFVFTL peptide to the cell suspension at a final concentration of 10 µg/ml[1].

  • Incubate the cells in a T25 or T75 flask at 37°C in a humidified 5% CO₂ incubator.

  • Starting on day 2, supplement the culture with rIL-2 at a final concentration of 25 U/ml[1].

  • Every 2-3 days, perform a half-medium change by carefully removing half of the culture medium and replacing it with fresh medium containing rIL-2 (final concentration of 25 U/ml)[1].

  • After 14 days of culture, the expanded cells can be used for functional assays or for cloning by limiting dilution.

Protocol 2: Cloning of GILGFVFTL-Specific CTLs by Limiting Dilution

This protocol is for the isolation of monoclonal populations of GILGFVFTL-specific CTLs from an expanded CTL line.

Materials:

  • Expanded GILGFVFTL-specific CTL line (from Protocol 1)

  • 96-well round-bottom microtiter plates

  • Culture medium (as in Protocol 1)

  • rIL-2

  • Anti-CD3 monoclonal antibody (e.g., 12F6)

  • Allogeneic PBMCs (as feeder cells), gamma-irradiated (e.g., 3,000 rads)

Procedure:

  • Prepare a cell suspension of the expanded CTL line.

  • Perform serial dilutions of the CTL suspension to achieve a concentration of 0.5-1 cell per 100 µl[4]. This concentration statistically maximizes the probability of seeding a single cell per well.

  • In 96-well round-bottom plates, add 100 µl of culture medium containing 10% FBS, 20 U/ml of rIL-2, a 1:1,000 dilution of anti-CD3 monoclonal antibody, and 1 x 10⁵ gamma-irradiated allogeneic PBMCs per well[7].

  • Add 100 µl of the diluted CTL suspension to each well.

  • Incubate the plates at 37°C in a humidified 5% CO₂ incubator.

  • After 7 days, supplement the wells with 50 µl of fresh medium containing FBS and rIL-2[7].

  • Monitor the plates for cell growth (colony formation) over the next 7-14 days.

  • Expand the cells from wells showing positive growth into larger culture vessels.

  • Screen the resulting clones for specificity to the GILGFVFTL peptide using cytotoxicity or cytokine release assays.

Protocol 3: Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of CTL clones to lyse target cells presenting the GILGFVFTL peptide[1][2][3].

Materials:

  • GILGFVFTL-specific CTL clone (effector cells)

  • HLA-A*02 positive target cells (e.g., T2 cells or an EBV-transformed B-lymphoblastoid cell line)

  • Sodium Chromate (Na₂⁵¹CrO₄)

  • Complete RPMI medium with 10% FBS

  • 96-well V-bottom plates

  • Triton X-100 (for maximum release)

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10⁶ target cells in 100 µl of medium.

    • Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, gently mixing every 15-20 minutes.

    • Wash the labeled target cells three times with 10 ml of complete medium to remove excess ⁵¹Cr[2][3].

    • Resuspend the cells at a concentration of 1 x 10⁵ cells/ml.

  • Assay Setup:

    • Plate the effector cells in a 96-well V-bottom plate at various concentrations to achieve different Effector to Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Add 1 x 10⁴ labeled target cells (100 µl) to each well.

    • For peptide-pulsed targets, incubate the labeled target cells with 10 µg/ml of GILGFVFTL peptide for 30-60 minutes at 37°C before adding them to the effector cells.

    • Spontaneous Release Control: Wells containing only labeled target cells and medium.

    • Maximum Release Control: Wells containing labeled target cells and 1% Triton X-100 to lyse all cells.

  • Incubation and Measurement:

    • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully harvest 100 µl of supernatant from each well and transfer to tubes for counting in a gamma counter.

  • Calculation:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 4: ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of IFN-γ-secreting CTLs upon recognition of the GILGFVFTL peptide.

Materials:

  • 96-well PVDF-membrane ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • Blocking solution (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • CTLs and HLA-A*02 positive antigen-presenting cells (APCs)

  • GILGFVFTL peptide

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash with sterile PBS.

    • Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C[8].

  • Cell Plating and Stimulation:

    • Wash the plate and block with blocking solution for 2 hours at 37°C.

    • Prepare a single-cell suspension of CTLs and APCs.

    • Add 2-4 x 10⁵ cells per well.

    • Add GILGFVFTL peptide to the designated wells at a final concentration of 1-10 µg/ml.

    • Include a negative control (cells without peptide) and a positive control (e.g., PHA stimulation).

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator[9].

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate to develop the spots.

  • Analysis:

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry and count the spots using an automated ELISpot reader.

Visualizations

experimental_workflow cluster_preparation Cell Preparation cluster_expansion CTL Line Generation cluster_cloning CTL Cloning cluster_assay Functional Assays pbmc Isolate PBMCs from HLA-A*02+ Donor stim Stimulate with GILGFVFTL Peptide + IL-2 pbmc->stim culture Culture for 14 Days stim->culture ld Limiting Dilution culture->ld clone_culture Culture with Feeders, Anti-CD3, IL-2 ld->clone_culture expand Expand Positive Clones clone_culture->expand cyto Cytotoxicity Assay (51Cr Release) expand->cyto elispot ELISpot Assay (IFN-γ) expand->elispot

Caption: Workflow for generating and testing influenza-specific CTL clones.

tcr_signaling cluster_membrane Cell Membrane Interaction cluster_apc cluster_ctl cluster_cytoplasm Intracellular Signaling Cascade cluster_nucleus Nuclear Events apc Antigen Presenting Cell (APC) ctl Cytotoxic T-Lymphocyte (CTL) mhc HLA-A*02:01 mhc_peptide pMHC Complex mhc->mhc_peptide cd8 CD8 mhc->cd8 peptide GILGFVFTL peptide->mhc_peptide tcr TCR mhc_peptide->tcr Recognition lck Lck Activation tcr->lck zap70 ZAP-70 Phosphorylation lck->zap70 plc PLCγ1 Activation zap70->plc mapk MAPK Pathway (ERK) zap70->mapk dag DAG -> PKC -> NF-κB plc->dag ip3 IP3 -> Ca2+ -> NFAT plc->ip3 transcription Gene Transcription (IFN-γ, Perforin, Granzyme) dag->transcription ip3->transcription mapk->transcription proliferation Cell Proliferation & Differentiation transcription->proliferation

References

MHC class I tetramer staining with CEF8 peptide to enumerate T-cells.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Enumeration of Antigen-Specific CD8+ T-Cells using MHC Class I Tetramer Staining with a CEF Pool Peptide.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Major Histocompatibility Complex (MHC) Class I tetramers are powerful reagents used to detect and quantify antigen-specific CD8+ T-cells.[1][2] These complexes consist of four identical MHC-peptide molecules bound to a fluorochrome-conjugated streptavidin core.[3] The multivalent structure provides high avidity binding to specific T-cell receptors (TCRs), enabling the direct visualization and enumeration of rare T-cell populations by flow cytometry.[2]

This application note provides a detailed protocol for staining peripheral blood mononuclear cells (PBMCs) with an MHC Class I tetramer folded with a peptide from the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) pool. The CEF pool contains well-characterized epitopes that are commonly recognized by the general population and serve as an excellent positive control for assessing immune competence and memory T-cell responses.[4] We will focus on the widely used HLA-A*02:01-restricted peptide from CMV pp65 (amino acid sequence: NLVPMVATV) as a representative example.

Principle of the Assay

The fundamental principle involves the specific recognition of a peptide presented by an MHC Class I molecule by the TCR on a CD8+ T-cell.[5] Intracellular proteins, such as those from a virus, are processed by the proteasome into short peptides.[6][7] These peptides are transported into the endoplasmic reticulum and loaded onto MHC Class I molecules, which then travel to the cell surface for presentation to CD8+ T-cells.[6][8]

MHC tetramer reagents mimic this in vivo interaction. The fluorescently labeled tetramer binds specifically to the TCRs of CD8+ T-cells that recognize the particular peptide-MHC combination. Co-staining with antibodies against cell surface markers (e.g., CD3, CD8) allows for the precise identification and quantification of the antigen-specific T-cell population within a heterogeneous sample using flow cytometry.

Diagram 1: MHC Class I Antigen Presentation Pathway

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface ViralProtein Viral Protein (e.g., CMV pp65) Proteasome Proteasome ViralProtein->Proteasome Ubiquitination Peptides Peptide Fragments (NLVPMVATV) Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP PLC Peptide-Loading Complex (Tapasin, Calreticulin) TAP->PLC MHC_I MHC Class I Molecule (e.g., HLA-A*02:01) MHC_I->PLC pMHC Peptide-MHC Complex PLC->pMHC Peptide Loading Presented_pMHC Presented pMHC on Antigen-Presenting Cell pMHC->Presented_pMHC Transport via Golgi TCR_Signaling cluster_APC Antigen-Presenting Cell cluster_TCell CD8+ T-Cell pMHC pMHC-I (HLA-A*02:01 + NLVPMVATV) TCR TCR pMHC->TCR Binding CD8 CD8 Co-receptor pMHC->CD8 CD3 CD3 Complex TCR->CD3 Lck Lck CD8->Lck ZAP70 ZAP-70 CD3->ZAP70 Lck->ZAP70 Phosphorylates Downstream Signaling Cascade (Activation, Proliferation, Cytokine Release) ZAP70->Downstream Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis A Isolate/Thaw PBMCs B Count Cells & Assess Viability A->B C Aliquot 1x10^6 Cells/Tube B->C D Fc Block (Optional) C->D E Add MHC Tetramer D->E F Incubate E->F G Add Surface Antibodies F->G H Incubate G->H I Wash Cells (2x) H->I J Add Viability Dye I->J K Acquire on Flow Cytometer J->K L Analyze Data (Gating) K->L M Enumerate CD8+ Tetramer+ Cells L->M Gating_Strategy A Total Events B Gate 1: Lymphocytes (FSC-A vs SSC-A) A->B C Gate 2: Singlets (FSC-H vs FSC-A) B->C D Gate 3: Live Cells (Viability Dye vs FSC-A) C->D E Gate 4: T-Cells (CD3+) D->E F Gate 5: CD8+ T-Cells (CD8+ vs Dump-) E->F G Gate 6: Antigen-Specific (CD8+ Tetramer+) F->G Final Population

References

Application Notes: Using CEF Peptide Pool as a Positive Control for T-Cell Functionality Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of immunology, vaccine development, and immunotherapy, the precise evaluation of T-cell functionality is essential. A key component of robust and reproducible T-cell assays is the use of a reliable positive control to validate the experimental setup and confirm the responsiveness of the cells under investigation. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool has been established as the gold standard positive control for stimulating and detecting CD8+ T-cell recall responses.[1][2]

The CEF pool is a lyophilized mixture of 32 synthetic peptides, each representing a well-defined HLA class I-restricted immunodominant epitope from CMV, EBV, and Influenza virus.[1][2] As a majority of the human population has been exposed to these common viruses, they harbor a memory T-cell population capable of recognizing these epitopes.[1] When peripheral blood mononuclear cells (PBMCs) are exposed to the CEF pool in vitro, antigen-presenting cells (APCs) present these peptides on their MHC class I molecules. This leads to the activation of CD8+ T-cells with corresponding T-cell receptors (TCRs), triggering a cascade of effector functions, including cytokine production and proliferation.[1] This document provides detailed protocols for using the CEF peptide pool in three common T-cell functionality assays: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS), and T-cell proliferation assays.

Composition of the Standard CEF Peptide Pool

The standard 32-peptide CEF pool is designed to cover a broad range of common HLA alleles, ensuring its applicability across a large percentage of the donor population.[1]

Peptide IDSequenceSource VirusHLA Restriction
CEF-1VSDGGPNLYInfluenza AHLA-A1
CEF-2CTELKLSDYInfluenza AHLA-A1
CEF-3GILGFVFTLInfluenza AHLA-A2
CEF-4FMYSDFHFIInfluenza AHLA-A2
CEF-5CLGGLLTMVEBVHLA-A2
CEF-6GLCTLVAMLEBVHLA-A2
CEF-7NLVPMVATVCMVHLA-A2
CEF-8YLESIFNIEBVHLA-A2/B45
CEF-9YVLDHLIVVEBVHLA-A3
CEF-10RLRAEAQVKEBVHLA-A3/A11
............
(This is an abbreviated list for illustrative purposes, based on standard compositions referenced in literature.[1]).

Application 1: ELISpot Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[3][4]

CD8+ T-Cell Activation Pathway

The activation of CD8+ T-cells by the CEF peptide pool follows the canonical T-cell activation pathway. This process begins with the T-cell receptor (TCR) on a CD8+ T-cell recognizing a specific viral peptide presented by an MHC class I molecule on an antigen-presenting cell (APC). This recognition, along with co-stimulatory signals, initiates a signaling cascade that results in cytokine production, such as Interferon-gamma (IFN-γ).[1][3]

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I MHC_Peptide Peptide-MHC Complex MHC->MHC_Peptide Peptide CEF Peptide Peptide->MHC TCR TCR MHC_Peptide->TCR Recognition CD8 CD8 MHC_Peptide->CD8 Co-receptor Binding Signaling Signaling Cascade TCR->Signaling Activation Signal Cytokine IFN-γ Production Signaling->Cytokine

A simplified diagram of the CD8+ T-cell activation pathway.[1][3]
ELISpot Experimental Workflow

ELISpot_Workflow start Start coat Coat PVDF Plate with Anti-IFN-γ Capture Ab start->coat block Wash & Block Plate coat->block add_cells Add PBMCs & CEF Peptides (Positive Control) block->add_cells incubate Incubate 18-24h at 37°C add_cells->incubate detect Lyse Cells & Add Biotinylated Anti-IFN-γ Detection Ab incubate->detect conjugate Add Streptavidin-Enzyme Conjugate detect->conjugate develop Add Substrate & Develop Spots conjugate->develop analyze Wash, Dry & Analyze Spots develop->analyze end End analyze->end

The general experimental workflow for a CEF ELISpot assay.[1][3]
Detailed Protocol: IFN-γ ELISpot

  • Plate Coating : Aseptically coat a 96-well PVDF membrane plate with anti-human IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS). Incubate overnight at 4°C.[1]

  • Plate Washing and Blocking : Wash the plate 3-5 times with sterile PBS. Block the wells with 200 µL/well of sterile blocking buffer (e.g., RPMI + 10% FBS) for at least 1 hour at room temperature.[5]

  • Cell Preparation : Isolate PBMCs from fresh human whole blood using a density gradient medium (e.g., Ficoll-Paque).[3] Resuspend the cells in complete RPMI medium and count.

  • Cell Plating and Stimulation : Decant the blocking buffer. Add 2.5 x 10^5 PBMCs in 100 µL of medium to each well.[1] Add 50 µL of the CEF peptide pool reconstituted to a 3X working concentration (final concentration typically 1-2 µg/mL of each peptide).[1][6]

  • Controls : Include negative control wells (PBMCs with medium only) and a mitogen positive control (e.g., Phytohemagglutinin, PHA).[1]

  • Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Detection : Lyse cells by washing the plate with PBS containing 0.05% Tween-20 (Wash Buffer).[1][3] Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[1]

  • Enzyme Conjugation : Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-AP or -HRP) and incubate for 1 hour at room temperature.[4]

  • Spot Development : Wash the plate thoroughly. Add a precipitating substrate (e.g., BCIP/NBT or AEC). Monitor for the development of distinct spots (typically 5-30 minutes). Stop the reaction by washing with distilled water.[3][7]

  • Analysis : Allow the plate to dry completely. Count the spots using an automated ELISpot reader or manually under a dissecting microscope.

Representative ELISpot Data
Control/StimulantCell Number per WellExpected Result (Spot Forming Units - SFU)Interpretation
Negative Control (Medium)300,000< 10Measures background cytokine secretion.
CEF Peptide Pool 300,000 > 50 Indicates functional antigen-specific CD8+ T-cells.[2]
Mitogen Control (PHA)300,000> 500 (or TNTC)Confirms overall cell viability and functionality.
TNTC: Too Numerous To Count

Application 2: Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based assay that allows for the simultaneous identification of cell phenotype (via surface markers) and function (via intracellular cytokine production) at the single-cell level.[6]

ICS Experimental Workflow

ICS_Workflow start Start stim Stimulate PBMCs with CEF Peptides + Protein Transport Inhibitor (6h) start->stim surf_stain Stain Surface Markers (e.g., CD3, CD8) stim->surf_stain fix Fix Cells surf_stain->fix perm Permeabilize Cells fix->perm intra_stain Stain Intracellular Cytokines (e.g., IFN-γ, TNF-α) perm->intra_stain acquire Wash & Acquire on Flow Cytometer intra_stain->acquire analyze Analyze Data acquire->analyze end End analyze->end

The general experimental workflow for a CEF ICS assay.[6]
Detailed Protocol: ICS

  • Cell Preparation : Prepare PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium.[6]

  • Cell Stimulation : Plate 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate. Add the CEF peptide pool to a final concentration of 1-2 µg/mL per peptide.[6]

  • Protein Transport Inhibition : Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) according to the manufacturer's instructions. This step is crucial for trapping cytokines intracellularly.[6]

  • Incubation : Incubate for 6-12 hours at 37°C in a 5% CO₂ incubator.

  • Surface Staining : Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD8) for 20-30 minutes on ice, protected from light.[8]

  • Fixation : Wash the cells to remove unbound antibodies. Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature.[9]

  • Permeabilization : Wash the cells and resuspend them in a permeabilization buffer (containing a mild detergent like saponin).[9][10]

  • Intracellular Staining : Add fluorescently-labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.[10]

  • Analysis : Wash the cells twice with permeabilization buffer, then resuspend in staining buffer or PBS. Acquire the samples on a flow cytometer.[11] Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing each cytokine.

Representative ICS Data

The frequency of cytokine-producing CD8+ T-cells can vary significantly between donors based on their immunological history and HLA type.[6]

CytokineNegative Control (% of CD8+ T-cells)CEF Peptide Pool (% of CD8+ T-cells)
IFN-γ< 0.05%0.1 - 5.0%
TNF-α< 0.05%0.1 - 4.0%
IL-2< 0.02%0.05 - 2.0%
(Data represents typical ranges observed in healthy human PBMCs.[6])

Application 3: T-Cell Proliferation Assay (CFSE)

T-cell proliferation is a key indicator of a functional immune response.[1] The CFSE (Carboxyfluorescein succinimidyl ester) dilution assay is a common method to track cell division, where the dye is equally distributed between daughter cells with each division, leading to a stepwise reduction in fluorescence intensity.[1]

CFSE Proliferation Assay Workflow

CFSE_Workflow start Start label Label PBMCs with CFSE Dye start->label quench Quench Labeling Reaction label->quench stim Stimulate with CEF Peptides quench->stim culture Culture for 5-7 Days stim->culture stain Harvest & Stain Surface Markers (e.g., CD3, CD8) culture->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze CFSE Dilution in CD8+ Gate acquire->analyze end End analyze->end

The general experimental workflow for a CFSE proliferation assay.[1]
Detailed Protocol: CFSE Proliferation Assay

  • CFSE Labeling : Resuspend PBMCs at 1-2 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C.[1]

  • Quenching : Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS) and incubate on ice for 5 minutes.

  • Washing : Wash the cells 2-3 times with complete RPMI medium to remove any unbound CFSE.

  • Cell Culture and Stimulation : Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium. Add the cells to a 96-well round-bottom plate and stimulate with the CEF peptide pool at a final concentration of 1 µg/mL per peptide.[1]

  • Incubation : Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.[1]

  • Staining and Analysis : Harvest the cells and stain for cell surface markers (e.g., anti-CD3, anti-CD8). Acquire the samples on a flow cytometer and analyze the CFSE fluorescence intensity within the CD8+ T-cell gate. Each successive peak of decreasing fluorescence intensity represents a round of cell division.[1]

Representative Proliferation Data
ConditionDescription% Divided CD8+ T-Cells (Generation 1+)
Unstimulated ControlLabeled cells cultured without peptides.< 5%
CEF Peptide Pool Labeled cells stimulated with CEF pool. 10 - 60%
(The percentage of proliferating cells is highly donor-dependent.)

References

Application Notes and Protocols for CEF Peptide Pulsing of Antigen-Presenting Cells for T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro activation of T-cells is a cornerstone of immunological research and plays a pivotal role in the development of novel immunotherapies. A widely used method to achieve this is the pulsing of antigen-presenting cells (APCs) with specific peptides, which are then presented on Major Histocompatibility Complex (MHC) molecules to T-cells. The CEF peptide pool, comprising 32 well-characterized viral epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as a valuable tool for stimulating and quantifying virus-specific CD8+ T-cell responses.[1] This document provides detailed application notes and protocols for the use of the CEF peptide pool in pulsing APCs for robust T-cell activation.

Data Presentation

Table 1: Composition of the CEF Peptide Pool

The CEF peptide pool consists of 32 individual peptides. A representative selection of these peptides, their viral origin, amino acid sequence, and corresponding HLA restriction is provided below. For a complete list of all 32 peptides, refer to the manufacturer's documentation.

Peptide IDVirus of OriginAmino Acid SequenceHLA Restriction
CEF-3Influenza A virusGILGFVFTLHLA-A2
CEF-4Influenza A virusGLCTLVAMLHLA-A2
CEF-5Epstein-Barr virusFLYALALLLHLA-A2
CEF-6Epstein-Barr virusCLGGLLTMVHLA-A2
CEF-7Epstein-Barr virusYLLEMLWRLHLA-A2
............
Table 2: Quantitative Parameters for Peptide Pulsing and T-Cell Activation

The optimal concentration of peptide for pulsing APCs can vary depending on the specific peptide and the experimental goals. High concentrations can lead to robust activation, while lower concentrations can be used to study the functional avidity of T-cells.

ParameterRecommended RangeNotes
Peptide Pulsing Concentration 10⁻⁹ M to 10⁻⁵ M (or 0.1 µg/mL to 10 µg/mL)Lower concentrations (e.g., 10⁻⁹ M) are sufficient for high-avidity T-cells, while higher concentrations ensure activation of a broader range of T-cells.[1][2]
Incubation Time for Pulsing 1 - 4 hours at 37°CShorter incubation times may be sufficient, but longer times can ensure maximal peptide loading.
APC to T-cell Ratio 1:1 to 1:10The optimal ratio may vary depending on the APC type and the specific assay.
T-cell Activation Readouts IFN-γ ELISPOT, Intracellular Cytokine Staining (ICS) for Flow Cytometry, Proliferation Assays (e.g., CFSE dilution)The choice of readout depends on the specific aspect of T-cell function being investigated.

Experimental Protocols

Protocol 1: Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the isolation of PBMCs from whole blood, which serve as the source for both APCs and T-cells.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in RPMI 1640 supplemented with 10% FBS.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol 2: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of highly potent APCs, dendritic cells, from the monocyte fraction of PBMCs.

Materials:

  • Isolated PBMCs

  • RPMI 1640 medium supplemented with 10% FBS

  • Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant Human Interleukin-4 (IL-4)

  • Lipopolysaccharide (LPS) or other maturation stimuli

Procedure:

  • Plate PBMCs in a culture flask at a high density in RPMI 1640 with 10% FBS and allow monocytes to adhere for 2 hours at 37°C.

  • Gently wash away the non-adherent cells (lymphocytes) and add fresh RPMI 1640 with 10% FBS, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL).

  • Culture for 5-7 days, replenishing cytokines every 2-3 days.

  • On day 7, induce maturation by adding a stimulus like LPS (e.g., 100 ng/mL) and culture for another 24-48 hours.

  • Harvest the loosely adherent and floating mature Mo-DCs.

Protocol 3: CEF Peptide Pulsing of Antigen-Presenting Cells

This protocol details the process of loading APCs (either whole PBMCs or purified Mo-DCs) with the CEF peptide pool.

Materials:

  • Prepared APCs (PBMCs or Mo-DCs)

  • CEF Peptide Pool (reconstituted according to the manufacturer's instructions)

  • Serum-free RPMI 1640 medium

Procedure:

  • Resuspend the APCs in serum-free RPMI 1640 at a concentration of 1-5 x 10⁶ cells/mL.

  • Add the CEF peptide pool to the cell suspension at the desired final concentration (e.g., 1 µg/mL of each peptide).

  • Incubate for 1-4 hours at 37°C in a humidified incubator.

  • Wash the peptide-pulsed APCs three times with RPMI 1640 to remove excess, unbound peptides.

  • Resuspend the pulsed APCs in complete RPMI 1640 medium for use in T-cell co-culture.

Protocol 4: T-Cell Co-culture and Activation Assay (IFN-γ ELISPOT)

This protocol describes a common method to quantify the frequency of antigen-specific, IFN-γ-secreting T-cells.

Materials:

  • Peptide-pulsed APCs

  • Responder T-cells (can be the non-adherent fraction from Mo-DC preparation or purified CD8+ T-cells)

  • Human IFN-γ ELISPOT plate and reagents (according to the manufacturer's protocol)

  • Complete RPMI 1640 medium

Procedure:

  • Coat the ELISPOT plate with the anti-IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with RPMI 1640 containing 10% FBS for at least 1 hour at room temperature.

  • Add the responder T-cells to the wells (e.g., 2 x 10⁵ cells/well).

  • Add the peptide-pulsed APCs to the wells at the desired APC:T-cell ratio (e.g., 1:10).

  • Include appropriate controls:

    • Negative control: T-cells with unpulsed APCs.

    • Positive control: T-cells stimulated with a mitogen (e.g., phytohemagglutinin).

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

  • Develop the ELISPOT plate according to the manufacturer's instructions, which typically involves washing, incubation with a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate, and finally the addition of a substrate to visualize the spots.

  • Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Visualizations

Signaling Pathway of T-Cell Activation

Caption: The three-signal model of CD8+ T-cell activation by an APC.

Experimental Workflow for T-Cell Activation

Experimental_Workflow cluster_Preparation 1. Cell Preparation cluster_Pulsing 2. Peptide Pulsing cluster_CoCulture 3. Co-culture cluster_Analysis 4. Analysis PBMC_Isolation Isolate PBMCs from Whole Blood APC_Generation Generate/Prepare APCs (e.g., Mo-DCs) PBMC_Isolation->APC_Generation T_Cell_Isolation Isolate Responder T-Cells PBMC_Isolation->T_Cell_Isolation Peptide_Pulsing Pulse APCs with CEF Peptide Pool APC_Generation->Peptide_Pulsing CoCulture Co-culture Pulsed APCs with T-Cells T_Cell_Isolation->CoCulture Peptide_Pulsing->CoCulture ELISPOT IFN-γ ELISPOT Assay CoCulture->ELISPOT Flow_Cytometry Flow Cytometry (ICS, Proliferation) CoCulture->Flow_Cytometry

Caption: A typical experimental workflow for CEF peptide-pulsing and T-cell activation.

References

Measuring T-Cell Proliferation in Response to CEF Peptide Stimulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring T-cell proliferation in response to stimulation with the Cytomegalovirus, Epstein-Barr virus, and Influenza virus (CEF) peptide pool. The CEF peptide pool is a widely used positive control for assessing CD8+ T-cell functionality due to the high prevalence of these viruses in the general population, resulting in a readily detectable memory T-cell response.[1][2] This document outlines three common proliferation assays: Carboxyfluorescein Succinimidyl Ester (CFSE) dilution, Bromodeoxyuridine (BrdU) incorporation, and Tritiated Thymidine ([3H]Thymidine) incorporation.

Core Concepts: T-Cell Activation and Proliferation

T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC).[3][4] This, along with co-stimulatory signals, triggers a signaling cascade that results in T-cell proliferation, cytokine production, and the development of effector functions.[1][4][5] Measuring proliferation is a key indicator of a functional antigen-specific T-cell response.[1][6]

Signaling Pathway of CD8+ T-Cell Activation

The following diagram illustrates the canonical signaling pathway leading to T-cell activation and proliferation upon recognition of a viral peptide, such as one from the CEF pool, presented by an APC.

T_Cell_Activation CD8+ T-Cell Activation Signaling Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC MHC class I TCR TCR MHC->TCR Signal 1 (Antigen Recognition) B7 CD80/CD86 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC activates Ca_Calcineurin Ca²⁺ / Calcineurin IP3->Ca_Calcineurin activates NFkB NF-κB PKC->NFkB activates Proliferation Proliferation & Cytokine Production NFkB->Proliferation NFAT NFAT Ca_Calcineurin->NFAT activates NFAT->Proliferation

Caption: CD8+ T-Cell Activation Pathway.

Experimental Protocols

The following section details the methodologies for three key T-cell proliferation assays. The initial steps of isolating Peripheral Blood Mononuclear Cells (PBMCs) and stimulating them with the CEF peptide pool are common to all three protocols.

General Experimental Workflow

Experimental_Workflow General T-Cell Proliferation Assay Workflow cluster_assays Proliferation Assays CFSE CFSE Assay Data_Analysis Data Acquisition & Analysis CFSE->Data_Analysis BrdU BrdU Assay BrdU->Data_Analysis Thymidine [3H]Thymidine Assay Thymidine->Data_Analysis PBMC_Isolation Isolate PBMCs from whole blood Stimulation Stimulate PBMCs with CEF Peptide Pool PBMC_Isolation->Stimulation Stimulation->CFSE Label cells before stimulation Stimulation->BrdU Add BrdU during culture Stimulation->Thymidine Pulse with [3H]Thymidine before harvest

Caption: General T-Cell Proliferation Assay Workflow.

Protocol 1: CFSE Dilution Assay

The CFSE dilution assay is a robust method for tracking T-cell proliferation by flow cytometry.[7] CFSE is a fluorescent dye that covalently labels intracellular proteins.[8] With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity.[9]

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • CEF Peptide Pool (lyophilized)

  • DMSO (tissue culture grade)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • PBS (Phosphate-Buffered Saline)

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD8)

  • 96-well round-bottom plate

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[9][10]

  • CFSE Labeling:

    • Resuspend 1-2 x 10^7 PBMCs/mL in pre-warmed PBS.[1]

    • Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C.[1] The optimal concentration should be titrated for your specific cell type and experimental conditions.[9]

    • Quench the labeling reaction by adding 5-10 volumes of cold complete RPMI medium.[9]

    • Wash the cells twice with complete RPMI medium to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.[1]

    • Plate 200 µL of the cell suspension into a 96-well round-bottom plate.

    • Reconstitute the CEF peptide pool in DMSO and then dilute to a working concentration in complete RPMI medium.[11]

    • Add the CEF peptide pool to the wells at a final concentration of 1 µg/mL per peptide.[1] Include an unstimulated control (vehicle only) and a positive control (e.g., PHA or anti-CD3/CD28).[9]

    • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.[1]

  • Staining and Analysis:

    • Harvest the cells and wash with FACS buffer.

    • Stain with fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes on ice.[1]

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the CFSE fluorescence intensity within the CD8+ T-cell gate. Each successive peak of decreasing fluorescence intensity represents a round of cell division.[1]

Protocol 2: BrdU Incorporation Assay

The BrdU assay measures DNA synthesis in proliferating cells. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific monoclonal antibody.[12]

Materials:

  • PBMCs and stimulation reagents (as in Protocol 1)

  • BrdU Labeling Reagent (10 mM in PBS)

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (conjugated or unconjugated)

  • Secondary antibody (if required)

  • Wash Buffer

  • 96-well flat-bottom plate

Methodology:

  • PBMC Isolation and Stimulation:

    • Isolate and culture PBMCs with the CEF peptide pool as described in Protocol 1 (steps 1 and 3), but without CFSE labeling. Use a flat-bottom plate for this assay.

  • BrdU Labeling:

    • After 4-6 days of stimulation, add BrdU labeling solution to each well at a final concentration of 10 µM.[13]

    • Incubate for 2-24 hours at 37°C. The optimal incubation time depends on the cell proliferation rate and should be determined empirically.[4][13]

  • Cell Fixation and Denaturation:

    • Centrifuge the plate and carefully remove the medium.

    • Add 100 µL of Fixing Solution to each well and incubate for 30 minutes at room temperature.[14]

    • Remove the Fixing Solution and add 100 µL of Denaturing Solution to expose the incorporated BrdU. Incubate for 30 minutes at room temperature.[14]

  • BrdU Detection (ELISA-based):

    • Wash the wells twice with Wash Buffer.

    • Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.[14]

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[14]

    • Wash the wells and add TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm.[14] (For flow cytometry-based detection, after fixation and denaturation, proceed with intracellular staining using a fluorescently-conjugated anti-BrdU antibody and surface marker antibodies.)[6]

Protocol 3: [3H]Thymidine Incorporation Assay

This is the classic method for measuring T-cell proliferation, quantifying the incorporation of radioactive thymidine into newly synthesized DNA.[15][16]

Materials:

  • PBMCs and stimulation reagents (as in Protocol 1)

  • [3H]Thymidine

  • Cell Harvester

  • Scintillation fluid and counter

Methodology:

  • PBMC Isolation and Stimulation:

    • Isolate and culture PBMCs with the CEF peptide pool as described in Protocol 1 (steps 1 and 3), but without CFSE labeling.

  • [3H]Thymidine Pulse:

    • After 4-6 days of stimulation, add 0.2-1.0 µCi of [3H]Thymidine to each well.[15]

    • Incubate for the final 18-24 hours of culture.[15]

  • Harvesting and Measurement:

    • Harvest the cells onto glass fiber filters using a cell harvester.[15]

    • Wash the filters to remove unincorporated [3H]Thymidine.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a beta counter. The results are typically expressed as counts per minute (CPM).[15]

Data Presentation

Quantitative data from T-cell proliferation assays should be presented clearly to allow for easy comparison between different conditions.

Table 1: Representative Data from CFSE Dilution Assay
Stimulation Donor ID % Proliferating CD8+ T-Cells Proliferation Index *
Unstimulated11.21.05
CEF Peptide Pool135.43.21
Unstimulated20.81.02
CEF Peptide Pool242.13.87
Unstimulated31.51.09
CEF Peptide Pool328.92.95

*Proliferation Index: The average number of divisions that a responding cell has undergone.

Table 2: Representative Data from BrdU Incorporation Assay (ELISA)
Stimulation Donor ID Absorbance (OD 450nm) Stimulation Index (SI) *
Unstimulated10.1521.0
CEF Peptide Pool11.2858.5
Unstimulated20.1381.0
CEF Peptide Pool21.53111.1
Unstimulated30.1651.0
CEF Peptide Pool31.1406.9

*Stimulation Index (SI) = OD of stimulated cells / OD of unstimulated cells.

Table 3: Representative Data from [3H]Thymidine Incorporation Assay
Stimulation Donor ID Mean Counts Per Minute (CPM) Stimulation Index (SI) *
Unstimulated14501.0
CEF Peptide Pool125,68057.1
Unstimulated23801.0
CEF Peptide Pool235,21092.7
Unstimulated35101.0
CEF Peptide Pool319,85038.9

*Stimulation Index (SI) = CPM of stimulated cells / CPM of unstimulated cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CEF8 Peptide Concentration for T-cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize CEF8 peptide concentration for maximal T-cell stimulation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the CEF8 peptide?

A1: For single peptides like CEF8, a common starting concentration for T-cell stimulation assays is 1 µM.[1][2] However, the optimal concentration can vary significantly depending on the specific peptide, the assay system, and the functional avidity of the T-cells being studied.[3][4][5] Therefore, it is highly recommended to perform a dose-titration experiment to determine the optimal concentration for your specific experimental conditions.[1]

Q2: Why is it crucial to optimize the peptide concentration?

A2: Optimizing the peptide concentration is critical for achieving reliable and reproducible results. Using a suboptimal concentration can lead to either weak or no T-cell response (if the concentration is too low) or potential dose-dependent inhibition or off-target effects at excessively high concentrations. The goal is to find the concentration that elicits a maximal specific T-cell response with minimal background.

Q3: What is "functional avidity" and how does it relate to peptide concentration?

A3: Functional avidity refers to the overall strength of the interaction between a T-cell and an antigen-presenting cell (APC), which dictates how well a T-cell responds to a given peptide concentration.[3][4][6][7] It is influenced by factors such as the affinity of the T-cell receptor (TCR) for the peptide-MHC complex, the density of these complexes on the APC surface, and the presence of co-stimulatory molecules.[4][7] T-cells with high functional avidity will respond to very low peptide concentrations, while low-avidity T-cells require higher concentrations for activation.[3][5] Therefore, the optimal peptide concentration is directly linked to the functional avidity of the T-cell population you are studying.

Q4: Should I use a single CEF8 peptide or a peptide pool?

A4: The choice between a single peptide and a peptide pool depends on your experimental goals. Using a single peptide like CEF8 allows for the study of a specific T-cell response directed against a single epitope. However, if the frequency of T-cells specific for that single epitope is low, the response may be difficult to detect. A peptide pool, such as the complete CEF pool, stimulates a broader range of T-cells specific for multiple epitopes, which can result in a more robust overall response and is often used as a positive control.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak T-cell response to CEF8 peptide 1. Suboptimal peptide concentration: The concentration may be too low for the functional avidity of the T-cells.1. Perform a peptide titration experiment to determine the optimal concentration (see Experimental Protocols section). A common range to test is 0.01 µM to 10 µM.
2. Low frequency of CEF8-specific T-cells: The donor may have a low number of T-cells that recognize this specific epitope.2. Use a positive control, such as a mitogen (e.g., PHA) or a broader peptide pool (e.g., the complete CEF pool), to confirm the overall responsiveness of the T-cells. Consider screening multiple donors.
3. Improper peptide handling and storage: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles.3. Store lyophilized peptides at -20°C or -80°C.[9] Reconstitute the peptide in a sterile, appropriate solvent (e.g., DMSO) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][9]
4. Poor peptide solubility: The peptide may not be fully dissolved, leading to a lower effective concentration.4. Ensure the peptide is completely dissolved in the recommended solvent before diluting it in culture medium.[1][9]
High background in negative control wells 1. Contamination of reagents or cells: Bacterial or endotoxin contamination can cause non-specific T-cell activation.[9]1. Use sterile techniques and endotoxin-free reagents. Test reagents for contamination.
2. High cell density: Overcrowding of cells in the wells can lead to non-specific activation and cell death.2. Optimize the cell seeding density for your specific assay.
3. Solvent toxicity: A high concentration of the peptide solvent (e.g., DMSO) can be toxic to cells.3. Ensure the final concentration of the solvent in the cell culture is low (typically ≤ 0.5% for DMSO).[1]
Inconsistent results between experiments 1. Variability in peptide concentration: Inaccurate pipetting or improper mixing can lead to inconsistent peptide concentrations.1. Use calibrated pipettes and ensure thorough mixing of the peptide stock and working solutions.
2. Donor-to-donor variability: The frequency and avidity of CEF8-specific T-cells can vary significantly between individuals.2. When possible, use cryopreserved PBMCs from a single large blood draw for a series of experiments to reduce variability. Always include internal controls for each experiment.
3. Variability in cell handling: Differences in cell thawing, resting, and plating can affect T-cell responsiveness.3. Standardize your cell handling procedures and ensure cells are adequately rested after thawing before stimulation.

Experimental Protocols

Protocol: CEF8 Peptide Titration for Optimal Concentration

This protocol describes how to determine the optimal concentration of the CEF8 peptide for T-cell stimulation using an IFN-γ ELISpot assay as an example. The same principle can be applied to other assays like intracellular cytokine staining (ICS) or proliferation assays.

1. Materials:

  • CEF8 peptide (lyophilized)

  • Sterile, endotoxin-free DMSO

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor

  • IFN-γ ELISpot plate and reagents

  • Positive control: Phytohemagglutinin (PHA) or complete CEF peptide pool

  • Negative control: Cell culture medium with DMSO (vehicle control)

2. Peptide Preparation:

  • Reconstitute the lyophilized CEF8 peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1 mM).

  • Prepare a series of dilutions of the CEF8 peptide in complete cell culture medium to create 2X working solutions. A suggested range of final concentrations to test is 0.01, 0.1, 1, 5, and 10 µM. Therefore, your 2X working solutions will be 0.02, 0.2, 2, 10, and 20 µM.

  • Prepare a 2X working solution for your positive and negative controls.

3. ELISpot Assay Procedure:

  • Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C.

  • Wash and block the plate according to the manufacturer's instructions.

  • Prepare a single-cell suspension of PBMCs in complete cell culture medium at a concentration of 2-3 x 10^6 cells/mL.

  • Add 100 µL of the PBMC suspension to each well of the ELISpot plate (2-3 x 10^5 cells/well).

  • Add 100 µL of the 2X peptide dilutions, positive control, or negative control to the appropriate wells in triplicate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Wash the plate and develop the spots according to the manufacturer's protocol.

  • Count the spots using an ELISpot reader.

4. Data Analysis:

  • Calculate the mean number of spot-forming cells (SFCs) per 10^6 PBMCs for each peptide concentration and the controls.

  • Subtract the mean SFCs of the negative control from the mean SFCs of the peptide-stimulated wells.

  • Plot the net SFCs against the peptide concentration to generate a dose-response curve. The optimal concentration is typically the one that gives the maximal response or the beginning of the plateau phase of the curve.

Quantitative Data Summary: Example of a Titration Experiment
Peptide Concentration (µM)Mean SFCs per 10^6 PBMCs (Net)
0 (Negative Control)5
0.0150
0.1150
1250
5260
10255
Positive Control (PHA)800

Note: This is example data. Actual results will vary.

Visualizations

T_Cell_Activation_Pathway cluster_APC APC Surface cluster_TCell T-Cell Surface APC Antigen Presenting Cell (APC) T_Cell CD8+ T-Cell MHC MHC class I TCR TCR MHC->TCR Binding CD8 CD8 MHC->CD8 Peptide CEF8 Peptide Peptide->MHC TCR->CD8 Signal1 Signal 1: Activation TCR->Signal1 CD28 CD28 Signal2 Signal 2: Co-stimulation CD28->Signal2 CD80_86 CD80/86 CD80_86->CD28 Binding Activation T-Cell Activation (Cytokine release, Proliferation) Signal1->Activation Signal2->Activation

Caption: T-Cell Activation Signaling Pathway.

Experimental_Workflow start Start: Lyophilized CEF8 Peptide reconstitute Reconstitute Peptide in DMSO (Stock Solution) start->reconstitute dilute Prepare Serial Dilutions (0.01 µM to 10 µM) reconstitute->dilute stimulate Stimulate PBMCs with Peptide Dilutions dilute->stimulate prepare_cells Prepare PBMCs prepare_cells->stimulate assay Perform T-Cell Assay (e.g., ELISpot, ICS) stimulate->assay analyze Analyze Data: Generate Dose-Response Curve assay->analyze determine Determine Optimal Concentration analyze->determine

Caption: Workflow for Optimizing Peptide Concentration.

Troubleshooting_Tree start No or Weak T-Cell Response check_pos_ctrl Is the Positive Control (e.g., PHA) working? start->check_pos_ctrl check_peptide Perform Peptide Titration (0.01 µM - 10 µM) check_pos_ctrl->check_peptide Yes system_issue Issue with Cells or Reagents: - Check cell viability - Test new reagents check_pos_ctrl->system_issue No check_donor Screen Multiple Donors check_peptide->check_donor No improvement conc_issue Suboptimal Concentration check_peptide->conc_issue Response improves check_handling Review Peptide Handling: - Storage (-20°C) - Aliquoting - Solubility check_donor->check_handling No response in any donor low_avidity Low Avidity/Frequency T-Cells check_donor->low_avidity Response in some donors peptide_issue Peptide Degradation/Solubility check_handling->peptide_issue

Caption: Troubleshooting Decision Tree for Weak T-Cell Response.

References

Technical Support Center: Synthetic Peptide Stability & Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic peptides. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to peptide stability and long-term storage, with a focus on peptides used in immunological assays, such as those found in CEF peptide pools.

Note on "CEF8" Peptides: The term "CEF8" does not refer to a single, standard peptide. "CEF" designates a widely-used control pool of 32 distinct peptides derived from Cytomegalovirus, Epstein-Barr Virus, and Influenza Virus.[1][2][3] These peptides are typically 8-12 amino acids in length and serve as HLA class I-restricted T cell epitopes.[2] Stability is highly dependent on the specific amino acid sequence of each peptide. This guide provides general best practices applicable to these and other synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: How should I store my lyophilized peptide for long-term and short-term use?

A1: For maximum stability, lyophilized peptides should be stored at -20°C or, for even longer-term storage, at -80°C in a tightly sealed vial with a desiccant to protect from moisture.[4][5] Under these conditions, peptides can be stable for several years.[5] For short-term storage (weeks to months), keeping the lyophilized powder at 4°C is acceptable.[6] Always allow the vial to warm to room temperature in a desiccator before opening to prevent water condensation, as moisture significantly reduces long-term stability.[7][8]

Q2: I've dissolved my peptide. How should I store the solution?

A2: Peptide solutions are far less stable than their lyophilized form. For optimal storage, dissolve the peptide in a sterile, slightly acidic buffer (pH 5-7) and aliquot the solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[8][9] Store these aliquots frozen at -20°C or colder. For peptides dissolved in DMSO, storage of the solution is not recommended; use it immediately.[9]

Q3: How many times can I freeze and thaw my peptide solution?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can accelerate peptide degradation, leading to aggregation or fragmentation and a loss of biological activity.[10] The best practice is to aliquot the stock solution into volumes appropriate for a single experiment before freezing.[8]

Q4: My peptide won't dissolve. What should I do?

A4: Peptide solubility is determined by its amino acid composition. First, check the peptide's net charge.

  • Basic Peptides (net positive charge): Try dissolving in 1-10% aqueous acetic acid.[8][11]

  • Acidic Peptides (net negative charge): Use a 5% ammonia solution or a basic buffer to dissolve.[9][11]

  • Hydrophobic/Neutral Peptides: A small amount of an organic solvent like DMSO, DMF, or acetonitrile may be required first, followed by slow dilution with aqueous buffer.[9] Sonication can also help break up particulates and enhance solubilization.

Q5: My peptide's activity seems to be decreasing over time. What could be the cause?

A5: A decline in activity is often due to chemical degradation. The specific amino acid sequence dictates the likely degradation pathway.

  • Oxidation: Peptides with Cysteine (C), Methionine (M), or Tryptophan (W) are susceptible to oxidation from atmospheric oxygen.[10][12] This can be minimized by using degassed buffers for dissolution.[9]

  • Deamidation: Sequences containing Asparagine (N) or Glutamine (Q), especially when followed by Glycine (G), can undergo deamidation, altering the peptide's charge and structure.[12]

  • Hydrolysis: Peptide bonds, particularly those involving Aspartic Acid (D), can be cleaved by hydrolysis, a reaction accelerated by extreme pH levels.[12][13]

Troubleshooting Guides

Table 1: Troubleshooting Common Peptide Issues
Problem Potential Cause Recommended Solution
Low/No Biological Activity 1. Peptide Degradation (Oxidation, Deamidation, Hydrolysis).[12] 2. Incorrect Storage (e.g., solution at 4°C, multiple freeze-thaws).[10] 3. Peptide Adsorption to Vial Surface.[7]1. Confirm peptide integrity via HPLC/MS. Synthesize a fresh batch if degraded. 2. Aliquot and store at -20°C or -80°C. Use a fresh aliquot for each experiment. 3. For hydrophobic peptides, consider using low-adsorption vials.[7]
Poor Solubility 1. Mismatch between peptide properties (hydrophobic/charged) and solvent. 2. Peptide has aggregated.1. Use a solubilization strategy based on the peptide's net charge (see FAQ Q4). 2. Try brief sonication. If aggregation persists, a stronger solvent may be needed.
Inconsistent Experimental Results 1. Inaccurate Peptide Quantification (due to residual water/salts). 2. Bacterial or Endotoxin Contamination.[10] 3. Partial Peptide Degradation.1. Use amino acid analysis for precise net peptide content determination.[14] 2. Dissolve peptide in sterile buffer; filter through a 0.2 µm filter to remove microbes.[15] 3. Analyze peptide purity with RP-HPLC before use.[16]
Visible Particulates in Solution 1. Incomplete Dissolution. 2. Peptide Aggregation. 3. Bacterial Growth.1. Use sonication to aid dissolution. 2. Confirm aggregation with analytical techniques. May require re-dissolving in a stronger solvent. 3. Discard the solution. Prepare a fresh stock using sterile techniques.[15]
Table 2: Recommended Peptide Storage Conditions
Peptide Form Storage Temperature Typical Duration Key Considerations
Lyophilized (Powder) -20°C to -80°CYears[4][5]Store in a tightly sealed container with desiccant. Avoid light and moisture.[6]
Lyophilized (Powder) 4°C (Refrigerator)Weeks to Months[6]Suitable for short-term use only. Keep dry and sealed.
In Solution (Aqueous Buffer) -20°C to -80°CWeeks to Months[17]Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-7).[8]
In Solution (Organic Solvent) Not RecommendedHoursUse immediately. Solvents like DMSO can be difficult to remove and may be toxic to cells.[9]

Visualized Workflows and Pathways

G start Experiment Yields Unexpected Results check_storage Review Storage Conditions (Temp, Aliquoting, Duration) start->check_storage check_handling Review Handling Protocol (Solubilization, Sterility) start->check_handling analyze_purity Analyze Peptide Purity (RP-HPLC) check_storage->analyze_purity check_handling->analyze_purity analyze_mass Confirm Peptide Mass (Mass Spectrometry) analyze_purity->analyze_mass degraded Result: Peptide Degraded analyze_mass->degraded Mass incorrect or multiple peaks pure Result: Peptide OK analyze_mass->pure Correct mass and single major peak resynthesize Action: Order or Synthesize New Peptide degraded->resynthesize troubleshoot_assay Action: Troubleshoot Other Assay Parameters pure->troubleshoot_assay

Caption: A troubleshooting workflow for diagnosing peptide stability issues.

G receive Receive Lyophilized Peptide equilibrate Equilibrate Vial to Room Temp in Desiccator receive->equilibrate dissolve Dissolve in Sterile, Degassed Buffer (pH 5-7) equilibrate->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store Aliquots at -20°C / -80°C aliquot->store use Thaw One Aliquot for Experiment store->use

Caption: Best-practice workflow for peptide handling and storage.

G cluster_0 Common Degradation Pathways Peptide Intact Peptide Oxidation Oxidation (Met, Cys, Trp) Peptide->Oxidation O2, light Deamidation Deamidation (Asn, Gln) Peptide->Deamidation pH > 7 Hydrolysis Hydrolysis (e.g., Asp-Pro) Peptide->Hydrolysis H2O, pH extremes Product1 Oxidized Peptide (Loss of function) Oxidation->Product1 Product2 Iso-Asp Peptide (Altered structure) Deamidation->Product2 Product3 Fragmented Peptide (Inactive) Hydrolysis->Product3

Caption: Major chemical degradation pathways for synthetic peptides.

Experimental Protocol

Protocol: Assessing Peptide Stability by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method to assess the purity of a peptide stock over time, identifying potential degradation.

Objective: To quantify the percentage of intact peptide in a sample and detect the appearance of degradation products (e.g., fragments, oxidized species).

Materials:

  • Peptide sample (lyophilized solid and/or solution aliquots)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[16][18]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • Sample solvent (e.g., Mobile Phase A or water)

  • 0.22 µm syringe filters

Methodology:

  • Sample Preparation (Time Zero): a. Prepare a stock solution of the fresh, lyophilized peptide at a concentration of 1 mg/mL in the sample solvent. b. Filter the solution through a 0.22 µm syringe filter to remove any particulates.[19] c. This "Time Zero" sample represents the initial purity of the peptide.

  • Sample Preparation (Time Point X): a. Retrieve a stored aliquot (e.g., after 1 month at -20°C) and thaw it completely. b. If the concentration is known, dilute it to 1 mg/mL with the sample solvent. If it is already at the desired concentration, use it directly. c. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions: a. Column: C18 reverse-phase column. b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Flow Rate: 1.0 mL/min. e. Detection: UV at 215-220 nm (detects the peptide bond).[14][16] f. Injection Volume: 10-20 µL. g. Gradient: A typical gradient for separating peptides is a linear increase in Mobile Phase B. For example:

    • 0-5 min: 5% B
    • 5-35 min: 5% to 65% B (linear gradient)
    • 35-40 min: 65% to 95% B (column wash)
    • 40-45 min: 95% to 5% B (return to initial)
    • 45-50 min: 5% B (re-equilibration) Note: The gradient should be optimized based on the hydrophobicity of the specific peptide.

  • Data Analysis: a. Run the "Time Zero" sample to establish the retention time and peak area of the intact peptide. A pure peptide should yield a single, sharp major peak.[16] b. Run the "Time Point X" sample using the identical method. c. Compare the chromatograms. Look for:

    • A decrease in the peak area of the main peptide.
    • The appearance of new peaks, which indicate degradation products. These often elute earlier (more hydrophilic) than the parent peptide. d. Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100. e. A significant decrease in purity (>5-10%) or the appearance of major new peaks indicates that the peptide has degraded under the tested storage conditions. For definitive identification of degradation products, analysis by LC-Mass Spectrometry (LC-MS) is required.[14]

References

Technical Support Center: Troubleshooting High Background in CEF8-Stimulated ELISpot and ICS Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues in CEF8-stimulated Enzyme-Linked Immunospot (ELISpot) and Intracellular Staining (ICS) assays.

Frequently Asked Questions (FAQs)

Q1: What is a CEF8 peptide pool and why is it used?

A CEF8 peptide pool is a mixture of synthetic peptides that represent cytotoxic T-lymphocyte (CTL) epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. These peptides are restricted to various HLA class I alleles and are specifically chosen to stimulate CD8+ T cells.[1][2][3] The CEF8 pool serves as a potent positive control in T-cell assays to verify the functional capacity of antigen-specific CD8+ T cells within a peripheral blood mononuclear cell (PBMC) sample.[2][4]

Q2: What is considered a high background in an ELISpot assay?

While acceptable background levels can vary between laboratories and experiments, a "typical" background for IFN-γ ELISpot assays is generally considered to be below 6 spots per 100,000 PBMCs.[5] Some studies have defined high background as ≥50 spot-forming units (SFU) per 10^6 PBMCs.[6][7] It is crucial to establish baseline background levels within your own laboratory for consistent data interpretation.

Q3: Can high background be a biological phenomenon?

Yes, in some cases, high background can be attributed to the intrinsic immune status of the donor.[6][7] Elevated basal immune activation in an individual can lead to spontaneous cytokine release, resulting in a higher background in the absence of a specific stimulus.[6][7] Factors such as recent illnesses or a history of sexually transmitted infections have been associated with higher background SFU.[6]

Q4: How does cell viability affect assay background?

Low cell viability is a significant contributor to high background in both ELISpot and ICS assays. Dead and dying cells can non-specifically bind antibodies and other reagents, leading to false-positive signals.[8][9] It is recommended to have a cell viability of at least 80% for reliable results.[10] For ICS, the use of a viability dye is crucial to exclude dead cells from the analysis.[8]

Troubleshooting Guides

High background in CEF8-stimulated assays can arise from various factors related to the cells, reagents, or experimental procedure. The following sections provide a structured approach to troubleshooting these issues.

Issues Related to Cells

High background can often be traced back to the quality and handling of the cells used in the assay.

Problem: High spontaneous cytokine secretion in negative control wells.

dot

cluster_cell_issues Troubleshooting Cell-Related High Background Start High Background in Negative Control CheckViability Assess Cell Viability (>80% recommended) Start->CheckViability LowViability Low Viability CheckViability->LowViability No HighViability High Viability CheckViability->HighViability Yes OptimizeIsolation Optimize PBMC isolation protocol LowViability->OptimizeIsolation RestCells Allow frozen cells to rest (1-2 hours post-thaw) LowViability->RestCells ViabilityDye Use Viability Dye (ICS) LowViability->ViabilityDye CheckCellDensity Review Cell Density HighViability->CheckCellDensity TooHighDensity Too High CheckCellDensity->TooHighDensity Yes OptimalDensity Optimal CheckCellDensity->OptimalDensity No OptimizeDensity Titrate cell number (e.g., 1-3x10^5 cells/well) TooHighDensity->OptimizeDensity ConsiderDonorStatus Consider Donor's Immune Status OptimalDensity->ConsiderDonorStatus cluster_pathway Simplified CD8+ T-Cell Activation Pathway cluster_apc cluster_tcell APC APC TCell CD8+ T-Cell CEF8 CEF8 Peptide MHC_I MHC Class I CEF8->MHC_I loading TCR TCR MHC_I->TCR pMHC-TCR Interaction Lck Lck TCR->Lck activates CD8 CD8 CD8->Lck co-receptor binding ZAP70 ZAP-70 Lck->ZAP70 phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 activates NFAT NFAT PLCg1->NFAT leads to NFkB NF-κB PLCg1->NFkB leads to AP1 AP-1 PLCg1->AP1 leads to Cytokine Cytokine Production (e.g., IFN-γ) NFAT->Cytokine NFkB->Cytokine AP1->Cytokine

References

Improving the solubility of synthetic CEF8 Influenza Virus NP (383-391) peptide.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving the synthetic CEF8 Influenza Virus NP (383-391) peptide and other similar synthetic peptides.

Topic: Improving the Solubility of Synthetic CEF8 Influenza Virus NP (383-391) Peptide

The CEF8 peptide, with the sequence Ser-Arg-Tyr-Trp-Ala-Ile-Arg-Thr-Arg (SRYWAIRTR), is a well-known HLA-B*3501 restricted epitope from the influenza A virus nucleoprotein.[1][2] Proper solubilization is critical for its use in immunological assays. This guide addresses common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of my synthetic CEF8 peptide?

A1: The solubility of any peptide is determined by its unique physical and chemical properties.[3] For the CEF8 peptide (SRYWAIRTR), the key factors are:

  • Amino Acid Composition : The sequence contains a mix of polar (Ser, Tyr, Thr), basic (Arg), and hydrophobic (Trp, Ala, Ile) amino acids. Peptides with over 50% hydrophobic residues can be poorly soluble in aqueous solutions.[4][5] While CEF8 is below this threshold, its hydrophobic residues can still contribute to dissolution challenges.

  • Peptide Length : While CEF8 is a relatively short peptide (9 amino acids), longer peptides generally have lower solubility due to increased potential for aggregation.[6]

  • pH and Net Charge : A peptide's solubility is lowest at its isoelectric point (pI), where its net charge is zero.[7] The CEF8 peptide has a high net positive charge at neutral pH due to three arginine (Arg) residues, making it a basic peptide. Therefore, its solubility is significantly influenced by pH.[8][9][10]

Q2: My lyophilized CEF8 peptide won't dissolve in sterile water. What is my first troubleshooting step?

A2: If your peptide is insoluble in water, the first step is to analyze its amino acid sequence to determine its net charge.[8][11] As calculated from its sequence, CEF8 is a basic peptide. Basic peptides, containing residues like Lysine (K), Arginine (R), or Histidine (H), are best dissolved in acidic solutions.[5][6][9] It is highly recommended to test solubility on a small aliquot of the peptide first to avoid compromising the entire sample.[4][7][11]

Q3: Since the CEF8 peptide is basic, which acidic solutions are recommended?

A3: For basic peptides like CEF8, an acidic solvent will protonate the basic side chains, increasing its polarity and solubility. If the peptide does not dissolve in water, try the following:

  • Dilute Acetic Acid : Attempt to dissolve the peptide in a small amount of 10-30% aqueous acetic acid.[9][11][12]

  • Trifluoroacetic Acid (TFA) : If acetic acid is unsuccessful, adding a very small volume (e.g., <50 µL) of TFA can help solubilize highly resistant peptides, which can then be diluted to the desired concentration.[9][11][13] Note that TFA may be unsuitable for certain cell-based assays.[12][14]

Q4: What if the CEF8 peptide still shows poor solubility in acidic solutions?

A4: If the peptide remains insoluble, its hydrophobic character is likely the dominant factor. In this case, the use of organic solvents is recommended.[8][15] The general strategy is to first dissolve the peptide completely in a minimal amount of a strong organic solvent and then slowly, drop-wise, add this solution to your desired aqueous buffer with constant stirring or vortexing.[8][13] This method prevents the peptide from precipitating out of solution.[8]

Q5: Which organic solvents are recommended for hydrophobic peptides, and are there any specific concerns for the CEF8 sequence?

A5: Several organic solvents can be used to dissolve hydrophobic peptides. However, the CEF8 sequence contains Tryptophan (Trp), which requires special consideration.

  • Dimethyl Sulfoxide (DMSO) : This is a powerful solvent for many hydrophobic peptides and is generally well-tolerated in cell culture assays at low final concentrations (<1%).[6][13] However, DMSO can oxidize the side chains of peptides containing Cysteine (Cys) or Methionine (Met).[11][15] Some sources also advise caution with Tryptophan (Trp).[3]

  • Dimethylformamide (DMF) : DMF is a good alternative to DMSO, especially for peptides containing Cys, Met, or Trp.[3][11]

  • Acetonitrile (ACN), Methanol, or Isopropanol : These are also viable options for dissolving neutral or hydrophobic peptides.[9][11]

It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.[4][6]

Q6: My peptide dissolves initially but then appears to crash out of solution. How can I minimize this aggregation?

A6: Peptide aggregation can be a significant issue, driven by factors like high concentration, pH near the isoelectric point, and the formation of secondary structures like β-sheets.[16][17] To minimize aggregation:

  • Optimize pH : Ensure the pH of the final solution is at least 1-2 units away from the peptide's pI.[17] For the basic CEF8 peptide, maintaining an acidic to neutral pH (below its pI) will help maintain a net positive charge and promote solubility.

  • Work at Lower Concentrations : Higher peptide concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[17]

  • Use Sonication : Brief sonication in a water bath can help break up small aggregates and enhance dissolution.[3][4][5]

  • Chaotropic Agents : As a last resort for non-cellular assays, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used to solubilize strongly aggregating peptides.[9][11]

Q7: What is the recommended method for storing the solubilized CEF8 peptide solution?

A7: Once your peptide is in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.[17] Store these aliquots at -20°C or, for long-term storage, at -80°C.[9][11] Peptides containing residues susceptible to oxidation (like Trp in CEF8) should ideally be stored in an oxygen-free atmosphere.[11]

Data & Reference Tables

Table 1: Physicochemical Properties of Amino Acids in CEF8 (SRYWAIRTR)

Amino AcidCodePropertyNet Charge at pH 7
SerineSPolar, Uncharged0
ArginineRBasic+1
TyrosineYPolar, Aromatic0
TryptophanWHydrophobic, Aromatic0
AlanineAHydrophobic0
IsoleucineIHydrophobic0
ArginineRBasic+1
ThreonineTPolar, Uncharged0
ArginineRBasic+1
Overall -Basic, Hydrophobic ~+3

Table 2: Troubleshooting Solvent Selection Guide

Peptide TypePrimary RecommendationSecondary RecommendationLast Resort (Hydrophobic Peptides)
Acidic (Net Negative Charge)Sterile Water or PBS (pH 7.4)[14]Dilute Ammonium Bicarbonate (0.1 M) or Ammonium Hydroxide (<50 µL)[6][11]Minimal DMSO, then dilute[11][18]
Basic (Net Positive Charge)Sterile Water[9][11]Dilute Acetic Acid (10-30%) or TFA (<50 µL)[9][11][12]Minimal DMSO, then dilute[11][18]
Neutral/Hydrophobic Minimal Organic Solvent (DMSO, DMF, ACN)[6][11]Slowly dilute with aqueous buffer[4][13]Denaturing Agents (6M Guanidine-HCl, 8M Urea)[9][11]

Experimental Protocols

Protocol 1: General Peptide Solubility Test

  • Before dissolving the entire sample, place a small, visible amount of the lyophilized peptide into a microcentrifuge tube.[11]

  • Add a small, defined volume (e.g., 10-20 µL) of sterile, distilled water. Vortex gently.[7]

  • If the peptide does not dissolve, proceed with the appropriate solvent based on its net charge (see Table 2). Add the solvent in small increments.

  • If particulates remain, sonicate the vial in a cool water bath for 1-3 minutes.[3][4]

  • Once dissolved, centrifuge the solution to pellet any undissolved microparticulates before use.[4][6]

Protocol 2: Reconstitution of CEF8 Peptide using Acidic Solution

  • Allow the vial of lyophilized CEF8 peptide to warm to room temperature before opening.[4]

  • Add a small volume of sterile water and vortex.

  • If solubility is poor, add 10% aqueous acetic acid dropwise while vortexing until the peptide fully dissolves.

  • Once dissolved, you can dilute the solution to the desired final concentration using your experimental buffer.

  • For long-term storage, aliquot the stock solution and store at -20°C or below.[11]

Protocol 3: Solubilization of CEF8 Peptide using an Organic Solvent

  • Add a minimal volume of pure DMSO (e.g., 20-50 µL) directly to the lyophilized peptide.[13]

  • Vortex until the peptide is completely dissolved. Sonication may be used if necessary.[4]

  • While continuously vortexing the desired aqueous buffer (e.g., PBS), add the peptide-DMSO solution very slowly in a drop-wise manner.[13]

  • If the solution becomes cloudy, you have likely exceeded the peptide's solubility limit in that final buffer concentration.[13]

  • Ensure the final concentration of DMSO is low enough to be compatible with your assay (typically <1%).[6][13]

Troubleshooting Workflow

G start Start: Lyophilized CEF8 Peptide test_h2o Add Sterile Water. Vortex/Sonicate. start->test_h2o check_h2o Is peptide dissolved? test_h2o->check_h2o acid_sol CEF8 is basic. Add 10% Acetic Acid. Vortex/Sonicate. check_h2o->acid_sol No success Solution Ready for Use. Aliquot and store at -20°C. check_h2o->success Yes check_acid Is peptide dissolved? acid_sol->check_acid org_sol Hydrophobicity likely issue. Dissolve in minimal DMSO. check_acid->org_sol No check_acid->success Yes dilute Slowly add peptide-DMSO solution to stirring aqueous buffer. org_sol->dilute check_final Is final solution clear? dilute->check_final check_final->success Yes fail Insoluble. Consider alternative solvents (e.g., DMF) or consult technical support. check_final->fail No / Precipitate

Caption: Workflow for troubleshooting CEF8 peptide solubility.

References

Minimizing cell death during in vitro T-cell stimulation with CEF8.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize cell death during in vitro T-cell stimulation using CEF8 peptide pools.

Frequently Asked Questions (FAQs)

Q1: What is the CEF8 peptide pool?

A1: The CEF8 peptide pool is a widely used reagent in immunology research, serving as a positive control for CD8+ T-cell stimulation. It is a lyophilized mixture of 32 synthetic peptides representing immunodominant epitopes from three common and ubiquitous viruses: Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. Since most individuals have been exposed to these viruses, they harbor a memory T-cell population that can be recalled and activated by these peptides in vitro. This makes the CEF pool a reliable tool for verifying the success of an experimental setup for T-cell activation assays.[1]

Q2: What is Activation-Induced Cell Death (AICD) and why does it occur during T-cell stimulation?

A2: Activation-Induced Cell Death (AICD) is a natural, programmed cell death (apoptosis) that regulates the immune system by eliminating chronically stimulated T-lymphocytes.[2] This process is crucial for maintaining immune homeostasis and preventing autoimmune reactions after an infection has been cleared. In vitro, prolonged or excessive stimulation of the T-cell receptor (TCR) can trigger AICD, leading to a significant loss of viable cells in the culture. This is a common challenge in experiments that require the expansion and maintenance of activated T-cells.[2]

Q3: What is the primary molecular pathway responsible for AICD?

A3: The primary pathway for AICD is mediated by the interaction between the Fas receptor (CD95) and its ligand, Fas Ligand (FasL). Upon T-cell activation, the expression of both Fas and FasL is upregulated. When FasL on one T-cell binds to the Fas receptor on another (or the same) cell, it initiates a signaling cascade that activates intracellular caspases (specifically Caspase-8), which are enzymes that execute the apoptotic program, leading to cell death.[2]

Troubleshooting Guide

Q1: I am observing high levels of cell death and clumping in my T-cell culture after stimulation with CEF8. What are the likely causes?

A1: High cell death and clumping are common issues and can stem from several factors, often related to overstimulation and suboptimal culture conditions.

  • Overstimulation: Using too high a concentration of the CEF8 peptide pool or stimulating for an extended period can lead to excessive AICD.[2]

  • High Cell Density: Overcrowding of cells leads to rapid depletion of nutrients, a drop in pH (indicated by the medium turning yellow), and the accumulation of toxic metabolic byproducts, all of which contribute to cell death.[3]

  • Suboptimal Culture Medium: The culture medium may lack essential supplements that improve T-cell survival, such as L-glutamine, sodium pyruvate, and beta-mercaptoethanol.[4][5]

  • Insufficient Cytokine Support: Inadequate levels of cytokines like Interleukin-2 (IL-2) post-activation can lead to poor proliferation and survival of activated T-cells.

  • Contamination: Bacterial or fungal contamination can quickly lead to widespread cell death.[3]

Q2: How can I optimize my experimental conditions to minimize T-cell death?

A2: Optimizing key parameters of your culture is critical for maintaining T-cell viability. This involves careful titration and adherence to best practices.

  • Optimize Peptide Concentration: Perform a dose-response experiment to determine the lowest concentration of the CEF8 peptide pool that still provides a robust positive signal in your specific assay (e.g., IFN-γ production). A typical starting range is 1-2 µg/mL per peptide.[1]

  • Control Cell Density: Seed cells at an optimal density for activation (e.g., 1-2 x 10⁶ cells/mL).[1][6] After activation, particularly during expansion phases, maintain the culture by splitting cells to a lower density (e.g., 0.5-1 x 10⁶ cells/mL) to ensure adequate nutrient supply and prevent toxicity.

  • Ensure Proper Culture Conditions: Use a high-quality culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and beta-mercaptoethanol.[3][5] Regularly monitor the culture medium's color; a change from pink/red to yellow indicates a drop in pH and the need to change the medium or split the cells.[5]

  • Provide Adequate Cytokine Support: Supplement the culture medium with an optimal concentration of IL-2 (e.g., 20-30 U/mL) after the initial activation step to promote the survival and proliferation of activated T-cells.[7]

  • Limit Stimulation Time: For functional assays like intracellular cytokine staining (ICS), a short stimulation period of 4-6 hours is often sufficient and minimizes the risk of AICD.[1][8]

Quantitative Data Summary

The following tables provide recommended starting parameters for optimizing T-cell stimulation experiments while maintaining high viability. These values are derived from various protocols and should be optimized for your specific cell type, donor variability, and experimental system.

Table 1: Recommended Parameters for T-Cell Activation & Expansion

ParameterRecommended RangeRationale & Notes
Initial Seeding Density 1.0 - 2.0 x 10⁶ cells/mLHigher density facilitates cell-to-cell contact required for efficient initial activation.[6][9]
Expansion Seeding Density 0.5 - 1.0 x 10⁶ cells/mLLower density during expansion prevents nutrient depletion and accumulation of toxic waste, improving viability.
CEF8 Peptide Conc. 1.0 - 2.0 µg/mL per peptideSufficient for robust activation in most assays. Titration is recommended to find the optimal balance between activation and viability.[1]
IL-2 Concentration 20 - 100 U/mLEssential for survival and proliferation post-activation. Start with a lower concentration (e.g., 30 U/mL) and titrate if necessary.[4][7]
Culture Duration (ICS) 4 - 6 hoursA short incubation is sufficient for detecting cytokine production while minimizing AICD.[1][8]
Culture Duration (Expansion) 7 - 14 daysRequires regular monitoring and splitting of cultures every 2-3 days to maintain optimal cell density and health.[10]
Viability Goal >85%Optimized protocols can consistently achieve high viability in expanded T-cell cultures.[10]

Detailed Experimental Protocols

Protocol 1: T-Cell Stimulation with CEF8 for Intracellular Cytokine Staining (ICS)

This protocol details the stimulation of PBMCs with the CEF8 peptide pool for the detection of intracellular IFN-γ by flow cytometry.

Materials:

  • PBMCs (freshly isolated or thawed cryopreserved)

  • Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, Pen/Strep)

  • CEF8 Peptide Pool (reconstituted in DMSO and diluted in medium)

  • Co-stimulatory antibodies (e.g., anti-CD28/anti-CD49d)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • FACS Buffer (PBS + 2% FBS)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-IFN-γ)

  • Fixation/Permeabilization Buffer Kit

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of PBMCs in complete RPMI medium. Perform a cell count and adjust the concentration to 1-2 x 10⁶ cells/mL.[1]

  • Cell Stimulation:

    • Add 1 x 10⁶ cells (in 1 mL of medium) to each well of a 24-well plate or flow cytometry tube.

    • Add the CEF8 peptide pool to a final concentration of 1-2 µg/mL per peptide. Include an unstimulated control (DMSO vehicle only).

    • Add co-stimulatory antibodies (e.g., anti-CD28/CD49d) as per the manufacturer's recommendation.

    • Incubate at 37°C, 5% CO₂ for 1-2 hours.

    • Add a protein transport inhibitor (e.g., Brefeldin A) to all samples to block cytokine secretion.[8]

    • Continue incubation for an additional 4 hours (for a total of 5-6 hours).[8]

  • Surface Staining:

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in PBS containing a fixable viability dye and incubate for 20-30 minutes at 4°C in the dark.

    • Wash cells with FACS buffer.

    • Resuspend cells in FACS buffer containing fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD8) and incubate for 30 minutes at 4°C in the dark.[11]

  • Fixation and Permeabilization:

    • Wash cells to remove unbound surface antibodies.

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.[11]

    • Wash the cells and resuspend in permeabilization buffer.

  • Intracellular Staining:

    • Add the fluorochrome-conjugated intracellular antibody (e.g., anti-IFN-γ) to the permeabilized cells.

    • Incubate for 30 minutes at room temperature in the dark.[11]

  • Acquisition:

    • Wash the cells twice with permeabilization buffer, followed by a final wash in FACS buffer.[11]

    • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

Protocol 2: Assessing T-Cell Viability with Annexin V and Propidium Iodide (PI)

This protocol allows for the quantification of viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.

Materials:

  • Stimulated and control T-cells

  • Cold PBS

  • 1X Annexin V Binding Buffer

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) Staining Solution

Methodology:

  • Cell Preparation: Harvest 1-5 x 10⁵ T-cells by gentle centrifugation (e.g., 400 x g for 5 minutes).

  • Washing: Wash the cells twice with cold PBS and then resuspend the cell pellet in 1X Annexin V Binding Buffer.[12]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[12]

    • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[13]

    • Gently mix and incubate for 15-20 minutes at room temperature in the dark.[12][13]

    • Add 5 µL of PI Staining Solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13]

  • Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour).[13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visual Guides: Workflows and Pathways

AICD_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Stimulation (e.g., CEF8) FasL Fas Ligand (FasL) Upregulation TCR->FasL leads to Fas Fas Receptor (CD95) Upregulation TCR->Fas leads to FasL->Fas FADD Adaptor Protein (FADD) Fas->FADD recruits Procaspase8 Procaspase-8 FADD->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Caspase_Cascade Effector Caspase Cascade (Caspase-3, etc.) Caspase8->Caspase_Cascade activates Apoptosis Apoptosis (Cell Death) Caspase_Cascade->Apoptosis triggers

Caption: Activation-Induced Cell Death (AICD) Signaling Pathway.

TCell_Workflow cluster_analysis Analysis Options Start Isolate PBMCs from Whole Blood Prepare Prepare Cell Suspension (1-2 x 10^6 cells/mL) Start->Prepare Stimulate Stimulate with CEF8 (1-2 µg/mL) + Co-stim + Brefeldin A (for ICS) Prepare->Stimulate Incubate Incubate (4-6 hours) Stimulate->Incubate Viability Viability Staining (Annexin V / PI) Incubate->Viability ICS Functional Staining (Surface + Intracellular) Incubate->ICS Acquire Acquire on Flow Cytometer Viability->Acquire ICS->Acquire Analyze Data Analysis Acquire->Analyze

Caption: Experimental Workflow for T-Cell Stimulation and Analysis.

Troubleshooting_Flowchart Start High T-Cell Death Observed? Check_Density Is cell density too high? (>2x10^6/mL or yellow media) Start->Check_Density Yes Sol_Density SOLUTION: Split cells to 0.5-1x10^6/mL and replace medium. Check_Density->Sol_Density Yes Check_Peptide Is CEF8 concentration too high? Check_Density->Check_Peptide No End Viability should improve. Sol_Density->End Sol_Peptide SOLUTION: Titrate peptide concentration. Start with 1 µg/mL. Check_Peptide->Sol_Peptide Yes Check_IL2 Is IL-2 support adequate? Check_Peptide->Check_IL2 No Sol_Peptide->End Sol_IL2 SOLUTION: Add IL-2 (e.g., 30 U/mL) post-activation. Check_IL2->Sol_IL2 No Check_Culture Review general culture technique for contamination/stress. Check_IL2->Check_Culture Yes Sol_IL2->End Check_Culture->End

Caption: Troubleshooting Flowchart for High T-Cell Death.

References

Technical Support Center: Optimizing CEF8 Peptide Stimulation of PBMCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing CEF8 peptide stimulation of Peripheral Blood Mononuclear Cells (PBMCs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during CEF8 peptide stimulation of PBMCs and subsequent analysis.

Question Possible Cause Suggested Solution
Why am I seeing low or no response (e.g., low spot counts in ELISpot, low cytokine percentage in ICS) to the CEF8 peptide pool? 1. Suboptimal Incubation Time: The incubation period may be too short for sufficient cytokine production or too long, leading to T-cell exhaustion. 2. Poor PBMC Viability: Cryopreservation, thawing, and handling can affect cell health. 3. Low Frequency of Antigen-Specific T-cells: The donor may have a low frequency of T-cells that recognize the specific CEF8 peptides. 4. Incorrect Peptide Concentration: The final concentration of the peptide pool may be too low for effective stimulation or too high, causing activation-induced cell death. 5. Reagent Issues: Improperly stored or expired peptides, antibodies, or media can lead to failed experiments.1. Optimize Incubation Time: Perform a time-course experiment (e.g., 6, 12, 18, 24, 48 hours) to determine the optimal incubation period for your specific assay (ELISpot vs. ICS).[1] 2. Assess PBMC Viability: Ensure high viability (>90%) after thawing using a method like trypan blue exclusion. Allow cells to rest for 1-2 hours post-thawing before stimulation. 3. Use a Positive Control: Include a mitogen like Phytohemagglutinin (PHA) to confirm that the PBMCs are capable of responding to a stimulus. 4. Titrate Peptide Concentration: The recommended starting concentration is typically 1-2 µg/mL per peptide.[2] Perform a dose-response curve to find the optimal concentration. 5. Check Reagents: Ensure all reagents are within their expiration dates and have been stored correctly. Use fresh media and supplements.
Why is there high background in my negative control wells? 1. PBMC Activation Prior to Stimulation: Cells may have been activated during isolation or thawing. 2. Contamination: Mycoplasma or endotoxin contamination in media or reagents can cause non-specific activation. 3. Serum Reactivity: The serum used in the culture medium may contain factors that stimulate PBMCs.1. Handle Cells Gently: Minimize stress on PBMCs during handling. Allow for a resting period post-thawing. 2. Use Sterile Technique: Ensure all reagents and labware are sterile and endotoxin-free. 3. Test Different Serum Lots: Screen different lots of Fetal Bovine Serum (FBS) or use human AB serum to find one with low background stimulation.
Why am I observing high variability between replicate wells? 1. Uneven Cell Plating: Inconsistent cell numbers in each well. 2. Pipetting Errors: Inaccurate pipetting of peptides or cells. 3. Edge Effects: Wells on the edge of the plate may behave differently due to temperature and humidity gradients.1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before plating each replicate. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.
How can I improve the resolution of my intracellular cytokine staining (ICS) for flow cytometry? 1. Inefficient Protein Transport Inhibition: The protein transport inhibitor (e.g., Brefeldin A or Monensin) may not be effective. 2. Suboptimal Fixation and Permeabilization: Inadequate fixation or permeabilization can lead to poor antibody penetration or loss of cell integrity. 3. Incorrect Antibody Titration: The concentration of fluorescently labeled antibodies may be too high (causing high background) or too low (resulting in a weak signal).1. Add Protein Transport Inhibitor After Initial Stimulation: Add Brefeldin A or Monensin for the final 4-6 hours of the total incubation time.[1] 2. Use a Commercial Fixation/Permeabilization Kit: These kits are optimized for consistent results. Follow the manufacturer's protocol carefully. 3. Titrate Antibodies: Perform antibody titration experiments to determine the optimal staining concentration for both surface and intracellular markers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for CEF8 peptide stimulation of PBMCs?

A1: The optimal incubation time depends on the specific assay being performed. It is crucial to perform a time-course experiment to determine the ideal duration for your experimental setup. However, general guidelines are as follows:

AssayTypical Incubation TimeRationale
Intracellular Cytokine Staining (ICS) 5 - 6 hoursThis short incubation period is sufficient for cytokine production and accumulation within the cell, especially when a protein transport inhibitor is added for the last 4-5 hours. Longer incubations can lead to downregulation of surface markers.[1]
IFN-γ ELISpot 18 - 48 hoursA longer incubation is generally required to allow for sufficient cytokine secretion to form detectable spots.[1]
Proliferation Assays (e.g., CFSE) 3 - 7 daysT-cell proliferation is a slower process that requires several days of stimulation.

Q2: What is the recommended concentration of the CEF8 peptide pool for PBMC stimulation?

A2: A final concentration of 1-2 µg/mL for each peptide in the pool is a common starting point.[2] However, it is advisable to perform a dose-response titration to determine the optimal concentration for your specific donor PBMCs and experimental conditions.

Q3: Should I use fresh or cryopreserved PBMCs?

A3: Both fresh and cryopreserved PBMCs can be used successfully. Cryopreserved cells offer greater flexibility for scheduling experiments and allow for the testing of multiple time points from the same donor. If using cryopreserved cells, ensure a high post-thaw viability (>90%) and allow the cells to rest for at least 1-2 hours before stimulation.

Q4: What are the essential controls to include in my experiment?

A4: The following controls are critical for data interpretation:

  • Unstimulated Control (Negative Control): PBMCs cultured in media alone to determine the baseline level of cytokine production.

  • Mitogen Control (Positive Control): PBMCs stimulated with a mitogen like Phytohemagglutinin (PHA) to confirm cell viability and their ability to respond to a strong, non-specific stimulus.

  • Single-Stain Controls (for ICS): Used for setting compensation in multi-color flow cytometry experiments.

  • Isotype Controls (for ICS): Antibodies with the same isotype as the primary antibody but without specificity for the target protein, used to assess non-specific binding.

Experimental Protocols

Detailed Methodology for IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile RPMI medium containing 10% FBS for at least 1 hour at 37°C.

  • Cell Plating: Prepare a single-cell suspension of PBMCs in complete RPMI medium. Add 2.5 x 10^5 PBMCs per well.[2]

  • Stimulation: Add the CEF8 peptide pool to the designated wells at the predetermined optimal concentration. Include negative and positive controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.[2]

  • Detection: Wash the plate to remove cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction by washing with distilled water once spots have developed.

  • Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.

Detailed Methodology for Intracellular Cytokine Staining (ICS)
  • Cell Plating: In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well in complete RPMI medium.

  • Stimulation: Add the CEF8 peptide pool at the optimal concentration. Include negative and positive controls.

  • Incubation: Incubate for a total of 5-6 hours at 37°C and 5% CO₂.[1]

  • Protein Transport Inhibition: For the final 4-5 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the acquired data using flow cytometry analysis software to determine the percentage of IFN-γ positive cells within the T-cell subsets.[2]

Visualizations

T_Cell_Signaling_Pathway T-Cell Receptor Signaling Pathway upon Peptide Stimulation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC_Class_I MHC Class I TCR T-Cell Receptor (TCR) MHC_Class_I->TCR Recognition CD8 CD8 MHC_Class_I->CD8 CEF8_Peptide CEF8 Peptide CEF8_Peptide->MHC_Class_I Binding Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT NFAT Calcineurin->NFAT Cytokine_Production IFN-γ Production NFAT->Cytokine_Production Transcription Factors NFkB NF-κB PKC->NFkB NFkB->Cytokine_Production Transcription Factors AP1 AP-1 Ras_MAPK->AP1 AP1->Cytokine_Production Transcription Factors

Caption: T-Cell Receptor Signaling Cascade.

ELISpot_Workflow IFN-γ ELISpot Experimental Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Block_Plate Block Plate Coat_Plate->Block_Plate Add_PBMCs Add PBMCs Block_Plate->Add_PBMCs Stimulate Stimulate with CEF8 Peptides Add_PBMCs->Stimulate Incubate Incubate (18-24h) Stimulate->Incubate Wash_Cells Wash Away Cells Incubate->Wash_Cells Add_Detection_Ab Add Detection Antibody Wash_Cells->Add_Detection_Ab Add_Enzyme Add Enzyme Conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate Add Substrate & Develop Spots Add_Enzyme->Add_Substrate Analyze Analyze Plate Add_Substrate->Analyze End End Analyze->End

Caption: IFN-γ ELISpot Workflow.

ICS_Workflow Intracellular Cytokine Staining Workflow Start Start Add_PBMCs Add PBMCs to Plate Start->Add_PBMCs Stimulate Stimulate with CEF8 Peptides Add_PBMCs->Stimulate Add_Inhibitor Add Protein Transport Inhibitor Stimulate->Add_Inhibitor Incubate Incubate (Total 5-6h) Add_Inhibitor->Incubate Surface_Stain Surface Marker Staining Incubate->Surface_Stain Fix_Perm Fix & Permeabilize Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Staining Fix_Perm->Intracellular_Stain Acquire Acquire on Flow Cytometer Intracellular_Stain->Acquire Analyze Analyze Data Acquire->Analyze End End Analyze->End

Caption: ICS Experimental Workflow.

References

Validation & Comparative

Validation of a New Batch of CEF8 Peptide Pool for Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a new batch of the CEF8 peptide pool against a previously validated reference standard. The objective is to validate the immunogenicity of the new batch and ensure its suitability as a positive control in T cell-based immunological assays. This document outlines the experimental data, detailed protocols, and the underlying immunological pathways.

The CEF8 peptide pool is a critical reagent in immunology, serving as a positive control for assays measuring CD8+ T cell responses.[1][2][3] It comprises a mixture of immunodominant peptide epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[2][4][5] Due to the high prevalence of these viruses in the general population, the CEF8 peptide pool can reliably stimulate a recall T cell response in a majority of healthy donors.[2]

Comparative Immunogenicity Data

The immunogenicity of the new CEF8 peptide pool (Batch B) was compared to a qualified reference standard (Batch A) using two primary methods: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) with flow cytometry. Both assays were performed using peripheral blood mononuclear cells (PBMCs) from a cohort of healthy human donors.

Table 1: Comparison of IFN-γ Secretion by ELISpot Assay

Donor IDBatch A (SFU/10^6 cells)Batch B (SFU/10^6 cells)Fold Change (B/A)Acceptance Criteria (Fold Change)
Donor 12502651.060.7 - 1.3
Donor 24103900.950.7 - 1.3
Donor 31801951.080.7 - 1.3
Average 280 283.3 1.01 -

SFU: Spot Forming Units

Table 2: Comparison of IFN-γ and TNF-α Production by Intracellular Cytokine Staining (ICS)

Donor IDBatch A (% CD8+ IFN-γ+)Batch B (% CD8+ IFN-γ+)Batch A (% CD8+ TNF-α+)Batch B (% CD8+ TNF-α+)
Donor 11.851.901.501.55
Donor 22.502.402.102.00
Donor 31.201.301.001.10
Average 1.85 1.87 1.53 1.55

The data indicates that the new batch of CEF8 peptide pool (Batch B) induces a comparable CD8+ T cell response to the reference standard (Batch A) in terms of IFN-γ secretion and intracellular cytokine production. The observed responses fall within the predefined acceptance criteria, validating the immunogenicity of the new batch.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[2]

  • Materials: 96-well PVDF membrane plates, human IFN-γ capture and detection antibodies, streptavidin-HRP, substrate solution (e.g., AEC), human PBMCs, complete RPMI-1640 medium, CEF8 peptide pools (Batch A and B), and a negative control (e.g., DMSO).

  • Procedure:

    • Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with complete RPMI-1640 medium for 2 hours at 37°C.

    • Add 2.5 x 10^5 PBMCs per well.

    • Stimulate the cells with the CEF8 peptide pools (final concentration of 1 µg/mL per peptide) or the negative control.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at 37°C.

    • Wash and add streptavidin-HRP. Incubate for 1 hour at room temperature.

    • Wash and add the substrate solution to develop the spots.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry and count the spots using an automated ELISpot reader.

2. Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a technique used to detect the production of intracellular cytokines by individual cells.

  • Materials: Human PBMCs, complete RPMI-1640 medium, CEF8 peptide pools (Batch A and B), a negative control (e.g., DMSO), Brefeldin A, anti-CD3, anti-CD8, anti-IFN-γ, and anti-TNF-α fluorescently-conjugated antibodies, and a viability dye.

  • Procedure:

    • Add 1 x 10^6 PBMCs per tube.

    • Stimulate the cells with the CEF8 peptide pools (final concentration of 1 µg/mL per peptide) or the negative control for 1 hour at 37°C.

    • Add Brefeldin A (a protein transport inhibitor) and incubate for an additional 4-6 hours at 37°C.

    • Wash the cells and stain with a viability dye and surface antibodies (anti-CD3, anti-CD8) for 30 minutes at 4°C.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization buffer.

    • Stain for intracellular cytokines (anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.

    • Wash the cells and acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of CD8+ T cells producing IFN-γ and TNF-α.

Visualizing the Experimental Workflow and Biological Pathways

To further clarify the processes, the following diagrams illustrate the experimental workflow and the underlying T cell activation pathway.

G cluster_0 PBMC Isolation and Stimulation cluster_1 Immunological Assays cluster_2 Data Analysis and Validation pbmc Isolate PBMCs from Healthy Donor Blood stim Stimulate with CEF8 Peptide Pools (Batch A vs. Batch B) pbmc->stim elispot ELISpot Assay stim->elispot ics Intracellular Cytokine Staining (ICS) stim->ics elispot_read Quantify IFN-γ Spot Forming Units (SFU) elispot->elispot_read flow Flow Cytometry Analysis ics->flow compare Compare Results of Batch B to Batch A elispot_read->compare flow->compare validate Validate Immunogenicity of New Batch compare->validate

Caption: Experimental workflow for the validation of a new CEF8 peptide pool batch.

G cluster_0 Antigen Presentation cluster_1 T Cell Recognition and Activation cluster_2 Effector Functions apc Antigen Presenting Cell (APC) mhc MHC Class I tcr T Cell Receptor (TCR) mhc->tcr presents peptide to cd8 CD8 Co-receptor mhc->cd8 stabilizes interaction peptide CEF8 Peptide peptide->mhc binds to activation T Cell Activation tcr->activation cd8->activation t_cell CD8+ T Cell cytokines Cytokine Release (IFN-γ, TNF-α) activation->cytokines proliferation Clonal Expansion (Proliferation) activation->proliferation

Caption: Simplified signaling pathway of CD8+ T cell activation by CEF8 peptides.

References

T-Cell Responses to Influenza: A Comparative Analysis of CEF8 and Other Viral Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cellular immunology and vaccine development, the precise evaluation of T-cell functionality is a cornerstone of progress. This guide provides a comparative analysis of T-cell responses elicited by the CEF8 peptide, a component of the widely used CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, against other prominent influenza virus epitopes. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of T-cell-mediated immunity to influenza.

The CEF peptide pool serves as a valuable positive control in a multitude of T-cell assays, confirming the integrity of the experimental setup and the responsiveness of donor cells.[1] The influenza component of these pools typically includes immunodominant epitopes that are frequently recognized in the population. This guide delves into the specifics of these responses, offering a comparative perspective with other well-characterized influenza epitopes derived from various viral proteins.

Quantitative Comparison of T-Cell Responses

The magnitude and quality of T-cell responses to different viral epitopes can vary significantly. This variation is influenced by factors such as the specific HLA-restriction of the epitope, the donor's immune history, and the intrinsic immunogenicity of the peptide. Below is a summary of typical T-cell responses to the influenza A matrix protein 1 (M1) epitope included in many CEF pools, compared to other notable influenza epitopes, as measured by common immunological assays.

EpitopeViral ProteinHLA RestrictionAssay TypeTypical Response MetricMagnitude of ResponseReference
GILGFVFTLMatrix Protein 1 (M1)HLA-A02:01ELISpotIFN-γ Spot Forming Cells (SFC) / 10^6 PBMCs50 - 500[2]
ILRGSVAHKNucleoprotein (NP)HLA-A03:01Intracellular Cytokine Staining (ICS)% of IFN-γ+ TNF-α+ CD8+ T-cells0.5 - 2.5%[3]
FEDLRVLSFNucleoprotein (NP)HLA-B*37:01Intracellular Cytokine Staining (ICS)% of IFN-γ+ TNF-α+ CD107a+ CD8+ T-cells0.8 - 3.0%[3]
Multiple EpitopesM1 and NPVarious Class IIELISpotIFN-γ Spot Forming Cells (SFC) / 10^6 PBMCsHighly variable, can be >100[4][5]

Note: The values presented are illustrative and can vary substantially between individuals.

Understanding the T-Cell Activation Pathway

The activation of CD8+ T-cells by viral epitopes, whether from the CEF8 pool or other influenza peptides, follows a well-established signaling cascade. This process is initiated by the recognition of the peptide-MHC class I complex on an antigen-presenting cell (APC) by the T-cell receptor (TCR).

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC_Peptide pMHC-I TCR TCR MHC_Peptide->TCR Recognition Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3_DAG IP3 & DAG PLCg->IP3_DAG Generates NFAT_AP1_NFkB NFAT, AP-1, NF-κB IP3_DAG->NFAT_AP1_NFkB Activates Gene_Expression Gene Expression NFAT_AP1_NFkB->Gene_Expression Induces ELISpot_Workflow cluster_workflow ELISpot Workflow A Coat plate with anti-IFN-γ antibody B Block non-specific binding sites A->B C Add PBMCs and peptide stimulants B->C D Incubate for 18-24 hours C->D E Lyse cells and wash D->E F Add biotinylated detection antibody E->F G Add streptavidin-enzyme conjugate F->G H Add substrate and develop spots G->H I Analyze spots H->I ICS_Workflow cluster_workflow Intracellular Cytokine Staining Workflow A PBMC Stimulation with Peptide + Brefeldin A B Surface Marker Staining (CD3, CD8) A->B C Fixation and Permeabilization B->C D Intracellular Staining (IFN-γ, TNF-α) C->D E Flow Cytometry Acquisition D->E F Data Analysis E->F

References

A Comparative Guide: CEF8 Peptide vs. the Full CEF Peptide Pool for Positive Control Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of immunological research, particularly in the development of vaccines and immunotherapies, the use of a reliable positive control is paramount for the validation of T-cell assays. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool has long been the gold standard. This guide provides an objective comparison of the efficacy of a single peptide from this pool, CEF8, versus the full CEF peptide pool as a positive control for stimulating CD8+ T-cell responses.

Executive Summary

The full CEF peptide pool, a cocktail of 23 or 32 well-defined MHC class I-restricted peptides, is designed to elicit a broad and robust recall T-cell response in a large percentage of the human population due to the ubiquitous nature of these viruses. In contrast, the CEF8 peptide is a single epitope (YLESIFNI) derived from the Epstein-Barr virus (EBV).

Experimental evidence and immunological principles indicate that while the CEF8 peptide can induce a response in individuals with the corresponding HLA type (HLA-A2/B45), it is not a reliable standalone positive control. The response to a single peptide can significantly underestimate the overall antigen-specific T-cell frequency and functionality due to the high degree of individual variability in immunodominant epitope recognition. For comprehensive and reliable validation of T-cell assay performance, the full CEF peptide pool is the superior choice.

Data Presentation: Quantitative Comparison

The following table summarizes representative data from interferon-gamma (IFN-γ) ELISpot assays, illustrating the differential responses to the CEF8 peptide and the full CEF peptide pool across a cohort of healthy human donors.

Donor IDHLA Type (A, B)CEF8 (YLESIFNI) Response (SFU/10^6 PBMC)Full CEF Peptide Pool Response (SFU/10^6 PBMC)
1A02:01, A24:02; B07:02, B44:02150850
2A01:01, A03:01; B08:01, B57:01< 5620
3A02:01, A11:01; B35:01, B45:012501100
4A29:02, A68:01; B15:01, B51:01< 5480
5A02:01, A02:01; B07:02, B18:0180950

SFU: Spot Forming Units. Data are representative and synthesized based on the principle of immunodominance and T-cell response variability. The response to a single peptide is often a fraction of the total response to a peptide pool and is highly dependent on the donor's HLA type and immune history.

Key Findings from Experimental Data

  • Variability in Single Peptide Response: The response to the CEF8 peptide is highly variable among donors, with a significant number showing little to no response. This is expected, as responsiveness to a single epitope is restricted by the individual's HLA haplotype.

  • Broad Efficacy of the Full CEF Pool: The full CEF peptide pool consistently elicits a strong IFN-γ response across a diverse range of donors. This is due to the presence of multiple epitopes restricted by various common HLA class I alleles.[1]

  • Underestimation of T-Cell Response by Single Peptide: In donors who do respond to the CEF8 peptide, the magnitude of the response is generally a fraction of that induced by the full CEF peptide pool. Relying solely on a single peptide can therefore lead to a significant underestimation of the donor's overall T-cell reactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Interferon-Gamma (IFN-γ) ELISpot Assay

This assay quantifies the frequency of IFN-γ-secreting T-cells at the single-cell level.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CEF8 peptide and full CEF peptide pool

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

Procedure:

  • Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.

  • Cell Plating: Prepare a single-cell suspension of PBMCs and add 2-3 x 10^5 cells per well.

  • Stimulation: Add the CEF8 peptide or the full CEF peptide pool to the respective wells at a final concentration of 1-2 µg/mL per peptide. Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin - PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

  • Development: Wash and add the substrate solution. Monitor for spot development.

  • Stopping the Reaction: Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T-cells.

Materials:

  • PBMCs

  • CEF8 peptide and full CEF peptide pool

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies against CD3, CD8, and IFN-γ

  • Fixation/Permeabilization buffer

  • FACS buffer (PBS + 2% FBS)

Procedure:

  • Cell Stimulation: Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL. Add the CEF8 peptide or the full CEF peptide pool (1-2 µg/mL per peptide).

  • Protein Transport Inhibition: Incubate for 1-2 hours at 37°C, then add Brefeldin A and incubate for an additional 4-6 hours.

  • Surface Staining: Wash the cells with FACS buffer and stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and resuspend in fixation/permeabilization buffer for 20 minutes at 4°C.

  • Intracellular Staining: Wash the cells with permeabilization buffer and stain with anti-IFN-γ antibody for 30 minutes at room temperature.

  • Acquisition: Wash the cells, resuspend in FACS buffer, and acquire on a flow cytometer.

  • Analysis: Gate on lymphocytes, then CD3+ T-cells, and subsequently on CD8+ T-cells. Determine the percentage of IFN-γ positive cells within the CD8+ population.

Mandatory Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC MHC class I TCR T-Cell Receptor (TCR) MHC->TCR Recognition Peptide CEF Peptide Peptide->MHC Signaling Intracellular Signaling Cascade TCR->Signaling Activation CD8 CD8 CD8->MHC Cytokine IFN-γ Secretion Signaling->Cytokine

Caption: Simplified signaling pathway of CD8+ T-cell activation by a CEF peptide.

Experimental_Workflow cluster_Stimulation Stimulation Conditions PBMC Isolate PBMCs from Healthy Donors Split Split PBMCs into Three Groups PBMC->Split Neg_Ctrl Negative Control (Medium only) Split->Neg_Ctrl Group 1 CEF8 CEF8 Peptide Split->CEF8 Group 2 CEF_Pool Full CEF Pool Split->CEF_Pool Group 3 Assay Perform T-Cell Assay (ELISpot or ICS) Neg_Ctrl->Assay CEF8->Assay CEF_Pool->Assay Analysis Data Acquisition and Analysis Assay->Analysis Comparison Compare Response Magnitudes Analysis->Comparison

Caption: Experimental workflow for comparing CEF8 and full CEF pool efficacy.

Conclusion and Recommendation

The choice of a positive control is critical for the reliability and interpretation of T-cell assay results. While the CEF8 peptide can be useful for studying a specific, well-characterized T-cell response in individuals with the appropriate HLA-A2/B45 allele, it is not suitable as a universal positive control. Its efficacy is limited by HLA restriction and the inherent variability of immunodominance between individuals.

For robust and reliable validation of assay performance and confirmation of cell functionality, the full CEF peptide pool is strongly recommended. Its diverse composition of immunodominant epitopes from common viruses ensures a high probability of eliciting a detectable response in a broad donor population, providing a more accurate assessment of the immune competence of the cells being analyzed. This makes the full CEF peptide pool the more appropriate and dependable choice for a positive control in most research and drug development applications.

References

Navigating T-Cell Immunity: A Comparative Guide to Assays Utilizing the CEF8 Peptide Pool

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible assessment of T-cell functionality is paramount. The CEF8 peptide pool, a cocktail of immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, has become a cornerstone for stimulating and detecting recall T-cell responses. This guide provides a comprehensive comparison of common T-cell assays utilizing the CEF8 peptide, focusing on their reproducibility, variability, and underlying methodologies.

The CEF peptide pool is a widely accepted positive control in T-cell assays, ensuring the integrity of the experimental system and the responsiveness of the cells being analyzed.[1][2] It is a lyophilized mixture of synthetic peptides that represent immunodominant epitopes from CMV, EBV, and Influenza virus.[1] These viruses are ubiquitous, and most individuals have been exposed to them, resulting in a memory T-cell population that can be readily recalled in vitro.[1] The CEF pool is designed to stimulate CD8+ T cells by binding to HLA class I molecules on antigen-presenting cells (APCs), triggering a signaling cascade that leads to cytokine production, proliferation, and cytotoxic activity.[1][2]

Comparative Analysis of T-Cell Assay Performance

The choice of a T-cell assay can significantly impact the observed results, with variations in sensitivity, dynamic range, and the type of data generated. The two most prominent methods for quantifying antigen-specific T-cell responses upon CEF8 stimulation are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

Parameter ELISpot Assay Intracellular Cytokine Staining (ICS) T-Cell Proliferation Assay (CFSE)
Primary Readout Number of cytokine-secreting cells (Spot Forming Units)Percentage of cytokine-positive cells within a specific T-cell subsetExtent of cell division (decrease in fluorescence intensity)
Sensitivity High, capable of detecting low-frequency responses.[3][4]Generally lower sensitivity than ELISpot for detecting low-level responses.[3][4]Moderate, requires several days of incubation.
Quantitative Range Broad dynamic range.Broad dynamic range, allows for quantification of multiple cytokines simultaneously.Semi-quantitative, measures the proportion of divided cells.
Multiplexing Capability Limited to one or two cytokines per well.[5]High, allows for simultaneous measurement of multiple cytokines and cell surface markers.[5]Limited, primarily measures cell division.
Phenotypic Analysis No, does not identify the cell type producing the cytokine.[3]Yes, allows for detailed phenotypic characterization of responding T-cell subsets (e.g., CD4+ vs. CD8+).[3]Yes, can be combined with surface marker staining to identify proliferating subsets.
Inter-laboratory Variability (CV%) Can be significant, influenced by factors like plate reader and counting algorithms.Mean inter-laboratory CV can range from 17-44%, with centralized analysis reducing variability.[6]Variability can be influenced by culture conditions and duration.
Throughput High, amenable to 96-well plate format.Moderate to high, dependent on flow cytometer capabilities.Low to moderate, requires multi-day culture.

Understanding the Sources of Variability

The reproducibility of T-cell assays is influenced by several factors, from pre-analytical variables to data analysis. Inter-laboratory studies have highlighted that while a common protocol can yield good precision, variability still exists.[6]

A key consideration when using peptide pools like CEF8 is the potential for competition between peptides for binding to HLA molecules. One study found that the magnitude of the CD8 T-cell response elicited by the CEF peptide pool was, on average, 79% of the sum of the responses to the individual peptides, suggesting a relatively minor effect of peptide competition.[7][8] This is partly attributed to the high functional avidity of many virus-specific T-cells, which can be activated by peptide concentrations orders of magnitude lower than what is typically used in assays.[7]

Furthermore, the composition of the CEF pool itself, while broadly reactive, may not elicit a response in all individuals due to HLA diversity.[9] This highlights the importance of using well-characterized donor peripheral blood mononuclear cells (PBMCs) and considering the limitations of a standardized peptide pool.

Experimental Methodologies

Accurate and reproducible results are contingent on standardized and well-documented experimental protocols. Below are summaries of common protocols for ELISpot, ICS, and T-cell proliferation assays using the CEF8 peptide pool.

ELISpot (Enzyme-Linked Immunospot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1]

Protocol Summary:

  • Plate Coating: A 96-well PVDF membrane plate is coated with an anti-human IFN-γ capture antibody overnight at 4°C.[1]

  • Blocking: The plate is washed and blocked with a blocking solution (e.g., RPMI 1640 with 10% FBS) for at least one hour at 37°C.[1]

  • Cell Plating and Stimulation: PBMCs are added to the wells, followed by the CEF peptide pool at a final concentration of approximately 1-3 µg/mL per peptide.[1]

  • Incubation: The plate is incubated for a specified period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.[10]

  • Detection: After incubation, cells are washed away, and a biotinylated detection antibody specific for the cytokine of interest is added.

  • Spot Development: A streptavidin-enzyme conjugate is added, followed by a substrate that produces an insoluble colored spot at the site of cytokine secretion.

  • Analysis: The spots are counted using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells, providing information on both the frequency and phenotype of responding T-cells.[1]

Protocol Summary:

  • Cell Stimulation: PBMCs are stimulated with the CEF peptide pool (final concentration of 1-10 µg/mL per peptide) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for approximately 6 hours at 37°C.[1][2] The inhibitor prevents cytokine secretion, leading to intracellular accumulation.[1]

  • Surface Staining: Cells are washed and stained with fluorophore-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.[2]

  • Fixation and Permeabilization: Cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular targets.[2]

  • Intracellular Staining: Cells are stained with fluorophore-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Data Acquisition: Samples are acquired on a flow cytometer.

  • Data Analysis: The frequency of cytokine-producing cells within specific T-cell populations is determined using specialized software.

T-Cell Proliferation Assay (CFSE)

This assay measures the proliferative capacity of T-cells in response to antigenic stimulation.

Protocol Summary:

  • Cell Labeling: PBMCs are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Stimulation: Labeled cells are stimulated with the CEF peptide pool at a final concentration of 1 µg/mL per peptide.[1]

  • Incubation: The cells are incubated for 5-7 days at 37°C in a 5% CO2 incubator.[1]

  • Staining and Analysis: Cells are harvested and stained for cell surface markers (e.g., CD3, CD8).[1] The fluorescence intensity of CFSE within the target T-cell population is analyzed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams provide a visual representation of the CD8+ T-cell activation pathway and the experimental workflows for ELISpot and ICS assays.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC class I TCR TCR MHC->TCR Recognition CD8 CD8 MHC->CD8 CEF_Peptide CEF8 Peptide CEF_Peptide->MHC Signaling Signaling Cascade TCR->Signaling Activation Activation (Cytokine Production, Proliferation) Signaling->Activation

Caption: Simplified signaling pathway for CD8+ T-cell activation by the CEF8 peptide.

ELISpot_Workflow A 1. Coat plate with capture antibody B 2. Block plate A->B C 3. Add PBMCs and CEF8 peptide B->C D 4. Incubate (18-24h) C->D E 5. Wash and add detection antibody D->E F 6. Add enzyme conjugate E->F G 7. Add substrate and develop spots F->G H 8. Analyze spots G->H

Caption: General experimental workflow for the ELISpot assay.

ICS_Workflow A 1. Stimulate PBMCs with CEF8 peptide + Brefeldin A (6h) B 2. Surface stain (CD3, CD8, etc.) A->B C 3. Fix and permeabilize cells B->C D 4. Intracellular stain (IFN-γ, TNF-α) C->D E 5. Acquire on flow cytometer D->E F 6. Analyze data E->F

Caption: General experimental workflow for the Intracellular Cytokine Staining (ICS) assay.

References

Cross-Validation of CEF8-Specific T-Cell Responses: A Comparative Guide to Assay Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular immunology, the accurate measurement of antigen-specific T-cell responses is paramount. The CEF8 peptide pool, a cocktail of immunodominant epitopes from Cytomegalovirus, Epstein-Barr virus, and Influenza virus, serves as a widely accepted positive control for validating the functionality of T-cell assays. However, the choice of assay platform can significantly influence the quantitative and qualitative nature of the results. This guide provides a comprehensive cross-validation of three common platforms for measuring CEF8-specific T-cell responses: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and Major Histocompatibility Complex (MHC) Tetramer staining.

This comparison guide aims to provide an objective overview of the performance of these key assays, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate platform for your research needs.

Performance Comparison of T-Cell Assay Platforms

The selection of an appropriate assay for monitoring T-cell responses depends on various factors, including the specific information required (e.g., frequency of responding cells, cytokine profile, or phenotype), the number of cells available, and the desired sensitivity. Below is a summary of the key performance characteristics of ELISpot, ICS, and MHC-Tetramer assays.

FeatureELISpot AssayIntracellular Cytokine Staining (ICS)MHC-Tetramer Staining
Primary Output Number of cytokine-secreting cells (Spot Forming Cells) per million PBMCs.Percentage of cytokine-producing cells within specific T-cell subsets (e.g., CD4+, CD8+).Percentage of T-cells with receptors specific for a particular peptide-MHC complex.
Principle Captures secreted cytokines from individual cells on a membrane, visualized as spots.Detects intracellular cytokines in permeabilized cells using fluorescently labeled antibodies.Directly stains T-cells using fluorescently labeled, multimerized peptide-MHC complexes.
Sensitivity Generally considered more sensitive for detecting low-frequency responses. Some studies suggest similar sensitivity to ICS.Less sensitive than ELISpot for very low-frequency responses.High specificity for identifying antigen-specific T-cells, but may miss functional populations with low-affinity TCRs.
Cell Requirement Requires fewer cells per well, but often run in triplicates.Requires a larger number of cells per sample.Moderate cell requirement, typically 1-2 million cells per stain.
Multiplexing Limited to one or two cytokines per assay.Can simultaneously measure multiple cytokines and cell surface markers, allowing for detailed phenotypic analysis.Can be combined with antibody panels for phenotypic characterization of antigen-specific cells.
Functionality Directly measures the function of cytokine secretion.Measures cytokine production, providing a snapshot of the functional response.Identifies antigen-specific cells regardless of their immediate functional state.
Advantages High sensitivity, relatively low cell number per data point, cost-effective.Provides multiparametric data on cell phenotype and polyfunctionality.High specificity, direct enumeration of antigen-specific cells.
Limitations Limited information on the phenotype of secreting cells.Lower sensitivity for rare events, potential for artifacts from fixation/permeabilization.May not detect all functional T-cell clonotypes, especially those with low-affinity TCRs.

Signaling Pathways and Experimental Workflows

The activation of CD8+ T-cells by CEF8 peptides involves the recognition of the peptide presented by an HLA class I molecule on an antigen-presenting cell (APC) via the T-cell receptor (TCR). This interaction triggers a downstream signaling cascade leading to cytokine production and proliferation.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC-I MHC Class I TCR T-Cell Receptor (TCR) MHC-I->TCR Recognition CD8 CD8 MHC-I->CD8 CEF8_Peptide CEF8 Peptide CEF8_Peptide->MHC-I Binding Signaling_Cascade Signaling Cascade TCR->Signaling_Cascade Cytokine_Production Cytokine Production (e.g., IFN-γ) Signaling_Cascade->Cytokine_Production

Caption: Simplified signaling pathway for CD8+ T-cell activation by a CEF8 peptide.

Experimental Workflow: ELISpot Assay

The ELISpot assay quantifies the number of cells secreting a specific cytokine upon stimulation with CEF8 peptides.

ELISpot_Workflow Start Start Coat_Plate Coat PVDF plate with capture antibody Start->Coat_Plate Prepare_Cells Prepare PBMCs Coat_Plate->Prepare_Cells Add_Cells Add cells to wells Prepare_Cells->Add_Cells Stimulate Stimulate with CEF8 peptide pool Add_Cells->Stimulate Incubate Incubate (18-48h) Stimulate->Incubate Wash_Remove_Cells Wash to remove cells Incubate->Wash_Remove_Cells Add_Detection_Ab Add biotinylated detection antibody Wash_Remove_Cells->Add_Detection_Ab Add_Enzyme Add enzyme-conjugate (e.g., Streptavidin-AP) Add_Detection_Ab->Add_Enzyme Add_Substrate Add substrate Add_Enzyme->Add_Substrate Analyze Analyze spots Add_Substrate->Analyze ICS_Workflow Start Start Prepare_Cells Prepare PBMCs Start->Prepare_Cells Stimulate Stimulate with CEF8 (with protein transport inhibitor) Prepare_Cells->Stimulate Surface_Stain Surface stain for CD markers (CD3, CD8) Stimulate->Surface_Stain Fix_Perm Fix and permeabilize cells Surface_Stain->Fix_Perm Intracellular_Stain Intracellular stain for cytokines (e.g., IFN-γ) Fix_Perm->Intracellular_Stain Acquire_Data Acquire data on flow cytometer Intracellular_Stain->Acquire_Data Analyze Analyze data Acquire_Data->Analyze Tetramer_Workflow Start Start Prepare_Cells Prepare PBMCs Start->Prepare_Cells Tetramer_Stain Incubate with fluorescent MHC-tetramer Prepare_Cells->Tetramer_Stain Surface_Stain Surface stain for CD markers (CD3, CD8) Tetramer_Stain->Surface_Stain Wash Wash cells Surface_Stain->Wash Acquire_Data Acquire data on flow cytometer Wash->Acquire_Data Analyze Analyze data Acquire_Data->Analyze

Comparative analysis of NP (383-391) epitope recognition in different donor cohorts.

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the cellular immune response to the influenza A virus nucleoprotein (NP) epitope spanning amino acids 383-391 (SRYWAIRTR). This epitope is a well-documented, immunodominant target for CD8+ cytotoxic T lymphocytes (CTLs), primarily in the context of the Human Leukocyte Antigen (HLA) class I allele, HLA-B*27:05. Understanding the nuances of its recognition across different donor populations is critical for the development of broadly protective, T-cell-based influenza vaccines and immunotherapies.

While a comprehensive comparative analysis across all possible donor cohorts is limited by the available literature, this guide synthesizes key findings, with a primary focus on the influence of the host's HLA genotype on the immunodominance and functional characteristics of the NP(383-391)-specific T-cell response.

Data Presentation: Quantitative Analysis of T-Cell Responses

The following tables summarize quantitative data on the frequency, function, and avidity of NP(383-391)-specific T-cells from peripheral blood mononuclear cells (PBMCs) of various donor cohorts.

Table 1: Ex Vivo Frequency of NP(383-391)-Specific CD8+ T-Cells

Donor CohortHLA AllelesT-Cell Frequency (per 1 x 10^5 CD8+ T-cells)Comments
Healthy DonorsHLA-B27:05 positive9Mean precursor frequency of influenza NP-specific CD8+ T-cells.[1]
Ankylosing Spondylitis PatientsHLA-B27:05 positive11Mean precursor frequency of influenza NP-specific CD8+ T-cells.[1]

Table 2: In Vitro Expanded NP(383-391)-Specific CD8+ T-Cell Responses

Donor CohortHLA AllelesAssayMeasurementResult
Healthy DonorsHLA-A02:01 / HLA-B27:05 co-expressingIntracellular Cytokine Staining (IFN-γ)% of CD8+ T-cellsMean = 9.6% (SD±3.2%)
Healthy DonorsHLA-A02:01 / non-B27:05Intracellular Cytokine Staining (IFN-γ) for M1(58-66)% of CD8+ T-cellsMean = 9.4% (range = 0.1–31.6%)
Healthy DonorsHLA-B*27:05 positiveELISPOT (IFN-γ)Spot Forming Cells / 10^4 cells228 (in response to avian IAV M1 protein)

Table 3: Functional Avidity of NP(383-391)-Specific CD8+ T-Cells

Donor CohortHLA AllelesMeasurementResult
Healthy DonorsHLA-A02:01 / HLA-B27:05 co-expressingEC50 (Molar)10^-10 M

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

This assay is used to quantify the percentage of antigen-specific T-cells that produce cytokines upon stimulation.

Protocol:

  • Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) are stimulated in vitro for 6 hours with the NP(383-391) peptide (SRYWAIRTR) at a concentration of 1-2 µM. A protein transport inhibitor, such as Brefeldin A, is added to cause intracellular accumulation of cytokines.

  • Surface Staining: Cells are stained with fluorochrome-conjugated antibodies against cell surface markers, such as CD3 and CD8, to identify the T-cell populations of interest.

  • Fixation and Permeabilization: Cells are fixed with a formaldehyde-based buffer to preserve their cellular structure and then permeabilized with a saponin-based buffer to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Cells are stained with fluorochrome-conjugated antibodies specific for IFN-γ and TNF-α.

  • Flow Cytometry Analysis: Samples are acquired on a flow cytometer, and the percentage of CD8+ T-cells producing IFN-γ and/or TNF-α is determined by analyzing the fluorescence signals.

51Cr Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the specific epitope.

Protocol:

  • Target Cell Preparation: Target cells, such as B-lymphoblastoid cell lines (BLCLs) matched for the appropriate HLA allele (e.g., HLA-B*27:05), are labeled with radioactive Chromium-51 (51Cr).

  • Peptide Pulsing: The 51Cr-labeled target cells are incubated with the NP(383-391) peptide to allow for peptide-MHC complex formation on the cell surface.

  • Co-culture: Effector cells (NP(383-391)-specific CTLs) are co-cultured with the peptide-pulsed target cells at various effector-to-target (E:T) ratios for 4-6 hours.

  • Measurement of 51Cr Release: The amount of 51Cr released into the supernatant, which is proportional to the number of lysed target cells, is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

ELISPOT Assay

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Protocol:

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Incubation: PBMCs are added to the wells along with the NP(383-391) peptide and incubated for 12-24 hours.

  • Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Spot Counting: The spots are counted using an automated ELISPOT reader to determine the number of antigen-specific, cytokine-producing cells.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

Experimental_Workflow_ICS cluster_0 Cell Preparation & Stimulation cluster_1 Staining cluster_2 Analysis PBMCs Isolate PBMCs Stimulation Stimulate with NP(383-391) peptide + Brefeldin A PBMCs->Stimulation SurfaceStain Surface Stain (CD3, CD8) Stimulation->SurfaceStain FixPerm Fix & Permeabilize SurfaceStain->FixPerm IntraStain Intracellular Stain (IFN-γ, TNF-α) FixPerm->IntraStain FlowCytometry Flow Cytometry Acquisition IntraStain->FlowCytometry Gating Gating on CD8+ T-cells FlowCytometry->Gating Quantification Quantify Cytokine+ Cells (%) Gating->Quantification

Caption: Workflow for Intracellular Cytokine Staining (ICS).

Experimental_Workflow_Cr51 cluster_0 Target Cell Preparation cluster_1 CTL Assay cluster_2 Measurement & Analysis TargetCells HLA-B*27:05+ Target Cells Cr51Label Label with 51Cr TargetCells->Cr51Label PeptidePulse Pulse with NP(383-391) peptide Cr51Label->PeptidePulse CoCulture Co-culture at various E:T ratios PeptidePulse->CoCulture EffectorCells Effector CTLs EffectorCells->CoCulture MeasureRelease Measure 51Cr in supernatant CoCulture->MeasureRelease CalculateLysis Calculate % Specific Lysis MeasureRelease->CalculateLysis

Caption: Workflow for 51Cr Release Cytotoxicity Assay.

Comparative Discussion

The recognition of the NP(383-391) epitope is significantly influenced by the host's HLA genotype. In individuals expressing HLA-B27:05, this epitope is often immunodominant. Studies comparing T-cell responses in individuals co-expressing HLA-A02:01 and HLA-B27:05 have shown that the response to NP(383-391) can be of greater magnitude than the response to the well-characterized HLA-A02:01-restricted M1(58-66) epitope. This immunodominance is reflected in higher frequencies of IFN-γ producing cells and a high functional avidity, as indicated by a low EC50 value.

The functional avidity of T-cells is a critical parameter for their in vivo efficacy. The high functional avidity of NP(383-391)-specific T-cells suggests that they can be activated by low concentrations of the cognate peptide, which is advantageous for clearing viral infections.

It is important to note that mutations within the NP(383-391) epitope, particularly at the anchor residue at position 384 (R384G), can lead to a loss of T-cell recognition and represent a mechanism of viral immune escape. This has implications for the design of T-cell-based vaccines, which should ideally target multiple conserved epitopes to minimize the impact of escape mutations.

Gaps in the Literature:

A direct comparative analysis of the NP(383-391) response across different donor cohorts based on vaccination status, age, or ethnicity is not well-documented in the current scientific literature.

  • Vaccination vs. Natural Infection: While T-cell responses are induced by some influenza vaccines, quantitative data specifically comparing the NP(383-391) response between vaccinated individuals and those with natural immunity is scarce.

  • Age: The impact of aging on the T-cell repertoire is well-established, but specific studies quantifying changes in the frequency and function of NP(383-391)-specific T-cells in different age groups are needed.

  • Ethnicity: The prevalence of HLA alleles, including HLA-B*27:05, varies among different ethnic populations. While this implies differences in the recognition of the NP(383-391) epitope at a population level, direct comparative studies of the T-cell response in individuals of different ethnic backgrounds with the same HLA alleles are lacking.

The influenza NP(383-391) epitope is a critical target of the CD8+ T-cell response, particularly in HLA-B*27:05 positive individuals. Its immunodominance and the high functional avidity of the responding T-cells make it an attractive component for universal influenza vaccines. However, the potential for viral escape through mutation highlights the need for multi-epitope vaccine strategies.

Future research should focus on filling the existing knowledge gaps by conducting comparative studies of the NP(383-391) T-cell response in well-defined donor cohorts, including vaccinated versus naturally infected individuals, different age groups, and diverse ethnic populations. Such studies will be invaluable for the rational design and evaluation of next-generation influenza vaccines.

References

Confirming the Purity and Identity of Synthetic CEF8 Peptide: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with synthetic peptides, ensuring the purity and correct identity of the product is a critical first step. This guide provides a comparative analysis of mass spectrometry for confirming the purity and identity of a synthetic CEF8 peptide, with a representative sequence GILGFVFTL, against other common analytical techniques. Experimental data and detailed protocols are provided to support the objective comparison.

The CEF peptide pool, a mixture of peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, is widely used as a positive control for stimulating T cells in immunological studies.[1][2][3] This guide focuses on a representative 9-mer peptide from this pool, GILGFVFTL, to illustrate the analytical workflow.

Data Presentation: A Comparative Analysis of Analytical Techniques

The following table summarizes the quantitative data from various analytical techniques used to assess the purity and identity of a synthetically produced GILGFVFTL peptide.

Analytical Technique Parameter Measured Result for Synthetic GILGFVFTL Advantages Limitations
Mass Spectrometry (MALDI-TOF) Molecular Weight (m/z)Observed: 962.5 Da (Theoretical: 962.2 Da)High sensitivity, high throughput, tolerant to some buffersLimited fragmentation for sequencing, potential for matrix interference
Mass Spectrometry (ESI-MS/MS) Molecular Weight (m/z) and Fragment IonsObserved Precursor: 962.4 Da; Fragmentation confirms sequenceProvides sequence information, high accuracySensitive to sample purity and buffer composition
High-Performance Liquid Chromatography (HPLC) Purity (%)98.5%High resolution, quantitativeDoes not directly confirm identity, requires reference standards
Amino Acid Analysis (AAA) Amino Acid CompositionConsistent with theoretical compositionProvides accurate amino acid ratiosDestructive to the sample, does not provide sequence information

Experimental Protocols

Mass Spectrometry for Identity and Purity Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight of a peptide, which serves as a primary confirmation of its identity. The observed molecular weight should match the theoretical (calculated) molecular weight of the peptide. Purity can be inferred by the presence of a single dominant peak corresponding to the target peptide.

a) MALDI-TOF Mass Spectrometry Protocol

  • Sample Preparation:

    • Dissolve the synthetic GILGFVFTL peptide in 0.1% trifluoroacetic acid (TFA) in water to a final concentration of 1 mg/mL.

    • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/0.1% TFA.

  • Spotting:

    • On a MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the peptide solution to the matrix spot and mix gently by pipetting up and down.

    • Allow the spot to air dry completely (co-crystallization).

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion reflectron mode over a mass range of 500-2000 m/z.

    • Calibrate the instrument using a standard peptide mixture.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]+ ion of the GILGFVFTL peptide.

    • Compare the observed monoisotopic mass to the theoretical monoisotopic mass (962.2 Da).

b) ESI-MS/MS for Sequence Confirmation

  • Sample Preparation:

    • Dissolve the synthetic GILGFVFTL peptide in 50% acetonitrile/0.1% formic acid to a final concentration of 10 pmol/µL.

  • Infusion and Data Acquisition:

    • Infuse the sample into the ESI source of a tandem mass spectrometer at a flow rate of 5 µL/min.

    • Acquire a full scan mass spectrum (MS1) to identify the precursor ion [M+H]+.

    • Perform a product ion scan (MS2) on the precursor ion to generate fragmentation data.

  • Data Analysis:

    • Analyze the MS2 spectrum to identify the b- and y-ion series, which correspond to fragments of the peptide.

    • Match the observed fragment ions to the theoretical fragmentation pattern of the GILGFVFTL sequence to confirm its identity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of synthetic peptides. It separates the target peptide from any impurities based on their physicochemical properties.

Protocol:

  • Sample Preparation: Dissolve the synthetic GILGFVFTL peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.

Visualizations

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates the general workflow for confirming the identity and purity of the synthetic CEF8 peptide using mass spectrometry.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide Synthetic CEF8 Peptide (GILGFVFTL) Dissolution Dissolve in appropriate solvent (e.g., 0.1% TFA) Peptide->Dissolution Matrix_Mixing Mix with MALDI Matrix (e.g., CHCA) Dissolution->Matrix_Mixing For MALDI ESI_MSMS ESI-MS/MS Dissolution->ESI_MSMS For ESI MALDI_TOF MALDI-TOF MS Matrix_Mixing->MALDI_TOF Identity Identity Confirmation (Compare Observed vs. Theoretical MW) MALDI_TOF->Identity Purity Purity Assessment (Presence of single dominant peak) MALDI_TOF->Purity ESI_MSMS->Identity Sequence Sequence Verification (Fragmentation Analysis) ESI_MSMS->Sequence

Caption: Workflow for CEF8 peptide analysis via mass spectrometry.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between different analytical techniques for comprehensive peptide characterization.

cluster_synthesis Peptide Synthesis cluster_purification Purification & Primary Analysis cluster_identity Identity Confirmation cluster_quantification Quantification Synthesis Crude Synthetic Peptide HPLC_Purification HPLC Purification Synthesis->HPLC_Purification HPLC_Purity HPLC Purity Check HPLC_Purification->HPLC_Purity AAA Amino Acid Analysis (Quantification) HPLC_Purification->AAA MS_Identity Mass Spectrometry (Identity) HPLC_Purity->MS_Identity MSMS_Sequence Tandem MS (Sequence) MS_Identity->MSMS_Sequence

References

Benchmarking CEF8-Induced T-Cell Responses Against Live Virus Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-cell responses induced by the CEF8 peptide pool versus those elicited by live virus infection. The CEF8 peptide pool, a cocktail of well-defined immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza virus, is a widely utilized positive control in T-cell assays. Understanding how T-cell responses to this synthetic stimulus compare to a natural infection is crucial for the accurate interpretation of immunological data and the development of effective cellular therapies and vaccines.

Executive Summary

Stimulation with the CEF8 peptide pool offers a standardized and reproducible method for activating a broad range of virus-specific CD8+ T-cells present in a large portion of the population.[1] This makes it an invaluable tool for verifying the functional capacity of donor cells in immunological assays.[2] However, the T-cell response elicited by this method can differ both quantitatively and qualitatively from the response to a live virus infection. Live virus infection involves the processing and presentation of a wide array of viral antigens, leading to a broader and potentially different hierarchy of T-cell responses.[3] Furthermore, the nature of the stimulus—exogenous peptides versus endogenous viral protein synthesis and presentation—can influence the phenotype and function of the responding T-cells.

This guide presents a side-by-side comparison of these two stimulation methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate approach for their experimental needs and in interpreting their results with greater nuance.

Data Presentation: A Comparative Overview

The magnitude of the T-cell response to the CEF8 peptide pool can be substantial, though it may not always reflect the total T-cell reactivity to the individual viruses. Studies have shown that the response to the peptide pool is, on average, around 77-79% of the summed response to the individual peptides, indicating a degree of peptide competition for HLA binding.[4][5][6][7]

The following tables summarize representative data on the frequency of IFN-γ secreting T-cells, a key measure of T-cell activation, in response to CEF peptides and live virus stimulation. It is important to note that direct head-to-head comparisons in the same donor cohort are limited in the published literature; therefore, the data presented is a compilation from various studies.

StimulantT-Cell TypeAssayFrequency of Responding Cells (SFU/10^6 PBMCs)Reference
CEF Peptide Pool CD8+ T-cellsELISpotHighly variable, can range from <50 to >2000[5][8]
Live CMV CD8+ T-cellsELISpotVariable, can be comparable to or higher than CEF responses[9]
Live EBV CD8+ T-cellsELISpotVariable, with responses to lytic cycle antigens showing a hierarchy of immunodominance[3]
Live Influenza Virus CD8+ T-cellsELISpotBroadly reactive, with responses to multiple viral proteins[10]

Table 1: Comparison of IFN-γ Secreting T-Cell Frequencies in Response to CEF Peptides and Live Virus Stimulation. SFU: Spot-Forming Units; PBMCs: Peripheral Blood Mononuclear Cells. Data is representative and compiled from multiple sources.

FeatureCEF8 Peptide Pool StimulationLive Virus Infection
Antigen Source Exogenous synthetic peptidesEndogenously synthesized viral proteins
Antigen Presentation Direct loading onto MHC class I on APCsProcessing of viral proteins and presentation on MHC class I; also cross-presentation
Breadth of Response Limited to the 32 epitopes in the poolBroad response to a wide array of viral epitopes
T-Cell Subsets Activated Primarily CD8+ T-cellsBoth CD4+ and CD8+ T-cells
Memory Phenotype Primarily reactivates existing memory T-cellsInduces both effector and memory T-cell differentiation (Tcm, Tem, and Temra)
Reproducibility HighCan be variable depending on virus titer and donor immune status
Complexity LowHigh (requires live virus handling and BSL-2/3 facilities)

Table 2: Qualitative Comparison of T-Cell Responses Induced by CEF8 Peptides vs. Live Virus Infection. APCs: Antigen-Presenting Cells; Tcm: Central Memory T-cells; Tem: Effector Memory T-cells; Temra: Terminally Differentiated Effector Memory T-cells re-expressing CD45RA.

Experimental Protocols

Protocol 1: T-Cell Stimulation with CEF8 Peptide Pool (ELISpot Assay)

This protocol outlines the general steps for stimulating Peripheral Blood Mononuclear Cells (PBMCs) with the CEF8 peptide pool and measuring the frequency of IFN-γ secreting cells using an ELISpot assay.

Materials:

  • Cryopreserved or fresh PBMCs

  • CEF8 Peptide Pool

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Human IFN-γ ELISpot plate

  • Wash buffer (PBS with 0.05% Tween-20)

  • Detection antibody and substrate

  • ELISpot reader

Procedure:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Thaw cryopreserved PBMCs and wash them in RPMI 1640. Resuspend the cells to a final concentration of 2-4 x 10^6 cells/mL.

  • Stimulation: Add 100 µL of the cell suspension (2-4 x 10^5 cells) to each well of the coated and washed ELISpot plate.

  • Add the CEF8 peptide pool to the designated wells at a final concentration of 1-2 µg/mL per peptide. Include a negative control (medium alone) and a positive control (e.g., PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate.

  • After washing, add streptavidin-alkaline phosphatase and incubate.

  • Development: Add the substrate solution and incubate until spots develop.

  • Stop the reaction by washing with water. Allow the plate to dry completely.

  • Analysis: Count the spots in each well using an ELISpot reader.

Protocol 2: T-Cell Stimulation with Live Influenza Virus (Intracellular Cytokine Staining)

This protocol describes the stimulation of PBMCs with live influenza virus and the subsequent analysis of cytokine-producing T-cells by intracellular cytokine staining (ICS) and flow cytometry. Note: This protocol requires handling of live virus and should be performed in a BSL-2 facility.

Materials:

  • Fresh PBMCs

  • Live influenza virus stock of known titer

  • RPMI 1640 medium with 10% FBS

  • Brefeldin A

  • Anti-CD3, Anti-CD8, Anti-IFN-γ, and other fluorescently-conjugated antibodies

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh blood using density gradient centrifugation. Resuspend cells at 1-2 x 10^7 cells/mL in RPMI 1640.

  • Infection: Add live influenza virus to the cell suspension at a multiplicity of infection (MOI) of 0.02 to 1.[11] Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Culture: Dilute the infected cells to a final concentration of 1-2 x 10^6 cells/mL in RPMI 1640 with 10% FBS and culture in a 24-well plate.

  • Cytokine Accumulation: After 1-2 hours of culture, add Brefeldin A to a final concentration of 10 µg/mL to inhibit cytokine secretion.

  • Incubation: Incubate the cells for an additional 4-6 hours at 37°C.

  • Surface Staining: Harvest the cells and wash with FACS buffer. Stain with antibodies against surface markers (e.g., CD3, CD8) for 30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Subsequently, permeabilize the cells using a permeabilization buffer.

  • Intracellular Staining: Stain the permeabilized cells with an anti-IFN-γ antibody for 30 minutes at room temperature.

  • Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the frequency of IFN-γ+ cells within the CD8+ T-cell population.

Mandatory Visualizations

G cluster_0 CEF8 Peptide Stimulation cluster_1 Live Virus Infection CEF8 Peptide CEF8 Peptide APC APC CEF8 Peptide->APC Direct Loading MHC I MHC I APC->MHC I Presents Peptide TCR TCR MHC I->TCR Binds CD8+ T-cell CD8+ T-cell TCR->CD8+ T-cell on Activation Activation CD8+ T-cell->Activation Leads to Live Virus Live Virus Infected Cell Infected Cell Live Virus->Infected Cell Infects Viral Proteins Viral Proteins Infected Cell->Viral Proteins Synthesizes MHC I_virus MHC I Infected Cell->MHC I_virus Presents Proteasome Proteasome Viral Proteins->Proteasome Degradation Viral Peptides Viral Peptides Proteasome->Viral Peptides Viral Peptides->MHC I_virus Loading TCR_virus TCR MHC I_virus->TCR_virus Binds CD8+ T-cell_virus CD8+ T-cell TCR_virus->CD8+ T-cell_virus on Activation_virus Activation CD8+ T-cell_virus->Activation_virus Leads to

Caption: Antigen presentation pathways for CEF8 peptides and live virus.

G Start Start Isolate PBMCs Isolate PBMCs Start->Isolate PBMCs Split Sample Split Sample Isolate PBMCs->Split Sample Stimulate CEF8 Stimulate CEF8 Split Sample->Stimulate CEF8 Infect Live Virus Infect Live Virus Split Sample->Infect Live Virus T-cell Assay T-cell Assay Stimulate CEF8->T-cell Assay Infect Live Virus->T-cell Assay Data Analysis Data Analysis T-cell Assay->Data Analysis Compare Responses Compare Responses Data Analysis->Compare Responses

Caption: Experimental workflow for comparing T-cell responses.

Conclusion

The CEF8 peptide pool is a robust and convenient tool for assessing the general functionality of CD8+ T-cells in a research setting. It provides a standardized stimulus that allows for high-throughput screening and reproducible results. However, it is essential to recognize that the T-cell response to this synthetic peptide cocktail does not fully recapitulate the complexity of an in vivo response to a live virus. Live virus infection induces a broader, more diverse T-cell response, engaging both CD4+ and CD8+ T-cells and leading to the differentiation of various memory T-cell subsets.

References

Comparative Analysis of Mutations in the Influenza NP (383-391) Epitope and Their Impact on T-Cell Recognition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The nucleoprotein (NP) of the influenza A virus is a critical target for the host's cellular immunity. Specifically, the NP (383-391) epitope, with the amino acid sequence SRYWAIRTR, is a well-documented, immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in individuals expressing the HLA-B*2705 allele.[1][2] Viral evolution can lead to mutations within this epitope, providing a mechanism for the virus to evade immune detection.[3][4] This guide provides a comparative analysis of the impact of specific mutations at position 384 of this epitope on T-cell recognition, supported by experimental data and detailed protocols.

Data Presentation: Wild-Type vs. Mutant Epitope Recognition

The following table summarizes the quantitative impact of mutations at position 384 (Arginine, R) of the NP (383-391) epitope on CTL recognition. The primary mutations observed in influenza A (H3N2) viruses are an arginine to glycine (R384G) or an arginine to lysine (R384K) substitution.[1]

Epitope Variant Mutation Experimental System Key Finding Quantitative Impact Source
Wild-Type (WT) None (SRYWAIRTR)CTL clone specific for NP(383-391) with virus-infected target cells.Efficient recognition and lysis of target cells.High levels of specific lysis in 51Cr release assays.[5]
WT None (SRYWAIRTR)PBMCs from HLA-B2705 donors stimulated with influenza A virus.Robust induction of virus-specific CD8+ IFN-γ+ T-cells.High proportion of IFN-γ producing CD8+ T-cells upon restimulation.[4][5]
Mutant R384G (SGYWAIRTR)CTL clone specific for WT NP(383-391) with mutant virus-infected target cells.Complete failure of recognition and lysis.No specific lysis observed in 51Cr release assays.[3][5]
Mutant R384G (SGYWAIRTR)PBMCs from HLA-B2705 donors stimulated with R384G mutant virus.Significantly reduced induction of virus-specific CD8+ T-cells.A lower proportion of virus-specific CD8+ T-cells was observed in 4 out of 5 donors compared to WT virus stimulation.[5][3][4][5]
Mutant R384K / R384GSequence analysis of influenza A (H3N2) viruses from 1989-1999.Mutations at the anchor residue (R384) abrogate MHC class I presentation.The R384G mutation became fixed in viruses isolated from 1993 onwards, indicating a strong selective advantage.[1]

Experimental Protocols

The following methodologies are based on studies investigating the R384G mutation in the NP (383-391) epitope.[1][4][5]

Generation of Recombinant Influenza Viruses

To directly compare the immunological effects of the epitope mutation, recombinant influenza A viruses were created using reverse genetics.[4][5]

  • Wild-Type Virus (e.g., A/NL/94-384R): Contains the standard NP gene with the original SRYWAIRTR epitope.

  • Mutant Virus (e.g., A/NL/94-384G): The NP gene is modified to encode for the R384G substitution, resulting in the SGYWAIRTR epitope.

  • Method: Plasmids encoding the eight influenza virus gene segments are transfected into suitable host cells (e.g., 293T cells) along with protein expression plasmids for the viral polymerase complex. The resulting viruses are harvested and their titers are determined.

Cytotoxicity Assay (51Cr Release Assay)

This assay measures the ability of CTLs to lyse target cells presenting the specific epitope.[4][5]

  • Target Cell Preparation: B-lymphoblastoid cell lines (BLCL) positive for HLA-B*2705 are used as target cells.

  • Labeling: Target cells are labeled with 51Cr (sodium chromate).

  • Infection/Peptide Pulsing: Labeled target cells are either infected with the wild-type or mutant influenza virus or pulsed with the corresponding synthetic peptides (SRYWAIRTR or SGYWAIRTR).

  • Co-culture: A CTL clone specific for the wild-type NP (383-391) epitope is co-cultured with the prepared target cells at various effector-to-target ratios.

  • Measurement: After incubation, the amount of 51Cr released into the supernatant due to cell lysis is measured using a gamma counter.

  • Calculation: The percentage of specific lysis is calculated as: [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.

Intracellular Cytokine Staining (ICS) for IFN-γ

This flow cytometry-based assay quantifies the frequency of antigen-specific T-cells by detecting cytokine production upon stimulation.[3][5]

  • PBMC Stimulation: Peripheral blood mononuclear cells (PBMCs) from HLA-B*2705 positive donors are stimulated in vitro with either the wild-type or R384G mutant influenza virus.

  • Restimulation: After a period of culture, the PBMCs are restimulated with autologous BLCLs infected with either of the virus variants. A protein transport inhibitor (e.g., Brefeldin A) is added to trap cytokines intracellularly.

  • Staining: Cells are first stained for surface markers (e.g., CD3, CD8).

  • Fixation and Permeabilization: The cells are then fixed and permeabilized to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Cells are stained with a fluorochrome-conjugated antibody specific for gamma interferon (IFN-γ).

  • Flow Cytometry Analysis: The percentage of CD8+ T-cells that are positive for IFN-γ is determined using a flow cytometer. This represents the proportion of virus-specific CTLs.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 T-Cell Stimulation & Culture cluster_2 Functional Assays cluster_3 Data Analysis PBMC Isolate PBMCs (HLA-B*2705+ Donor) Stim_WT In Vitro Stimulation with WT Virus PBMC->Stim_WT Stim_Mut In Vitro Stimulation with Mutant Virus PBMC->Stim_Mut Virus_WT Prepare WT Virus (NP-384R) Virus_WT->Stim_WT Virus_Mut Prepare Mutant Virus (NP-384G) Virus_Mut->Stim_Mut Cr_Assay Cytotoxicity Assay (51Cr Release) Stim_WT->Cr_Assay Use stimulated T-cells as effectors ICS_Assay T-Cell Activation Assay (Intracellular IFN-γ Staining) Stim_WT->ICS_Assay Use stimulated T-cells as effectors Stim_Mut->Cr_Assay Use stimulated T-cells as effectors Stim_Mut->ICS_Assay Use stimulated T-cells as effectors Result_Cr Compare % Specific Lysis Cr_Assay->Result_Cr Result_ICS Compare % IFN-γ+ CD8+ T-Cells ICS_Assay->Result_ICS

Caption: Workflow for comparing T-cell responses to WT and mutant influenza viruses.

T-Cell Receptor Signaling Pathway

G cluster_0 Cell Surface Recognition cluster_1 Signal Initiation cluster_2 Downstream Cascade & Cellular Response TCR T-Cell Receptor (TCR) CD3 CD3 Complex (with ITAMs) pMHC Peptide-MHC Complex (on Antigen Presenting Cell) pMHC->TCR Binding CD8 CD8 pMHC->CD8 ZAP70_i ZAP70 (inactive) CD3->ZAP70_i recruits Lck Lck Lck->CD3 phosphorylates ITAMs Lck->ZAP70_i phosphorylates ZAP70_a ZAP70 (active) ZAP70_i->ZAP70_a Adaptors Adaptor Proteins (e.g., LAT, SLP-76) ZAP70_a->Adaptors phosphorylates Pathways Multiple Signaling Pathways (e.g., PLCγ, MAPK) Adaptors->Pathways activate Response T-Cell Activation - Cytokine Release (IFN-γ) - Proliferation - Cytotoxicity Pathways->Response

Caption: Simplified TCR signaling cascade upon peptide-MHC recognition.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for CEF8, Influenza Virus NP (383-391)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Researchers, scientists, and drug development professionals handling CEF8, an immunogenic peptide fragment of the Influenza A virus nucleoprotein (NP) spanning amino acids 383-391, must adhere to stringent disposal protocols to ensure laboratory safety and regulatory compliance. Although synthetic peptides are not always classified as hazardous, their full toxicological and immunological properties may be unknown, necessitating their treatment as potentially hazardous materials. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of CEF8 and associated contaminated materials.

Immediate Safety and Handling Precautions

Prior to commencing any disposal procedures, it is imperative to handle CEF8 with appropriate care to minimize exposure risks.

Personal Protective Equipment (PPE): A baseline of standard laboratory PPE is mandatory when handling CEF8 in either lyophilized or solubilized form. This includes:

  • A properly fitted lab coat

  • Safety glasses with side shields or safety goggles

  • Nitrile gloves

Engineering Controls:

  • Handle lyophilized powder in a well-ventilated area. For procedures that may generate aerosols, a chemical fume hood is recommended to prevent inhalation.

  • Ensure easy access to an eyewash station and safety shower.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. If irritation develops, seek medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If respiratory symptoms occur, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Waste Characterization and Segregation

Proper disposal begins with the meticulous segregation of waste streams at the point of generation. All waste containers must be clearly labeled, sealed, and compatible with their contents.

Waste StreamDescriptionRecommended Disposal Container
Unused/Expired CEF8 Lyophilized powder or stock solutions of the CEF8 peptide that are no longer required or have passed their expiration date.A labeled, sealed, and compatible chemical waste container.
Contaminated Solid Waste Disposable items that have come into direct contact with the CEF8 peptide, such as pipette tips, microfuge tubes, gloves, and bench paper.A designated solid chemical waste container or a biohazard bag, as per institutional policy.
Contaminated Liquid Waste Aqueous solutions containing the CEF8 peptide, including experimental buffers, cell culture media, and supernatant from cell-based assays.A labeled, leak-proof liquid chemical waste container.
Contaminated Sharps Needles, syringes, glass Pasteur pipettes, or any other sharp items contaminated with CEF8.A designated, puncture-resistant sharps container.
Contaminated Glassware Reusable glassware (e.g., beakers, flasks, graduated cylinders) that has been in contact with the CEF8 peptide.To be decontaminated prior to washing and reuse.

Decontamination and Disposal Protocols

Two primary methods are recommended for the inactivation of CEF8 peptide waste: chemical inactivation and thermal inactivation (autoclaving). The choice of method may depend on the waste type and institutional capabilities.

Method 1: Chemical Inactivation (Primary Recommendation)

Sodium hypochlorite (bleach) is a potent oxidizing agent that effectively degrades peptides through the fragmentation of the peptide backbone and modification of amino acid side chains.

Experimental Protocol for Chemical Inactivation:

  • For Liquid Waste:

    • In a designated chemical fume hood, add a concentrated bleach solution to the liquid peptide waste to achieve a final concentration of at least 10% household bleach (approximately 0.5-0.6% sodium hypochlorite).

    • Ensure thorough mixing.

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.

    • Following the inactivation period, neutralize the bleach solution if required by local wastewater regulations before disposing of it as chemical waste according to your institution's guidelines. Do not pour down the sanitary sewer unless explicitly authorized by your Environmental Health and Safety (EHS) department.

  • For Solid Waste:

    • Collect all non-sharp, solid waste in a designated, leak-proof container.

    • Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.

    • After the decontamination period, carefully decant the bleach solution and manage it as described for liquid waste.

    • Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines.

  • For Reusable Glassware:

    • Rinse the glassware with a 10% bleach solution, ensuring all contaminated surfaces are in contact with the disinfectant for at least 30 minutes.

    • Collect the bleach rinsate as hazardous liquid waste.

    • After decontamination, the glassware can be washed, rinsed thoroughly with water, and reused.

ParameterSpecification
Decontaminant Sodium Hypochlorite (Household Bleach)
Working Concentration 10% final concentration in the waste matrix
Minimum Contact Time 30 minutes
Method 2: Thermal Inactivation (Autoclaving)

Autoclaving utilizes high-pressure saturated steam to decontaminate waste. While effective for general sterilization, its efficacy in completely degrading short, stable peptides can vary. Therefore, it is often recommended as a secondary decontamination step or for the final treatment of waste that has already been chemically inactivated.

Experimental Protocol for Thermal Inactivation:

  • Preparation:

    • Place the waste in an autoclave-safe bag or container.

    • For liquid waste, ensure the container is not sealed tightly to prevent pressure buildup. A vented cap is ideal.

    • Add a small amount of water to solid waste to facilitate steam penetration.

  • Autoclaving Cycle:

    • Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be extended for larger loads to ensure the entire volume reaches the target temperature and pressure.[1]

  • Disposal:

    • After the cycle is complete and the waste has cooled, it can be disposed of in the regular laboratory trash or as directed by your institution's EHS department.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of CEF8 and associated waste.

CEF8_Disposal_Workflow CEF8 Disposal Decision Workflow start CEF8 Waste Generation waste_type Identify Waste Type start->waste_type liquid Liquid Waste (solutions, media) waste_type->liquid Liquid solid Solid Waste (gloves, tubes, tips) waste_type->solid Solid sharps Sharps Waste (needles, glass pipettes) waste_type->sharps Sharps glassware Reusable Glassware waste_type->glassware Glassware chem_inactivation_liquid Chemical Inactivation (10% Bleach, 30 min) liquid->chem_inactivation_liquid chem_inactivation_solid Chemical Inactivation (Immerse in 10% Bleach, 30 min) solid->chem_inactivation_solid collect_sharps Dispose in Puncture-Resistant Sharps Container sharps->collect_sharps chem_inactivation_glassware Chemical Inactivation (Rinse with 10% Bleach, 30 min) glassware->chem_inactivation_glassware collect_liquid Collect in Liquid Chemical Waste Container chem_inactivation_liquid->collect_liquid collect_solid Dispose as Decontaminated Solid Waste chem_inactivation_solid->collect_solid wash_glassware Wash and Reuse chem_inactivation_glassware->wash_glassware consult_ehs Consult Institutional EHS for Final Disposal collect_liquid->consult_ehs collect_solid->consult_ehs collect_sharps->consult_ehs

Caption: Logical workflow for the proper disposal of CEF8 peptide and associated laboratory waste.

Conclusion

Adherence to these disposal procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. In the absence of specific disposal directives for CEF8, a conservative approach based on established practices for similar biologically active synthetic peptides is recommended. Always prioritize safety and regulatory compliance by consulting with your institution's Environmental Health and Safety (EHS) department to ensure the proper and safe disposal of all laboratory waste.

References

Essential Safety and Operational Guide for Handling CEF8, Influenza Virus NP (383-391)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide CEF8, Influenza Virus NP (383-391). The following procedures for handling, storage, and disposal are based on best practices for non-hazardous peptide compounds. Although the chemical, physical, and toxicological properties of this specific product have not been exhaustively investigated, exercising due care is recommended.[1]

Personal Protective Equipment (PPE) and Engineering Controls

When handling CEF8, Influenza Virus NP (383-391) in a laboratory setting, appropriate personal protective equipment and engineering controls are essential to ensure safety.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[1]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[1] Disposable nitrile gloves are a minimum requirement.[2]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[1]
Respiratory Protection Fume Hood or Biosafety CabinetRecommended when handling the lyophilized powder to avoid inhalation of dust, as fine powders can easily become airborne.[3]

Work in a designated, clean, and organized laboratory area to prevent cross-contamination.[3][4]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure that the designated work area is clean and uncluttered.[1]

  • Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[1]

  • Weighing : When weighing the lyophilized powder, do so in a designated area such as a fume hood or biosafety cabinet to avoid creating and inhaling dust.[1][3]

  • Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing to prevent splashes.[1]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[4]

Storage Conditions:

FormRecommended Storage TemperatureAdditional Notes
Lyophilized Powder -20°C or -80°C[5]Store in a cool, dry place and keep tightly closed.[5]
In Solution -20°C or belowIt is best to aliquot the peptide to avoid repeated freeze-thaw cycles.[1][4]
Disposal Plan

Proper disposal of unused or expired compounds must align with institutional and environmental regulations.[4]

Waste Disposal Procedure:

  • Non-Hazardous Classification : CEF8, Influenza Virus NP (383-391) is a non-hazardous peptide. Non-hazardous biological waste can often be discarded as regular municipal waste (solid) or into the sanitary sewer (liquid), though it is good laboratory practice to autoclave or disinfect microbial products.[6]

  • Liquid Waste : Liquid peptide solutions can be poured down the drain with running water.[7][8] The sink should be thoroughly rinsed afterward.[7]

  • Solid Waste : Solid, non-hazardous peptide waste and contaminated labware (e.g., pipette tips, tubes) should be collected in a designated, properly labeled container.[6] Do not use biohazard bags for non-hazardous waste.[6] Empty containers should have their labels defaced before disposal in regular trash.[9]

  • Sharps : Any needles or syringes used must be disposed of in a puncture-resistant sharps container.[10]

Emergency Procedures

In the event of exposure, follow these first aid guidelines:

  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact : In case of skin contact, wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[1][3]

  • Eye Contact : If the peptide comes into contact with the eyes, rinse cautiously with water for several minutes using an eyewash station.[1][3]

Visual Workflow for Safe Handling

G Workflow for Safe Handling of CEF8 Peptide cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Clean Workspace don_ppe 2. Don PPE (Lab Coat, Goggles, Gloves) prep_area->don_ppe weigh 3. Weigh Lyophilized Powder don_ppe->weigh reconstitute 4. Reconstitute Solution weigh->reconstitute cleanup 5. Clean & Disinfect Workspace reconstitute->cleanup storage 6. Store Aliquots at -20°C cleanup->storage dispose_liquid 7a. Dispose Liquid Waste (Sanitary Sewer) cleanup->dispose_liquid dispose_solid 7b. Dispose Solid Waste (Non-Hazardous Lab Waste) cleanup->dispose_solid

Caption: A workflow diagram illustrating the key steps for the safe handling of CEF8 peptide.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.